molecular formula C9H7ClN2 B3029398 6-Chloro-7-methylquinoxaline CAS No. 646504-79-2

6-Chloro-7-methylquinoxaline

Cat. No.: B3029398
CAS No.: 646504-79-2
M. Wt: 178.62
InChI Key: QURBQROYOPODLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-7-methylquinoxaline is a useful research compound. Its molecular formula is C9H7ClN2 and its molecular weight is 178.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-7-methylquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c1-6-4-8-9(5-7(6)10)12-3-2-11-8/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURBQROYOPODLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC=CN=C2C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40669216
Record name 6-Chloro-7-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646504-79-2
Record name 6-Chloro-7-methylquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40669216
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide on the Physical Properties of 6-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Chloro-7-methylquinoxaline

This compound is a heterocyclic compound belonging to the quinoxaline family. The quinoxaline scaffold, a fusion of benzene and pyrazine rings, is a privileged structure in medicinal chemistry due to its presence in numerous biologically active compounds.[1][2] The specific substitution of a chlorine atom at the 6-position and a methyl group at the 7-position imparts distinct physicochemical characteristics that are pivotal for its role as a versatile building block in the synthesis of novel therapeutic agents and functional materials.[3] A thorough understanding of its physical properties is fundamental to its effective use in the laboratory and in the design of new molecular entities.

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound, compiled from various chemical suppliers and databases. These properties are essential for predicting its behavior in different solvents and reaction conditions, as well as for its purification and storage.

PropertyValueReference(s)
Molecular Formula C₉H₇ClN₂[4]
Molecular Weight 178.62 g/mol [5]
CAS Number 646504-79-2[5][4]
Appearance White to off-white solid[5]
Melting Point Not available
Boiling Point Not available
Solubility Soluble in common organic solvents. Insoluble in water.[6]
SMILES CC1=C(Cl)C=C2N=CC=NC2=C1[4]

Synthesis and Experimental Protocols

The synthesis of quinoxaline derivatives, including this compound, is typically achieved through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][7] This straightforward and efficient method allows for the creation of a diverse range of substituted quinoxalines.

General Synthetic Workflow

The following diagram illustrates a typical synthetic route to a quinoxaline derivative.

A This compound (Starting Scaffold) B Functionalization/ Derivatization A->B C Library of Novel Quinoxaline Derivatives B->C D Biological Screening (e.g., enzyme assays, cell-based assays) C->D E Lead Compound Identification and Optimization D->E

References

A Comprehensive Technical Guide to 6-Chloro-7-methylquinoxaline for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth guide serves as a critical resource for researchers, medicinal chemists, and professionals in drug development, providing a detailed exploration of 6-Chloro-7-methylquinoxaline. This document moves beyond a simple data sheet to offer practical insights into its synthesis, characterization, and potential applications, grounded in established scientific principles.

Introduction: The Quinoxaline Scaffold in Modern Drug Discovery

Quinoxalines, a class of heterocyclic compounds composed of a benzene ring fused to a pyrazine ring, represent a privileged scaffold in medicinal chemistry.[1] Their versatile structure allows for extensive functionalization, leading to a broad spectrum of biological activities.[2][3] Quinoxaline derivatives have been rigorously investigated and developed as anticancer, antimicrobial, antiviral, and anti-inflammatory agents, with some compounds progressing to clinical use.[1][4][5][6] this compound is a specific derivative that holds promise as a key intermediate and building block for the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its fundamental properties, a proposed synthetic route, and a discussion of its potential in the landscape of modern drug discovery.

Physicochemical and Structural Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its application in research. The key identifiers and properties of this compound are summarized below.

PropertyValueSource(s)
CAS Number 646504-79-2[2][5] (from initial searches)
Molecular Formula C₉H₇ClN₂[2][5] (from initial searches)
Molecular Weight 178.62 g/mol [2][5] (from initial searches)
Melting Point Not available in cited literature
Boiling Point Not available in cited literature
Appearance Expected to be a crystalline solid

Synthesis of this compound: A Proposed Protocol

The most direct and widely adopted method for the synthesis of quinoxalines is the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[1][5] Based on this established methodology, a reliable synthesis of this compound can be achieved through the reaction of 4-Chloro-5-methyl-1,2-phenylenediamine with glyoxal.

Proposed Synthesis Workflow

G cluster_reactants Starting Materials cluster_process Reaction cluster_product Final Product 4-Chloro-5-methyl-1,2-phenylenediamine 4-Chloro-5-methyl-1,2-phenylenediamine Dissolution Dissolution 4-Chloro-5-methyl-1,2-phenylenediamine->Dissolution Glyoxal (40% in water) Glyoxal (40% in water) Condensation Condensation Glyoxal (40% in water)->Condensation Dissolution->Condensation Ethanol or similar protic solvent Work-up Work-up Condensation->Work-up Room temperature, acidic or neutral pH This compound This compound Work-up->this compound Purification (e.g., recrystallization, chromatography)

Caption: Proposed synthesis workflow for this compound.

Step-by-Step Experimental Protocol

Materials:

  • 4-Chloro-5-methyl-1,2-phenylenediamine

  • Glyoxal (40 wt. % in H₂O)

  • Ethanol (or other suitable protic solvent)

  • Deionized water

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

Procedure:

  • Dissolution of the Diamine: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-Chloro-5-methyl-1,2-phenylenediamine in a suitable volume of ethanol.

  • Addition of Glyoxal: To the stirred solution, add 1.05 equivalents of a 40% aqueous solution of glyoxal dropwise at room temperature. The reaction is typically exothermic, and the addition rate should be controlled to maintain the temperature below 30-35 °C.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

  • Work-up: Upon completion of the reaction, reduce the solvent volume under reduced pressure. To the residue, add deionized water and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The two protons on the pyrazine ring should appear as singlets or doublets in the downfield region (typically δ 8.5-9.0 ppm). The two aromatic protons on the benzene ring will likely appear as singlets in the aromatic region (δ 7.5-8.0 ppm). The methyl protons will present as a singlet further upfield (around δ 2.5 ppm).

  • ¹³C NMR: The carbon NMR spectrum should display nine distinct signals corresponding to the nine carbon atoms in the molecule. The carbons of the pyrazine ring will be in the range of δ 140-150 ppm. The aromatic carbons will appear between δ 125-145 ppm, with the carbon attached to the chlorine atom showing a characteristic chemical shift. The methyl carbon will be observed in the upfield region (around δ 20 ppm).

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups (~3000-3100 cm⁻¹ and ~2900-3000 cm⁻¹, respectively), C=N and C=C stretching vibrations in the aromatic system (around 1500-1600 cm⁻¹), and a C-Cl stretching band (typically in the fingerprint region, below 800 cm⁻¹).

  • Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z ≈ 178.6). A characteristic isotopic pattern for the presence of one chlorine atom ([M]⁺ and [M+2]⁺ in an approximate 3:1 ratio) will be a key diagnostic feature.

Potential Applications in Research and Drug Development

The this compound scaffold is a valuable starting point for the development of novel bioactive molecules. The chloro and methyl substituents provide handles for further chemical modification, allowing for the exploration of structure-activity relationships.

The Quinoxaline Core and its Biological Targets

G cluster_core Quinoxaline Scaffold cluster_activities Biological Activities Quinoxaline Core Quinoxaline Core Anticancer Anticancer Quinoxaline Core->Anticancer Inhibition of kinases, DNA intercalation Antimicrobial Antimicrobial Quinoxaline Core->Antimicrobial Disruption of cellular processes Antiviral Antiviral Quinoxaline Core->Antiviral Enzyme inhibition (e.g., integrase) Anti-inflammatory Anti-inflammatory Quinoxaline Core->Anti-inflammatory Modulation of inflammatory pathways

Caption: Relationship between the quinoxaline core and its major biological activities.

  • Anticancer Drug Discovery: Many quinoxaline derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of protein kinases and topoisomerases, and intercalation with DNA. The 6-chloro and 7-methyl groups on the benzene ring of the title compound can influence its electronic and steric properties, potentially leading to selective interactions with biological targets.

  • Antimicrobial Agents: The quinoxaline scaffold is present in several antibacterial and antifungal agents. This compound can serve as a precursor for the synthesis of novel compounds with potential efficacy against a range of pathogens.

  • Antiviral Research: Quinoxaline derivatives have been investigated as inhibitors of viral enzymes, including HIV integrase.[4][7] The specific substitution pattern of this compound may offer a unique template for the design of new antiviral drugs.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate safety precautions. While specific toxicity data is not available, it is prudent to treat it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves when handling the compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of the chemical and any contaminated materials in accordance with local, state, and federal regulations.

References

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 6-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Molecular Structure and Predicted NMR Spectra

The structural features of 6-Chloro-7-methylquinoxaline, particularly the substitution pattern on the benzene ring, give rise to a distinct set of signals in its NMR spectra. The predicted ¹H and ¹³C NMR data are summarized below, based on the analysis of substituent effects on the quinoxaline core.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.80d1HH-2 or H-3
~8.78d1HH-3 or H-2
~8.05s1HH-5
~7.85s1HH-8
~2.55s3H-CH₃
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)
Chemical Shift (δ, ppm)Assignment
~146.0C-2 or C-3
~145.5C-3 or C-2
~142.0C-8a
~141.5C-4a
~138.0C-7
~136.0C-6
~131.0C-5
~129.5C-8
~20.0-CH₃

Spectral Interpretation and Rationale

The predicted chemical shifts are derived from the foundational spectrum of quinoxaline and adjusted for the electronic effects of the chloro and methyl substituents.

¹H NMR Spectrum Analysis
  • Pyrazine Protons (H-2 and H-3): These protons are in the electron-deficient pyrazine ring and are expected to resonate at a low field, appearing as doublets due to coupling with each other.

  • Benzene Ring Protons (H-5 and H-8): The protons on the substituted benzene ring are influenced by the electron-donating methyl group and the electron-withdrawing chloro group. H-5 is adjacent to the chloro group and is expected to be deshielded, while H-8 is adjacent to the methyl group and will be slightly more shielded. Due to their para relationship, they are predicted to appear as singlets.

  • Methyl Protons: The methyl group protons will appear as a sharp singlet in the upfield region of the spectrum.

¹³C NMR Spectrum Analysis
  • Pyrazine Carbons (C-2 and C-3): Similar to their attached protons, these carbons are in an electron-poor environment and will have high chemical shifts.

  • Quaternary Carbons (C-4a, C-6, C-7, C-8a): The signals for these carbons, which bear no protons, are typically weaker in proton-decoupled ¹³C NMR spectra. Their chemical shifts are influenced by the attached substituents and their position within the ring system. The carbon bearing the chloro group (C-6) will be significantly deshielded, while the carbon with the methyl group (C-7) will show a more moderate shift.

  • Benzene Ring Carbons (C-5 and C-8): The chemical shifts of these carbons are influenced by the adjacent substituents.

  • Methyl Carbon: The carbon of the methyl group will have a characteristic upfield chemical shift.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for this compound, the following protocol outlines a standard procedure for obtaining high-quality ¹H and ¹³C NMR spectra.

Sample Preparation
  • Compound Purity: Ensure the sample of this compound is of high purity (>95%) to avoid interference from impurities in the spectra.

  • Solvent Selection: Deuterated chloroform (CDCl₃) is a common and suitable solvent for quinoxaline derivatives.

  • Concentration: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃ in a clean, dry NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Instrument Parameters

The following are typical parameters for a 500 MHz NMR spectrometer.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64 scans, depending on the sample concentration.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

For ¹³C NMR:

  • Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

  • Number of Scans: 1024 to 4096 scans, as the ¹³C nucleus is much less sensitive than ¹H.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds to ensure proper relaxation of quaternary carbons.

  • Spectral Width: A wide range to cover all carbon environments (e.g., 0-160 ppm).

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the absorptive mode and apply a baseline correction to obtain a flat baseline.

  • Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

  • Integration and Peak Picking: Integrate the signals in the ¹H NMR spectrum to determine the relative proton counts. Identify the precise chemical shifts of all peaks in both ¹H and ¹³C spectra.

Data Validation and Advanced NMR Techniques

To confirm the predicted assignments and gain deeper structural insights, several advanced 2D NMR experiments are highly recommended.

  • COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which would confirm the relationship between H-2 and H-3.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for unambiguous assignment of the protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. This would be crucial for assigning the quaternary carbons by observing correlations from the methyl protons and the aromatic protons.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment can provide information about the spatial proximity of protons, which can be useful for confirming assignments in crowded regions of the spectrum.

Visualization of Key Concepts

Molecular Structure

G mol This compound workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis A High Purity Compound C NMR Tube A->C B Deuterated Solvent (CDCl3) B->C D 1H NMR Experiment C->D E 13C NMR Experiment C->E F 2D NMR (COSY, HSQC, HMBC) C->F G Fourier Transform D->G E->G F->G H Phasing & Baseline Correction G->H I Referencing (TMS) H->I J Spectral Interpretation & Assignment I->J

Mass spectrometry and IR analysis of 6-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mass Spectrometry and Infrared Spectroscopy Analysis of 6-Chloro-7-methylquinoxaline

Abstract

This technical guide provides a comprehensive analysis of this compound using mass spectrometry (MS) and infrared (IR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical applications of these essential analytical techniques for structural elucidation. We explore the predictable fragmentation pathways of this compound under electron impact (EI) mass spectrometry, including the characteristic isotopic signature of the chlorine atom. Furthermore, we detail the expected vibrational modes and their corresponding absorption frequencies in the infrared spectrum, which are crucial for functional group identification and confirmation of the substitution pattern on the quinoxaline core. This guide integrates field-proven insights with detailed experimental protocols, data interpretation tables, and visual workflows to serve as a definitive reference for the characterization of this and similar heterocyclic compounds.

Introduction

This compound is a substituted heterocyclic compound built upon the quinoxaline bicyclic system. The quinoxaline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including antibacterial, anticancer, and antidepressant properties.[1] The precise structural characterization of such molecules is paramount for understanding their structure-activity relationships (SAR) and ensuring their purity and identity during the drug discovery and development process.

Mass spectrometry and infrared spectroscopy are cornerstone analytical techniques for the unambiguous identification of organic molecules. Mass spectrometry provides information about the molecular weight and elemental composition and offers deep structural insights through the analysis of fragmentation patterns.[2] Infrared spectroscopy is unparalleled for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.[3] This guide provides an in-depth examination of this compound, demonstrating how a synergistic application of MS and IR analysis leads to its comprehensive structural confirmation.

Mass Spectrometry Analysis

Mass spectrometry, particularly with an electron impact (EI) ionization source, is a powerful tool for elucidating the structure of volatile organic compounds. The high energy of EI causes reproducible fragmentation of the parent molecule, creating a unique "fingerprint" that can be used for identification.

Predicted Molecular Ion and Isotopic Pattern

The molecular formula for this compound is C₉H₇ClN₂. A key feature in its mass spectrum arises from the natural isotopic abundance of chlorine, which consists of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in a characteristic isotopic pattern for the molecular ion (M⁺˙).

  • M⁺˙ Peak: The peak corresponding to the molecule containing the ³⁵Cl isotope.

  • [M+2]⁺˙ Peak: The peak for the molecule with the ³⁷Cl isotope, appearing 2 m/z units higher.

The relative intensity of the M⁺˙ to the [M+2]⁺˙ peak is expected to be approximately 3:1, which is a definitive indicator for the presence of a single chlorine atom in the molecule or fragment.[4][5]

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion (m/z 178 for ³⁵Cl) is governed by the stability of the resulting ions and neutral losses. The primary fragmentation routes are predicted to involve the loss of the chlorine atom, the methyl group, and the cleavage of the pyrazine ring.

  • Loss of a Chlorine Radical: A common fragmentation pathway for halogenated aromatic compounds is the homolytic cleavage of the carbon-halogen bond.[6] The loss of a chlorine radical (Cl•) from the molecular ion would result in a significant fragment ion at m/z 143 .

  • Loss of a Methyl Radical: Cleavage of the bond between the aromatic ring and the methyl group can lead to the loss of a methyl radical (•CH₃). This produces a stable ion at m/z 163 ([M-15]⁺). This ion would also exhibit a corresponding [M-15+2]⁺ peak at m/z 165 due to the ³⁷Cl isotope.

  • Loss of Hydrogen Cyanide (HCN): Heterocyclic aromatic compounds containing nitrogen, such as quinoxalines, characteristically undergo ring cleavage with the elimination of a stable neutral molecule like HCN.[7] This can occur after an initial fragmentation, such as the loss of the chlorine atom. The ion at m/z 143 could lose HCN (27 Da) to form an ion at m/z 116 .

  • Retro-Diels-Alder (RDA) Reaction: The pyrazine ring of the quinoxaline system can potentially undergo a retro-Diels-Alder reaction, leading to the cleavage of the ring. This could result in the expulsion of a neutral acetylene or cyano-containing fragment, though this is often a less dominant pathway for aromatic systems compared to the loss of substituents.

The following diagram illustrates the most probable fragmentation cascade.

G M C₉H₇ClN₂⁺˙ m/z 178/180 (3:1) M_minus_15 [M-CH₃]⁺ m/z 163/165 (3:1) M->M_minus_15 - •CH₃ M_minus_35 [M-Cl]⁺ m/z 143 M->M_minus_35 - •Cl M_minus_35_minus_27 [M-Cl-HCN]⁺ m/z 116 M_minus_35->M_minus_35_minus_27 - HCN

Caption: Predicted EI-MS fragmentation pathway for this compound.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 1 mg of this compound in 1 mL of a volatile solvent such as methanol or dichloromethane.

  • Instrumentation: Utilize a Gas Chromatograph-Mass Spectrometer (GC-MS) or a direct insertion probe.

  • GC Parameters (if applicable):

    • Column: HP-5ms or equivalent non-polar capillary column.

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Mass Range: Scan from m/z 40 to 300.

  • Data Analysis: Identify the molecular ion peak (M⁺˙) and its corresponding [M+2]⁺˙ peak. Analyze the m/z values of the fragment ions to deduce the fragmentation pattern and confirm the structure.

Summary of Predicted Mass Spectral Data
m/z (for ³⁵Cl) m/z (for ³⁷Cl) Relative Intensity Ratio Proposed Ion Structure / Neutral Loss
178180~3:1[C₉H₇ClN₂]⁺˙ (Molecular Ion, M⁺˙)
163165~3:1[M - CH₃]⁺
143-N/A[M - Cl]⁺
116-N/A[M - Cl - HCN]⁺

Infrared (IR) Spectroscopy Analysis

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. The frequencies of these absorptions are characteristic of the types of chemical bonds and functional groups present, making IR an indispensable tool for structural confirmation.

Predicted Characteristic Absorption Bands

The structure of this compound contains several key features that will give rise to distinct absorption bands in the IR spectrum.

  • Aromatic C-H Stretching: The C-H bonds on the quinoxaline ring system are sp² hybridized. These bonds will produce sharp, medium-to-weak absorption bands at wavenumbers just above 3000 cm⁻¹ (typically in the 3100-3000 cm⁻¹ range).[8]

  • Aliphatic C-H Stretching: The methyl group (-CH₃) contains sp³ hybridized C-H bonds. These will result in medium-to-strong absorption bands just below 3000 cm⁻¹ (typically 2975-2850 cm⁻¹).[9]

  • C=C and C=N Ring Stretching: The aromatic quinoxaline core contains both C=C and C=N double bonds. Vibrations from these bonds will appear as a series of sharp, medium-intensity bands in the 1620-1450 cm⁻¹ region.[10] Aromatic systems typically show characteristic absorptions near 1600 cm⁻¹ and 1500 cm⁻¹.

  • C-H Bending Vibrations: In-plane and out-of-plane bending of the C-H bonds provides further structural information.

    • The aliphatic C-H bending of the methyl group will show bands around 1450 cm⁻¹ and 1375 cm⁻¹.

    • The aromatic C-H out-of-plane (OOP) bending is highly diagnostic of the ring substitution pattern.[11][12] The benzene portion of the molecule is 1,2,4-trisubstituted. This pattern, specifically with two adjacent free hydrogens, typically gives rise to a strong absorption band in the 890-860 cm⁻¹ region.

  • C-Cl Stretching: The stretching vibration of the C-Cl bond on an aromatic ring is expected to produce a medium-to-strong absorption in the fingerprint region, typically around 1100-1000 cm⁻¹.[13]

The following diagram illustrates the workflow for IR analysis.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis prep Place small amount of solid sample on ATR crystal or prepare KBr pellet acquire Acquire spectrum using FTIR spectrometer (e.g., 4000-400 cm⁻¹) prep->acquire analyze Identify characteristic bands: - C-H stretch (>3000 & <3000 cm⁻¹) - C=C/C=N stretch (1620-1450 cm⁻¹) - C-H bend (OOP) - C-Cl stretch acquire->analyze

Caption: Standard workflow for FTIR analysis of a solid sample.

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

    • Record a background spectrum of the empty ATR accessory.

    • Place a small amount (1-2 mg) of the solid this compound sample directly onto the ATR crystal.

    • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • FTIR Parameters:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically sufficient to obtain a high-quality spectrum.

  • Data Analysis:

    • Process the acquired spectrum (ATR correction may be applied by the software).

    • Label the significant absorption bands and assign them to the corresponding molecular vibrations and functional groups based on established correlation tables.[14]

Summary of Predicted IR Absorption Data
Wavenumber Range (cm⁻¹) Vibration Type Functional Group Expected Intensity
3100 - 3000C-H StretchAromatic (sp²)Medium to Weak
2975 - 2850C-H StretchMethyl (sp³)Medium to Strong
1620 - 1450C=C and C=N StretchQuinoxaline RingMedium, Sharp
~1450, ~1375C-H BendMethylMedium
890 - 860C-H Out-of-Plane Bend1,2,4-Trisubstituted RingStrong
1100 - 1000C-Cl StretchAryl HalideMedium to Strong

Integrated Spectral Analysis

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For this compound:

  • Mass Spectrometry confirms the molecular weight (178/180 Da) and elemental composition (presence of one Cl atom via the 3:1 M⁺˙/[M+2]⁺˙ ratio). The fragmentation pattern (loss of Cl, CH₃, HCN) validates the connectivity of the substituents and the heterocyclic core.

  • Infrared Spectroscopy provides orthogonal confirmation of the structure. It verifies the presence of the aromatic system (aromatic C-H and C=C stretches), the methyl group (aliphatic C-H stretch), and the chloro-substituent (C-Cl stretch). Critically, the C-H out-of-plane bending region helps confirm the specific 1,2,4-trisubstitution pattern on the benzene ring.

Together, these two techniques provide a self-validating system, offering an unambiguous structural identification of this compound, essential for quality control and regulatory submission in drug development.

Conclusion

The structural elucidation of this compound is effectively achieved through a combined application of mass spectrometry and infrared spectroscopy. EI-MS provides definitive evidence of the compound's molecular weight, elemental formula, and core structural components through predictable fragmentation pathways and a distinct chlorine isotopic signature. FTIR spectroscopy complements this by confirming the presence of key functional groups—aromatic, aliphatic, and haloalkane moieties—and providing crucial information about the substitution pattern. The protocols and data presented in this guide serve as a robust framework for the analysis of this compound and can be readily adapted for the characterization of other substituted quinoxaline derivatives.

References

An In-depth Technical Guide to the Solubility of 6-Chloro-7-methylquinoxaline in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Chloro-7-methylquinoxaline, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Recognizing the limited availability of public, quantitative solubility data for this specific molecule, this document emphasizes a foundational understanding of its expected solubility based on structural analysis and furnishes detailed, field-proven experimental protocols for its empirical determination. This guide is designed to empower researchers, scientists, and drug development professionals with the necessary tools to accurately assess the solubility of this compound, facilitating its effective use in synthesis, purification, formulation, and biological screening.

Introduction: The Significance of Solubility in the Application of this compound

This compound belongs to the quinoxaline class of nitrogen-containing heterocyclic compounds. Quinoxaline derivatives are recognized as privileged scaffolds in drug discovery, exhibiting a wide array of pharmacological activities including anticancer, antiviral, and antimicrobial properties.[1][2] The specific substitution of a chloro group at the 6-position and a methyl group at the 7-position modulates the molecule's electronic and steric properties, influencing its interaction with biological targets and its physicochemical characteristics.

Solubility is a critical determinant of a compound's utility. In drug development, it directly impacts bioavailability, formulation options, and the design of in vitro assays. In synthetic chemistry, solvent selection, which is governed by solubility, dictates reaction rates, yields, and the ease of product purification. Therefore, a thorough understanding of the solubility of this compound is paramount for its successful application.

Physicochemical Properties of this compound

A foundational understanding of the physical and chemical properties of this compound provides a basis for predicting its solubility behavior.

PropertyValue/InformationSource
Molecular Formula C₉H₇ClN₂[3]
Molecular Weight 178.62 g/mol [3]
Appearance Expected to be a solid at room temperature.General knowledge of similar compounds
Melting Point 148 - 150 °C[4]
Partition Coefficient (log P) 1.14 (experimental)[4]
Structure A fused benzene and pyrazine ring system with chloro and methyl substituents.[3]

The structure combines a somewhat polar heterocyclic core with nonpolar methyl and moderately polar chloro substituents. The experimental log P value of 1.14 suggests a relatively balanced lipophilic and hydrophilic character, indicating that it is likely to be soluble in a range of organic solvents but may have limited solubility in highly polar or very nonpolar solvents.[4]

Qualitative and Illustrative Quantitative Solubility Profile

Based on the principle of "like dissolves like," a qualitative assessment of the solubility of this compound can be made. The following table provides a qualitative prediction and illustrative quantitative data. It is imperative to note that the quantitative values in Table 2 are illustrative and must be confirmed experimentally using the protocols outlined in this guide. [5]

Table 2: Illustrative Solubility of this compound in Various Organic Solvents at 25°C

Solvent ClassSolventMolecular FormulaPredicted SolubilityIllustrative Solubility ( g/100 mL)Rationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)C₂H₆OSHigh>10The high polarity and hydrogen bond accepting capability of DMSO will strongly solvate the quinoxaline core.
N,N-Dimethylformamide (DMF)C₃H₇NOHigh>10Similar to DMSO, DMF is a strong polar aprotic solvent capable of favorable dipole-dipole interactions.
AcetonitrileCH₃CNModerate2.5The polarity of acetonitrile should allow for good solvation.
AcetoneC₃H₆OModerate3.0The ketone functional group provides polarity for dipole-dipole interactions.
Polar Protic MethanolCH₃OHModerate1.5The hydroxyl group can engage in hydrogen bonding with the nitrogen atoms of the quinoxaline ring.
EthanolC₂H₅OHModerate1.2Similar to methanol, but the slightly larger alkyl chain may slightly reduce solubility compared to methanol.
Chlorinated Dichloromethane (DCM)CH₂Cl₂High>10Strong "like dissolves like" interaction due to the presence of chlorine in both solute and solvent.[6]
ChloroformCHCl₃High>10Similar to DCM, favorable interactions are expected.
Ethers Tetrahydrofuran (THF)C₄H₈OModerate4.0The ether oxygen can act as a hydrogen bond acceptor, and the cyclic structure provides good solvating power.
Nonpolar TolueneC₇H₈Low to Moderate0.8The aromatic ring of toluene can have π-stacking interactions with the quinoxaline ring system.
HexaneC₆H₁₄Low<0.1The nonpolar nature of hexane will not effectively solvate the polar heterocyclic core of the molecule.

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data, a standardized experimental protocol is essential. The following sections detail two robust methods for determining the solubility of this compound.

Gravimetric Method for Solubility Determination

This method is a straightforward and reliable technique for determining solubility by measuring the mass of the solute dissolved in a known volume of solvent.

The gravimetric method relies on creating a saturated solution, separating the undissolved solid, and then evaporating the solvent from a known volume of the saturated solution to determine the mass of the dissolved solute. Its simplicity and reliance on basic laboratory equipment make it a widely used technique.

  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid is crucial to ensure saturation.

    • Add a known volume (e.g., 5 mL) of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Agitate the vials at a constant temperature (e.g., 25°C) using a shaker or magnetic stirrer for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vials to stand undisturbed at the constant temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed syringe to avoid precipitation upon cooling.

    • Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed evaporation dish. This step is critical to remove any undissolved microcrystals.

  • Solvent Evaporation and Mass Determination:

    • Record the exact weight of the filtered solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the this compound (e.g., 60-80°C). A gentle stream of nitrogen can also be used to facilitate evaporation.

    • Once the solvent has completely evaporated, transfer the dish to a desiccator to cool to room temperature.

    • Weigh the evaporation dish containing the dried solute.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility ( g/100 mL) = [(Mass of dish with solute - Mass of empty dish) / Volume of supernatant collected (mL)] * 100

Gravimetric_Workflow cluster_prep Preparation cluster_sampling Sampling cluster_analysis Analysis A Add excess solute and known volume of solvent to vial B Seal and agitate at constant temp (24-48h) A->B C Settle excess solid (2h) B->C D Withdraw supernatant with pre-warmed syringe C->D E Filter through 0.45 µm filter into pre-weighed dish D->E F Evaporate solvent in oven E->F G Cool in desiccator F->G H Weigh dish with solute G->H I Calculate Solubility H->I

Caption: Gravimetric method workflow for solubility determination.

UV-Vis Spectrophotometric Method

This method is particularly useful for compounds that have a strong chromophore and absorb light in the UV-Vis spectrum. It is often more sensitive and requires less material than the gravimetric method.

The UV-Vis spectrophotometric method is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. By creating a calibration curve of known concentrations versus absorbance, the concentration of an unknown saturated solution can be determined.

  • Determination of λmax:

    • Prepare a dilute solution of this compound in the desired solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). All subsequent absorbance measurements will be taken at this wavelength.

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound of a known concentration in the chosen solvent.

    • Perform a series of serial dilutions to create a set of standard solutions with at least five different known concentrations.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a graph of absorbance versus concentration. The resulting plot should be a straight line passing through the origin. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Preparation of Saturated Solution and Sample Analysis:

    • Follow the same procedure as described in the gravimetric method (Section 4.1.2, step 1) to prepare a saturated solution of this compound at the desired temperature.

    • Withdraw a sample of the supernatant and filter it as described previously (Section 4.1.2, step 2).

    • Dilute the filtered saturated solution with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation:

    • Use the equation from the calibration curve to calculate the concentration of the diluted solution.

    • Account for the dilution factor to determine the concentration of the original saturated solution. Concentration of saturated solution = Concentration of diluted solution * Dilution factor

    • Convert the concentration (e.g., from mg/mL to g/100 mL) to obtain the solubility.

UVVis_Workflow cluster_calib Calibration cluster_sample_prep Sample Preparation cluster_analysis Analysis & Calculation A Determine λmax B Prepare standard solutions A->B C Measure absorbance of standards B->C D Plot calibration curve (Abs vs. Conc) C->D I Calculate concentration using calibration curve D->I E Prepare saturated solution (as in Gravimetric method) F Filter supernatant E->F G Dilute filtered solution F->G H Measure absorbance of diluted sample at λmax G->H H->I J Apply dilution factor to find solubility I->J

Caption: UV-Vis spectrophotometric method workflow.

Safety and Handling Considerations

This compound should be handled with appropriate safety precautions. It is suspected of causing cancer and damaging fertility or the unborn child. It also causes serious eye damage.[4] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4] Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.[4]

Conclusion

While publicly available quantitative solubility data for this compound is scarce, this technical guide provides a robust framework for its determination. By understanding the compound's physicochemical properties and applying the detailed experimental protocols for gravimetric or UV-Vis spectrophotometric analysis, researchers can generate the precise data needed for their specific applications. Accurate solubility data is a cornerstone of efficient process development, reliable biological screening, and successful formulation, making the methodologies outlined herein invaluable for any scientist working with this important quinoxaline derivative.

References

Key chemical reactions involving 6-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Core Chemical Reactions of 6-Chloro-7-methylquinoxaline

Prepared by a Senior Application Scientist

Executive Summary

This compound is a heterocyclic scaffold of significant interest in medicinal chemistry and materials science.[1][2] Its unique electronic and structural properties, stemming from the fusion of a benzene and pyrazine ring, make it a versatile building block for the synthesis of novel compounds with a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][3] This guide provides an in-depth exploration of the principal chemical transformations involving this compound, focusing on the causality behind experimental choices and providing validated protocols for key reactions. We will delve into the core reactivity of this molecule, covering nucleophilic aromatic substitution at the C6 position and palladium-catalyzed cross-coupling reactions, which are fundamental for its derivatization.

The this compound Core: Structure and Reactivity

The quinoxaline ring system is an important class of nitrogen-containing heterocyclic compounds.[2][4] In this compound, the reactivity is primarily dictated by the interplay of the electron-withdrawing pyrazine ring and the substituents on the benzene moiety. The chlorine atom at the C6 position serves as a competent leaving group, activated by the overall electron-deficient nature of the bicyclic system. This makes the C6 carbon susceptible to attack by nucleophiles. Concurrently, this C-Cl bond provides a handle for modern palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with exceptional control and efficiency.

Physicochemical Properties of this compound:

PropertyValueReference
Molecular Formula C₉H₇ClN₂[5]
Molecular Weight 178.62 g/mol [5]
Appearance Solid (typical)
Reactivity Centers C6-Cl bond, C7-Methyl group, Aromatic C-H bonds

Nucleophilic Aromatic Substitution (S_N_Ar): Direct Functionalization at the C6-Position

Nucleophilic aromatic substitution (S_N_Ar) is a cornerstone reaction for functionalizing this compound. The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chloro leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The aromaticity is then restored by the elimination of the chloride ion. The presence of the electron-withdrawing quinoxaline core is crucial for stabilizing the negative charge in the intermediate, thereby facilitating the reaction.[6][7]

Mechanistic Pathway

The S_N_Ar mechanism involves the formation of a distinct intermediate, which is the rate-determining step. The stability of this intermediate dictates the reaction's feasibility.

SNAr_Mechanism cluster_start Reactants cluster_intermediate Rate-Determining Step cluster_product Product Formation Reactant This compound + Nu⁻ Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Reactant->Intermediate Addition of Nucleophile (Nu⁻) Product 6-Nu-7-methylquinoxaline + Cl⁻ Intermediate->Product Elimination of Leaving Group (Cl⁻)

Caption: Generalized workflow for the S_N_Ar reaction on this compound.

Experimental Protocol: Synthesis of a 6-Amino-7-methylquinoxaline Derivative

This protocol details a representative amination reaction, a common S_N_Ar transformation used to install nitrogen-based functional groups.

Objective: To synthesize N-benzyl-7-methylquinoxalin-6-amine from this compound and benzylamine.

Materials:

  • This compound (1.0 equiv.)

  • Benzylamine (1.5 equiv.)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • Dimethylformamide (DMF) as solvent

  • Ethyl acetate and water for workup

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add this compound and anhydrous potassium carbonate.

  • Add dry DMF to dissolve the solids under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add benzylamine to the mixture dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired 6-amino derivative.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly effective for the functionalization of haloquinoxalines.[8][9] These methods offer a broad substrate scope and high functional group tolerance under relatively mild conditions.[10]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between this compound and various organoboron reagents, typically arylboronic acids.[11][12][13] This reaction is instrumental in synthesizing biaryl structures, which are prevalent in many biologically active compounds.[11]

Mechanistic Cycle: The catalytic cycle involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[13]

Suzuki_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + R¹-X pd_complex R¹-Pd(II)L_n-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_r1_r2 R¹-Pd(II)L_n-R² transmetal->pd_r1_r2 r2_boron R²-B(OR)₂ r2_boron->transmetal base Base base->transmetal red_elim Reductive Elimination pd_r1_r2->red_elim red_elim->pd0 Regeneration product R¹-R² red_elim->product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 6-Aryl-7-methylquinoxaline

Objective: To couple this compound with phenylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Phenylboronic acid (1.2 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv.)

  • Solvent system (e.g., Dioxane/Water, 4:1)

Procedure:

  • In a reaction vessel, combine this compound, phenylboronic acid, palladium catalyst, and base.

  • Purge the vessel with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Add the degassed solvent system to the vessel.

  • Heat the mixture to 80-100 °C with stirring for 4-12 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude residue via column chromatography.

Representative Data for Suzuki-Miyaura Coupling:

Arylboronic AcidCatalystBaseSolventYield (%)
Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O~85-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Toluene/H₂O~80-90%
3-Thienylboronic acidPd(PPh₃)₄Na₂CO₃DMF~75-85%
Note: Yields are representative and can vary based on specific conditions and substrate purity.
Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds between aryl halides and amines.[14] This reaction has largely replaced harsher classical methods and offers a broad scope for synthesizing N-aryl quinoxalines from this compound.[14][15]

Mechanistic Cycle: Similar to the Suzuki coupling, the mechanism involves oxidative addition, but it is followed by the formation of a palladium-amido complex and subsequent reductive elimination to yield the arylamine product.[14][15]

Buchwald_Hartwig_Cycle pd0 Pd(0)L_n ox_add Oxidative Addition pd0->ox_add + R¹-X pd_complex R¹-Pd(II)L_n-X ox_add->pd_complex amine_assoc Amine Coordination pd_complex->amine_assoc pd_amido [R¹-Pd(II)L_n(NR²R³)] amine_assoc->pd_amido amine R²R³NH amine->amine_assoc base Base base->amine_assoc Deprotonation red_elim Reductive Elimination pd_amido->red_elim red_elim->pd0 Regeneration product R¹-NR²R³ red_elim->product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Synthesis of a 6-(Diaryl)amino-7-methylquinoxaline

Objective: To couple this compound with morpholine.

Materials:

  • This compound (1.0 equiv.)

  • Morpholine (1.2 equiv.)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Phosphine ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaO_t_Bu), 1.4 equiv.)

  • Solvent (e.g., Toluene or Dioxane)

Procedure:

  • In an oven-dried Schlenk tube, add the palladium precatalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add this compound and the solvent.

  • Add morpholine via syringe.

  • Heat the reaction mixture to 90-110 °C until the starting material is consumed (monitored by TLC/LC-MS).

  • Cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the desired N-aryl product.

Advanced Functionalization: Beyond the C-Cl Bond

While reactions at the C6-chloro position are dominant, the 7-methyl group also offers a site for further chemical modification.

Reactions of the Methyl Group

The methyl group on the quinoxaline ring can undergo reactions such as alkoxylation to form acetals and orthoesters, providing another avenue for structural diversification.[16] These transformations typically require specific reaction conditions to activate the C-H bonds of the methyl group.

Conclusion

This compound is a privileged scaffold whose reactivity is dominated by the versatile C6-Cl bond. This functionality allows for straightforward derivatization through robust and well-established methodologies like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The ability to easily perform C-N and C-C bond formations via Buchwald-Hartwig amination and Suzuki-Miyaura coupling, respectively, makes this molecule an invaluable starting material for creating diverse libraries of compounds for drug discovery and materials science applications. Understanding the mechanistic principles behind these key reactions empowers researchers to rationally design synthetic routes and optimize conditions to achieve their molecular targets with high efficiency.

References

The Ascendant Therapeutic Potential of 6-Chloro-7-methylquinoxaline Derivatives: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold, a privileged heterocyclic motif, has consistently demonstrated a remarkable breadth of biological activities, positioning it as a cornerstone in modern medicinal chemistry. This technical guide delves into the specific and nuanced bioactivities of 6-Chloro-7-methylquinoxaline derivatives. By dissecting the influence of the chloro and methyl substitutions at the 6 and 7 positions of the quinoxaline ring, we aim to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationships (SAR), mechanisms of action, and therapeutic promise of this particular class of compounds. This document synthesizes preclinical data across antimicrobial, anticancer, antiviral, and insecticidal domains, offering field-proven insights and detailed experimental methodologies to accelerate research and development efforts.

Introduction: The Quinoxaline Core and the Strategic Significance of 6,7-Substitution

Quinoxaline, a fused bicyclic system comprising a benzene and a pyrazine ring, represents a pivotal class of nitrogen-containing heterocyclic compounds.[1][2] Its structural resemblance to other biologically active moieties like quinoline and naphthalene, coupled with its versatile synthetic accessibility, has made it a fertile ground for the development of novel therapeutic agents.[2] The biological profile of quinoxaline derivatives can be extensively modulated through substitutions on the benzene ring, with the 6 and 7 positions being particularly influential.

The introduction of a chlorine atom at the 6-position and a methyl group at the 7-position creates a unique electronic and steric environment. The electron-withdrawing nature of the chlorine atom can significantly impact the molecule's overall electron density, influencing its ability to interact with biological targets. Conversely, the electron-donating methyl group can enhance lipophilicity and modulate metabolic stability. This specific substitution pattern has been explored in various studies, revealing a spectrum of potent biological activities.

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

Quinoxaline derivatives have long been recognized for their potent antimicrobial properties.[3] The 6-chloro-7-methyl substitution pattern has been shown to be particularly effective, contributing to enhanced activity against a range of bacterial and fungal pathogens.

Antibacterial and Antitubercular Activity

Research has indicated that the presence of a chloro or methyl group at the 7-position of the quinoxaline ring can lead to a reduction in the Minimum Inhibitory Concentration (MIC) and the 50% inhibitory concentration (IC50) values, particularly in the context of anti-tuberculosis (anti-TB) activity.[4] For instance, certain 6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxide derivatives have demonstrated significant efficacy against Mycobacterium tuberculosis.[5] The mechanism of action for many quinoxaline 1,4-dioxides involves their reduction by bacterial oxidoreductases, leading to the generation of reactive oxygen species (ROS) that damage bacterial DNA and other vital cellular components.[6]

Table 1: Representative Antibacterial Activity of Quinoxaline Derivatives

Compound ClassTarget OrganismActivity Metric (e.g., MIC, IC50)Reference
6(7)-substituted quinoxaline-2-carboxylate 1,4-dioxidesMycobacterium tuberculosisReduced MIC and IC50 values with 7-chloro or 7-methyl substitution[4]
Quinoxaline derivative compoundMethicillin-resistant Staphylococcus aureus (MRSA)MICs predominantly between 1–4 µg/mL[7]
6-(morpholinosulfonyl)quinoxalin-2(1H)-one derivativesVarious bacterial strainsSignificant activity with MIC values ranging from 0.97–62.5 µg/mL[8]
Antifungal Activity

Several series of quinoxaline derivatives have been synthesized and evaluated for their in vitro antifungal activity against various plant pathogenic fungi.[9] While specific data on 6-chloro-7-methyl derivatives is emerging, related structures have shown potent effects. For example, certain novel quinoxaline derivatives exhibited significant antifungal activity, with some compounds demonstrating superior efficacy compared to the commercial fungicide azoxystrobin.[9]

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of a this compound derivative against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • Aseptically pick 3-5 well-isolated colonies of the test bacterium from an agar plate.

    • Transfer the colonies into a tube containing sterile saline or broth.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). The final volume in each well should be 100 µL.

  • Inoculation and Incubation:

    • Add 10 µL of the diluted bacterial inoculum to each well of the microtiter plate.

    • Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

    • Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Reading the Results:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Anticancer Activity: Targeting Proliferation and Survival Pathways

The development of novel anticancer agents is a critical area of research, and quinoxaline derivatives have emerged as a promising class of compounds with significant antiproliferative activity.[10] The 6-chloro and 6,7-dichloro substitutions have been specifically investigated for their cytotoxic effects.[11]

Cytotoxicity and Mechanism of Action

Studies have shown that 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives can exhibit dose- and time-dependent cytotoxic effects on various cancer cell lines.[11] The anticancer activity of quinoxaline derivatives is often attributed to their ability to interfere with key cellular processes. Some derivatives act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[12] For example, certain pyrrolo[3,2-b]quinoxaline-derivatives have been shown to inhibit tyrosine kinases.[12] Other mechanisms include the inhibition of topoisomerase II and the induction of apoptosis.[13]

The presence of electron-withdrawing groups, such as a chloro group, at the 6 or 7 position of the quinoxaline ring has been associated with enhanced cytotoxicity.[4]

Table 2: Anticancer Activity of Substituted Quinoxaline Derivatives

Compound SeriesCancer Cell LineActivity Metric (IC50)Key FindingReference
6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxalinesF2408 (normal) and 5RP7 (H-ras activated)Varies by compoundSome derivatives showed dose- or time-dependent cytotoxic effects.[11]
Quinoxaline–arylfuran derivativesHeLa, PC3, A549, HCT116Varies by compoundInhibition of STAT3 phosphorylation.[13]
Pyrido[1,2-a]imidazo[4,5-g]quinoxaline-6,11-dioneMKN 45 (gastric adenocarcinoma)0.073 µMMarkedly cytotoxic compared to adriamycin and cisplatin.[14]
Experimental Workflow: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

MTT_Assay_Workflow start Seed cancer cells in a 96-well plate incubate1 Incubate for 24 hours to allow attachment start->incubate1 treat Treat cells with varying concentrations of this compound derivative incubate1->treat incubate2 Incubate for 24-72 hours treat->incubate2 add_mtt Add MTT solution to each well incubate2->add_mtt incubate3 Incubate for 2-4 hours for formazan crystal formation add_mtt->incubate3 solubilize Add solubilization solution (e.g., DMSO, isopropanol) incubate3->solubilize read Measure absorbance at 570 nm using a plate reader solubilize->read analyze Calculate IC50 values read->analyze

Caption: Workflow for determining the cytotoxicity of a compound using the MTT assay.

Antiviral Properties: A Broad-Spectrum Approach

The versatile nature of the quinoxaline scaffold extends to the realm of antiviral research.[15][16] Derivatives have shown promise against a range of viruses, including respiratory pathogens.[1][17] The synthesis of 6-chloro-7-fluoroquinoxaline derivatives highlights the exploration of halogenated quinoxalines as potential anti-HIV agents.[18]

Inhibition of Viral Replication

The mechanisms by which quinoxaline derivatives exert their antiviral effects are diverse. Some compounds have been found to inhibit viral proteases, which are essential for the processing of viral polyproteins and the maturation of infectious virus particles.[1] For example, docking studies have suggested that certain quinoxaline derivatives can bind to the main protease of SARS-CoV-2.[1] Other derivatives may target viral entry, replication enzymes like reverse transcriptase, or host factors that are co-opted by the virus.[15]

Logical Relationship: Structure-Activity Relationship (SAR) in Antiviral Quinoxalines

Antiviral_SAR core This compound Core substituents Substituents at positions 2 and 3 core->substituents linker Linker at position 6 (e.g., amide) core->linker activity Antiviral Activity substituents->activity Influences target binding and specificity linker->activity Impacts biological activity

Caption: Simplified SAR diagram for antiviral quinoxaline derivatives.

Insecticidal and Other Activities

Beyond their applications in human medicine, quinoxaline derivatives have also demonstrated significant potential in agriculture as pesticides.[19]

Insecticidal Activity

Novel quinoxaline derivatives have been designed and synthesized, showing herbicidal, fungicidal, and insecticidal activities.[19] Some compounds have been found to be potent against insects like the cowpea aphid (Aphis craccivora).[20] The mode of action for some of these herbicidal quinoxalines involves the inhibition of protoporphyrinogen oxidase.[19]

Conclusion and Future Directions

The this compound scaffold represents a highly promising platform for the development of new therapeutic agents. The specific substitution pattern confers a unique set of physicochemical properties that have been shown to translate into potent biological activities across antimicrobial, anticancer, antiviral, and insecticidal domains. The continued exploration of this privileged scaffold, guided by a deeper understanding of its structure-activity relationships and mechanisms of action, holds significant promise for addressing unmet medical and agricultural needs. Future research should focus on optimizing the lead compounds through medicinal chemistry efforts, conducting in-vivo efficacy and safety studies, and elucidating the precise molecular targets to further refine the design of next-generation this compound-based drugs.

References

The Quinoxaline Scaffold: A Versatile Platform for Modern Therapeutic Innovation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry.[1][2] Its inherent structural features and synthetic tractability have propelled the development of a diverse array of therapeutic agents with a broad spectrum of pharmacological activities. This technical guide provides a comprehensive overview of the quinoxaline scaffold, delving into its synthesis, mechanism of action, and burgeoning therapeutic applications. We will explore its significant potential in oncology, virology, microbiology, and neurology, offering field-proven insights and detailed experimental protocols to empower researchers in the ongoing quest for novel and effective therapies.

The Quinoxaline Core: A Foundation for Diverse Biological Activity

Quinoxaline, also known as benzopyrazine, possesses a unique electronic and structural profile that facilitates its interaction with a multitude of biological targets.[3][4] The presence of two nitrogen atoms in the pyrazine ring imparts a weakly basic character and creates opportunities for hydrogen bonding, a critical interaction in drug-receptor binding.[2][5] The fused aromatic system provides a rigid framework that can be readily functionalized at various positions, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This synthetic versatility is a key driver behind the widespread exploration of quinoxaline derivatives in drug discovery.[3][6]

General Synthesis of Quinoxaline Derivatives

The classical and most common method for synthesizing the quinoxaline core involves the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] This robust and high-yielding reaction has been adapted and refined over the years, with modern variations employing microwave-assisted synthesis and green catalysts to improve efficiency and environmental friendliness.[3][6][9]

Experimental Protocol: Microwave-Assisted Synthesis of a Quinoxaline Derivative

This protocol describes a general procedure for the synthesis of a 2,3-disubstituted quinoxaline derivative using microwave irradiation.

Materials:

  • Substituted ortho-phenylenediamine (1.0 mmol)

  • Substituted 1,2-dicarbonyl compound (e.g., benzil) (1.0 mmol)

  • Ethanol (5 mL)

  • Microwave reactor vials

  • Microwave synthesizer

Procedure:

  • Combine the ortho-phenylenediamine (1.0 mmol) and the 1,2-dicarbonyl compound (1.0 mmol) in a microwave reactor vial.

  • Add ethanol (5 mL) to the vial and seal it.

  • Place the vial in the microwave synthesizer.

  • Irradiate the reaction mixture at 120°C for 10-15 minutes.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation:

  • The purity and identity of the synthesized compound should be confirmed by analytical techniques such as melting point determination, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).

  • The expected spectral data should be consistent with the desired quinoxaline structure.

Therapeutic Frontiers of the Quinoxaline Scaffold

The functional versatility of the quinoxaline scaffold has led to its investigation in a wide range of therapeutic areas. The following sections highlight its most promising applications.

Oncology: A Powerful Scaffold for Anticancer Agents

The quinoxaline nucleus is a prominent feature in a multitude of anticancer agents, with derivatives demonstrating efficacy against various cancer cell lines.[10][11][12] Their mechanisms of action are diverse and often involve the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[13][14]

2.1.1. Kinase Inhibition:

Many quinoxaline derivatives act as potent inhibitors of protein kinases, which are critical regulators of cellular processes frequently dysregulated in cancer.[5][15] By targeting kinases such as Vascular Endothelial Growth Factor Receptor (VEGFR), Platelet-Derived Growth Factor Receptor (PDGFR), and Pim kinases, these compounds can disrupt tumor angiogenesis, growth, and survival.[13][16][17]

Kinase_Inhibition_Pathway caption Quinoxaline derivatives inhibit receptor tyrosine kinases.

2.1.2. Topoisomerase II Inhibition and Apoptosis Induction:

Certain quinoxaline derivatives have been shown to inhibit topoisomerase II, an enzyme essential for DNA replication and repair in rapidly dividing cancer cells.[18] This inhibition leads to DNA damage and subsequently triggers apoptosis (programmed cell death).[13][18] Studies have demonstrated that some quinoxaline compounds can arrest the cell cycle at the G2/M phase and induce apoptosis in various cancer cell lines, including prostate and colon cancer.[13][18]

Data on Anticancer Activity of Quinoxaline Derivatives:

Compound IDCancer Cell LineIC50 (µM)Mechanism of ActionReference
VIIIc HCT116 (Colon)2.5G2/M cell cycle arrest, Apoptosis induction[13]
XVa HCT116 (Colon)4.4Not specified[13]
Compound IV PC-3 (Prostate)2.11Topoisomerase II inhibition[18]
Compound 6k MCF-7 (Breast)6.93Not specified[1]
Antiviral Applications: Combating Viral Infections

The quinoxaline scaffold has demonstrated significant promise as a source of antiviral agents, with activity reported against a range of DNA and RNA viruses.[19][20] This includes activity against Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and even the SARS-CoV-2 virus.[19][20][21][22]

2.2.1. Inhibition of Viral Enzymes:

Quinoxaline derivatives can inhibit crucial viral enzymes necessary for replication. For instance, some derivatives have been identified as potent inhibitors of HIV-1 reverse transcriptase, an enzyme critical for the conversion of viral RNA into DNA.[20][23]

2.2.2. Disruption of Viral Entry and Replication:

Other quinoxaline-based compounds interfere with the viral life cycle at different stages, such as viral entry into host cells or the replication of viral genetic material.[4][24] The broad-spectrum antiviral activity of quinoxalines makes them an attractive scaffold for the development of new therapies against emerging viral threats.[25]

Antiviral_Workflow caption Workflow for developing quinoxaline antivirals.

Antimicrobial and Antifungal Activity

With the rise of antimicrobial resistance, there is an urgent need for novel antibiotics and antifungals.[26] Quinoxaline derivatives have shown considerable activity against a variety of pathogenic bacteria and fungi.[27][28][29]

2.3.1. Mechanism of Antimicrobial Action:

The precise mechanisms are still under investigation, but it is believed that quinoxaline derivatives may disrupt bacterial cell wall synthesis, inhibit nucleic acid synthesis, or interfere with other essential metabolic pathways.[29][30] Some derivatives have demonstrated potent activity against both Gram-positive and Gram-negative bacteria.[27][31]

Experimental Protocol: Antimicrobial Susceptibility Testing (Disc Diffusion Method)

This protocol outlines a standard method for evaluating the antibacterial activity of synthesized quinoxaline compounds.

Materials:

  • Synthesized quinoxaline compounds

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton agar plates

  • Sterile filter paper discs

  • Standard antibiotic (e.g., ciprofloxacin) as a positive control

  • Solvent (e.g., DMSO) as a negative control

  • Incubator

Procedure:

  • Prepare a bacterial inoculum and spread it evenly onto the surface of a Mueller-Hinton agar plate.

  • Impregnate sterile filter paper discs with a known concentration of the test quinoxaline compound (e.g., 50 µ g/disc ).

  • Place the impregnated discs, along with positive and negative control discs, onto the surface of the inoculated agar plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited) in millimeters.

Self-Validation:

  • The positive control should show a clear zone of inhibition, while the negative control should show no inhibition.

  • The size of the inhibition zone for the test compounds indicates their antibacterial potency. The experiment should be performed in triplicate for reproducibility.

Neuroprotective Applications: A Glimmer of Hope for Neurodegenerative Diseases

Emerging research suggests that quinoxaline derivatives may possess neuroprotective properties, making them potential candidates for the treatment of neurodegenerative disorders like Alzheimer's and Parkinson's disease.[32][33][34]

2.4.1. Multifaceted Neuroprotective Mechanisms:

Quinoxaline compounds have been shown to exert their neuroprotective effects through multiple mechanisms, including:

  • Antioxidant activity: Reducing oxidative stress by scavenging reactive oxygen species (ROS).[32][34]

  • Anti-inflammatory effects: Downregulating the production of inflammatory cytokines in the brain.[32][34]

  • Acetylcholinesterase (AChE) inhibition: Increasing the levels of the neurotransmitter acetylcholine, which is depleted in Alzheimer's disease.[32]

  • Protection of dopaminergic neurons: Studies have shown that certain 6-aminoquinoxaline derivatives can protect dopaminergic neurons from degeneration in models of Parkinson's disease.[33][35][36]

These multifaceted activities suggest that quinoxaline-based therapies could offer a holistic approach to treating complex neurodegenerative diseases.[32]

Future Perspectives and Conclusion

The quinoxaline scaffold has unequivocally established itself as a cornerstone in modern drug discovery.[11][37] Its synthetic accessibility and the diverse range of biological activities exhibited by its derivatives continue to fuel intensive research and development efforts.[9][38] Future research will likely focus on the development of more selective and potent quinoxaline-based drugs with improved pharmacokinetic profiles and reduced toxicity.[2] The application of computational modeling and structure-activity relationship (SAR) studies will be instrumental in designing the next generation of quinoxaline therapeutics.[5][26]

References

A Technical Guide to the Synthesis of 6-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This guide provides an in-depth review of the synthetic methodologies for 6-Chloro-7-methylquinoxaline, a heterocyclic compound of interest in medicinal chemistry. The primary focus is on the classical and most reliable synthetic pathway: the cyclocondensation of a substituted ortho-phenylenediamine with a 1,2-dicarbonyl compound. This document details the necessary multi-step preparation of the key intermediate, 4-Chloro-5-methyl-1,2-phenylenediamine, and subsequently outlines the protocols for its conversion to the target quinoxaline. Causality behind experimental choices, comparative analysis of reaction conditions, and detailed procedural steps are provided to ensure scientific integrity and reproducibility.

Introduction: The Significance of the Quinoxaline Scaffold

Quinoxaline, a fused heterocycle composed of a benzene ring and a pyrazine ring, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives are recognized for a comprehensive array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[2][3] This has made them central components in the discovery and development of new therapeutic agents.[4] Furthermore, their unique electronic properties have led to applications as dyes, organic semiconductors, and electroluminescent materials.[1][2]

The specific substitution pattern of this compound makes it a valuable building block for synthesizing more complex molecules. The chlorine atom at the 6-position provides a reactive handle for nucleophilic aromatic substitution or cross-coupling reactions, while the methyl group at the 7-position influences the electronic properties and steric environment of the molecule. Mastering the synthesis of this core structure is therefore a critical capability for researchers in drug development and organic synthesis.

Core Synthetic Strategy: An Overview

The most prevalent and dependable method for synthesizing quinoxalines is the cyclocondensation reaction between an aromatic 1,2-diamine and a 1,2-dicarbonyl compound.[1][4] This reaction, first reported by Körner and Hinsberg in 1884, forms the pyrazine ring onto the pre-existing substituted benzene ring of the diamine.[1]

The overall strategy for synthesizing this compound is a two-stage process:

  • Synthesis of the Key Precursor: Preparation of the specifically substituted aromatic diamine, 4-Chloro-5-methyl-1,2-phenylenediamine. This is often the most challenging part of the synthesis as this precursor is not commonly available commercially.

  • Cyclocondensation: Reaction of the synthesized diamine with a suitable 1,2-dicarbonyl compound, such as glyoxal, to form the final quinoxaline ring system.

G cluster_0 Overall Synthetic Strategy Start Commercially Available Starting Material (e.g., 4-Chloro-5-methylaniline) Precursor_Synth Stage 1: Precursor Synthesis Start->Precursor_Synth Diamine Key Intermediate: 4-Chloro-5-methyl- 1,2-phenylenediamine Precursor_Synth->Diamine Cyclo Stage 2: Cyclocondensation Diamine->Cyclo Product Final Product: This compound Cyclo->Product

Figure 1: High-level overview of the two-stage synthetic approach.
Stage 1: Synthesis of the Key Precursor, 4-Chloro-5-methyl-1,2-phenylenediamine

The synthesis of the target quinoxaline is entirely dependent on the successful preparation of 4-Chloro-5-methyl-1,2-phenylenediamine (C₇H₉ClN₂).[5] A common and logical route to this diamine involves the nitration of a suitable aniline derivative followed by the reduction of the nitro group(s).

3.1 Retrosynthetic Pathway and Rationale

A plausible retrosynthetic analysis begins with the target diamine and works backward. The two amino groups can be formed via the reduction of two nitro groups, or one amino group and one nitro group. A practical approach involves introducing a nitro group ortho to an existing amino group on a substituted aniline ring, followed by reduction.

The synthesis can be envisioned starting from 4-chloro-2-methylaniline. The key steps are:

  • Nitration: Introduction of a nitro group onto the 4-chloro-2-methylaniline ring. The directing effects of the chloro (ortho-, para-directing) and methyl (ortho-, para-directing) groups must be considered to achieve the desired regiochemistry.

  • Reduction: Conversion of the introduced nitro group into an amino group to yield the final 1,2-diamine.

While specific literature for the synthesis of 4-Chloro-5-methyl-1,2-phenylenediamine is sparse, the principles can be adapted from well-established procedures for analogous compounds. For instance, the synthesis of 4-chloro-1,2-phenylenediamine often starts with the reduction of 4-chloro-2-nitroaniline.[6][7]

3.2 Illustrative Experimental Protocol: A Proposed Route

The following protocol is a well-reasoned, illustrative pathway based on standard organic chemistry transformations for similar substrates.[8][9]

Step 1: Nitration of N-acetyl-4-chloro-5-methylaniline

  • Rationale: Direct nitration of an aniline can be problematic due to the high reactivity of the amino group and its susceptibility to oxidation. Therefore, the amino group is first protected as an acetamide. This moderates its activating effect and ensures a more controlled reaction.

  • Procedure:

    • To a solution of 4-chloro-5-methylaniline (1 eq.) in glacial acetic acid, add acetic anhydride (1.1 eq.) and stir at room temperature for 1 hour.

    • Cool the resulting solution of N-acetyl-4-chloro-5-methylaniline to 0-5 °C in an ice bath.

    • Slowly add a nitrating mixture (a pre-mixed solution of concentrated nitric acid and concentrated sulfuric acid) dropwise, maintaining the temperature below 10 °C.[9]

    • After the addition is complete, allow the reaction to stir at room temperature for several hours until TLC indicates the consumption of the starting material.

    • Pour the reaction mixture onto crushed ice. The precipitated solid, N-acetyl-4-chloro-5-methyl-2-nitroaniline, is collected by filtration, washed with cold water until neutral, and dried.

Step 2: Hydrolysis of the Acetamide

  • Rationale: The protecting group must be removed to reveal the free amine. This is typically achieved by acid-catalyzed hydrolysis.

  • Procedure:

    • Reflux the crude N-acetyl-4-chloro-5-methyl-2-nitroaniline from the previous step in a mixture of ethanol and concentrated hydrochloric acid for 2-4 hours.

    • Cool the solution and neutralize with a base (e.g., NaOH solution) to precipitate the product, 4-chloro-5-methyl-2-nitroaniline.

    • Filter the product, wash with water, and dry. Recrystallization from ethanol may be necessary for purification.

Step 3: Reduction of the Nitro Group

  • Rationale: The final step is the reduction of the nitro group to form the second amine of the 1,2-diamine. Catalytic hydrogenation is a clean and efficient method for this transformation.[10]

  • Procedure:

    • Dissolve 4-chloro-5-methyl-2-nitroaniline (1 eq.) in a suitable solvent such as ethanol or dioxane.

    • Add a catalytic amount of Raney Nickel or 10% Palladium on Carbon (Pd/C).

    • Hydrogenate the mixture in a Parr apparatus or under a hydrogen balloon at 3 atmospheres of pressure until hydrogen uptake ceases.[10]

    • Filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield crude 4-Chloro-5-methyl-1,2-phenylenediamine. The product can be purified by recrystallization from an ethanol-water mixture.

G cluster_1 Precursor Synthesis Workflow A 4-Chloro-5-methylaniline B N-acetyl-4-chloro- 5-methylaniline (Protected Amine) A->B Acetylation (Ac₂O, AcOH) C N-acetyl-4-chloro- 5-methyl-2-nitroaniline B->C Nitration (HNO₃, H₂SO₄) D 4-Chloro-5-methyl- 2-nitroaniline C->D Hydrolysis (HCl, EtOH) E 4-Chloro-5-methyl- 1,2-phenylenediamine D->E Reduction (H₂, Raney Ni)

Figure 2: Proposed workflow for the synthesis of the key diamine precursor.
Stage 2: Cyclocondensation to form this compound

With the key precursor, 4-Chloro-5-methyl-1,2-phenylenediamine, in hand, the final cyclocondensation step can be performed. The choice of the 1,2-dicarbonyl compound determines the substitution on the newly formed pyrazine ring. For the synthesis of the parent this compound, glyoxal is used.

4.1 Reaction Mechanism and Catalyst Choice

The reaction proceeds via a double condensation mechanism. One amine of the diamine attacks a carbonyl group of the dicarbonyl, forming a hemiaminal which then dehydrates to an imine. This process is repeated with the second amine and carbonyl group, followed by cyclization and aromatization to yield the quinoxaline product.

While the reaction can proceed by simply refluxing the reactants in ethanol or acetic acid, various catalysts have been developed to improve yields, shorten reaction times, and allow for milder conditions (e.g., room temperature).[4][11] These include both traditional acid catalysts and modern "green" catalysts.

Catalyst TypeExamplesTypical ConditionsAdvantages/Disadvantages
None / Solvent Acetic Acid, EthanolReflux, 2-12 hSimple, but can have long reaction times and moderate yields.[4]
Brønsted Acids Camphorsulfonic acid (CSA)EtOH, Room Temp, 2-8 hMetal-free, mild conditions, high yields.[2]
Lewis Acids Zn(OTf)₂, InCl₃, Yb(OTf)₃Acetonitrile, Room TempHigh efficiency, but involves metal catalysts that may need removal.[1][2]
Heterogeneous Bentonite Clay, Alumina-supported heteropolyoxometalatesToluene or EtOH, Room TempCatalyst is easily recyclable by filtration, environmentally friendly.[1][11]
4.2 Detailed Experimental Protocol (General Method)

This protocol is a generalized procedure adaptable for various catalytic systems.[2][4][11]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-Chloro-5-methyl-1,2-phenylenediamine (1 mmol) in a suitable solvent (e.g., 5-10 mL of ethanol).

  • Reagent Addition: Add an aqueous solution of glyoxal (40% wt., 1.0-1.1 mmol).

  • Catalyst Addition (if used): Add the chosen catalyst (e.g., 20 mol% camphorsulfonic acid or 100 mg of a heterogeneous catalyst).[2][11]

  • Reaction: Stir the mixture at the desired temperature (room temperature or reflux) and monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup:

    • Upon completion, if the product precipitates, add cold water to ensure full precipitation. Collect the solid by filtration, wash with water, and dry.[2]

    • If the product is soluble, and a heterogeneous catalyst was used, filter off the catalyst first. Evaporate the solvent from the filtrate. The crude product can then be purified.[11]

  • Purification: The crude this compound can be further purified by recrystallization from a suitable solvent, typically ethanol, to yield the final product as a crystalline solid.

Conclusion

The synthesis of this compound is a robust and achievable process for researchers in organic and medicinal chemistry. The core of the synthesis lies in the classic cyclocondensation reaction. However, the primary challenge is often the multi-step preparation of the requisite starting material, 4-Chloro-5-methyl-1,2-phenylenediamine. By following established chemical principles for aromatic substitution and reduction, this key intermediate can be reliably prepared. The subsequent cyclocondensation offers flexibility, with a range of modern catalytic methods available that provide high yields under mild, environmentally benign conditions, complementing the traditional reflux methods. Careful execution of these two stages provides efficient access to this valuable heterocyclic scaffold.

References

An In-depth Technical Guide to the Safe Handling and Management of 6-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the safe handling, storage, and disposal of 6-Chloro-7-methylquinoxaline (CAS No. 646504-79-2). As specific toxicological and safety data for this compound are limited, this document synthesizes information from structurally analogous compounds, including quinoxalines and other halogenated aromatic hydrocarbons, to establish robust safety protocols.[1][2] This approach ensures that researchers, scientists, and drug development professionals can manage this compound with a high degree of caution, grounded in established principles of chemical safety.

Hazard Identification and Risk Assessment

This compound belongs to the quinoxaline family, a class of nitrogen-containing heterocyclic compounds. The presence of a chlorine atom classifies it as a halogenated aromatic compound, a group known for potential persistence and toxicity.[3][4] While a complete hazard profile is not available, data from similar quinoxaline derivatives suggest several potential risks that must be managed.[2][5][6][7]

Inferred Hazard Profile:

Hazard Class GHS Category (Inferred) Potential Effects & Rationale Precautionary Action
Acute Toxicity, Oral Category 4 Harmful if swallowed. This is a common classification for related quinoxaline compounds.[5][6][8] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1][5] If swallowed, call a poison center or doctor.[9]
Skin Corrosion/Irritation Category 2 Causes skin irritation. Halogenated aromatic compounds can cause dermal irritation upon contact.[2][6][7] Wear protective gloves and clothing. If skin contact occurs, wash with plenty of soap and water.[2][10]
Serious Eye Damage/Irritation Category 2A/1 Causes serious eye irritation or damage. This is a significant hazard noted for many quinoxaline derivatives.[2][5][6] Wear safety goggles and a face shield. If in eyes, rinse cautiously with water for several minutes and seek immediate medical attention.[1]
Specific Target Organ Toxicity (Single Exposure) Category 3 May cause respiratory irritation. Fine powders of aromatic compounds can be irritating to the respiratory tract.[2][5][6][7] Avoid breathing dust. Use only in a well-ventilated area or within a chemical fume hood.[11][12]

| Carcinogenicity/Reproductive Toxicity | Suspected (Category 2) | Some related compounds are suspected of causing cancer or reproductive harm.[5] | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. |

Exposure Controls: The Hierarchy of Safety

To ensure personnel safety, a multi-layered approach to exposure control is mandatory. This approach prioritizes engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final barrier.

cluster_0 Hierarchy of Controls elimination Elimination (Most Effective) substitution Substitution elimination->substitution engineering Engineering Controls (e.g., Fume Hood) substitution->engineering admin Administrative Controls (e.g., SOPs, Training) engineering->admin ppe Personal Protective Equipment (PPE) (Least Effective) admin->ppe caption Diagram 1: The Hierarchy of Controls prioritizes engineering solutions over PPE.

The primary engineering control for handling this compound is a certified chemical fume hood.[11][12] All procedures that may generate dust or aerosols, including weighing, transferring, and preparing solutions, must be conducted within a fume hood to prevent inhalation.[11] An emergency eyewash station and safety shower must be readily accessible in the handling area.[11]

Appropriate PPE is essential to prevent dermal, ocular, and respiratory exposure.[13] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

Recommended Personal Protective Equipment:

Body Part Required PPE Specifications & Rationale
Eyes & Face Safety Goggles & Face Shield Safety goggles provide a seal against splashes and dust.[1] A face shield should be worn over goggles during procedures with a higher splash risk.[11][14]
Hands Chemical-Resistant Gloves Nitrile or neoprene gloves are recommended.[5][11] Double-gloving is advised for added protection. Inspect gloves before each use and change them immediately if contaminated.[11]
Body Laboratory Coat A fully buttoned, flame-resistant lab coat protects against spills and contamination of personal clothing.[1][11]
Respiratory NIOSH-Approved Respirator A respirator is typically not required if all handling is performed within a certified fume hood. If a fume hood is unavailable or if dust generation is unavoidable, a NIOSH-approved N95 or higher-level particulate respirator must be used.[2][14]

| Feet | Closed-Toe Footwear | Protects feet from spills and falling objects.[1] |

Standard Operating Protocol for Safe Handling

Adherence to a standardized workflow minimizes the risk of accidental exposure and contamination.

prep 1. Preparation - Review SDS - Don full PPE - Prepare fume hood weigh 2. Weighing & Transfer - Perform in fume hood - Use anti-static weigh paper - Minimize dust creation prep->weigh handle 3. Handling/Reaction - Keep containers closed - Add solid to solvent slowly - Monitor reaction weigh->handle cleanup 4. Decontamination - Clean all surfaces - Rinse glassware with solvent - Collect rinsate as waste handle->cleanup dispose 5. Waste & PPE Disposal - Segregate halogenated waste - Dispose of used PPE - Wash hands thoroughly cleanup->dispose caption Diagram 2: A systematic workflow for handling this compound.

Step-by-Step Methodology:

  • Preparation : Before beginning work, thoroughly review this safety guide and any available Safety Data Sheets (SDS) for related compounds.[12] Don all required PPE as outlined in Table 2. Ensure the chemical fume hood is operational and the work area is clean and uncluttered.[12]

  • Weighing and Transferring : Conduct all weighing and transfer operations inside the fume hood to contain any dust.[11] Use a spatula to carefully handle the solid material, avoiding actions that could generate dust.[11] When preparing solutions, slowly add the solid compound to the solvent to prevent splashing.[11]

  • Handling : Keep the container tightly sealed when not in use.[2] Handle in accordance with good industrial hygiene and safety practices.[2][15]

  • Post-Handling Decontamination : After handling, decontaminate all equipment and surfaces that may have come into contact with the chemical. Use an appropriate solvent (e.g., acetone), and collect the rinsate as hazardous waste.[12]

  • Hygiene : Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[1] Remove and properly dispose of contaminated PPE.[15]

Storage and Stability

Proper storage is critical to maintaining the compound's integrity and preventing hazardous situations.

  • Conditions : Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[2][15][16]

  • Incompatibilities : Keep away from strong oxidizing agents, strong acids, and strong bases.[2][17]

  • Storage Location : Store in a locked cabinet or area accessible only to authorized personnel.[9]

Emergency Procedures

In the event of an accidental release or exposure, immediate and appropriate action is crucial.[1][18]

cluster_1 Emergency Spill Response spill Spill Detected evacuate Evacuate & Alert Others spill->evacuate ppe Don Full PPE (incl. respirator) evacuate->ppe contain Contain Spill (Use dry sand/absorbent) ppe->contain cleanup Clean Up - Sweep solid material carefully - Avoid generating dust contain->cleanup dispose Package for Disposal - Place in sealed, labeled container cleanup->dispose decon Decontaminate Area dispose->decon caption Diagram 3: General workflow for responding to a chemical spill.

First Aid Measures:

  • Skin Contact : Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[1][6][10] Seek medical attention if irritation persists.[6]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[1][10] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention from an ophthalmologist.

  • Inhalation : Move the individual to fresh air.[1][10] If breathing is difficult, provide oxygen. Seek medical attention.[1]

  • Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterwards.[6] Call a physician or poison control center immediately.[10]

Waste Disposal

All waste containing this compound must be treated as hazardous waste.[12]

  • Segregation : Halogenated organic waste must be collected separately from non-halogenated waste streams.[12]

  • Labeling : Waste containers must be clearly labeled as "Hazardous Waste" and list "this compound" and any other constituents.[11][17]

  • Disposal : Dispose of the compound and its container through a licensed and approved waste disposal plant, in accordance with all local, regional, and national regulations.[2][17] Under no circumstances should this chemical be disposed of down the drain or released into the environment.[17]

References

An In-Depth Technical Guide to the Predicted ADMET Profile of 6-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The journey of a drug candidate from initial discovery to clinical application is fraught with challenges, with a significant number of failures attributed to suboptimal pharmacokinetic and safety profiles.[1] Early and accurate assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is therefore critical for mitigating these risks.[2][3][4] This technical guide provides a comprehensive, in-silico-derived ADMET profile for the novel heterocyclic compound, 6-Chloro-7-methylquinoxaline. Leveraging validated computational models, we present a detailed analysis of its predicted physicochemical characteristics, pharmacokinetic behavior, metabolic fate, and key toxicological endpoints. This document is intended for researchers, medicinal chemists, and drug development professionals, offering foundational data to guide future experimental validation and lead optimization efforts.

Introduction: The Imperative of Early ADMET Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm underscores the necessity of integrating ADMET profiling from the very beginning of a project.[5] Identifying compounds with disqualifying drawbacks, such as poor absorption or potential for toxicity, before significant resources are invested can dramatically improve the efficiency and success rate of the development pipeline.[1][2] In silico ADMET prediction has emerged as an indispensable tool in this context. These computational methods offer a rapid, cost-effective alternative to traditional in vitro and in vivo testing, allowing for the high-throughput screening of virtual compounds and guiding the design of molecules with more favorable drug-like properties.[5][6][7][8]

This compound is a heterocyclic compound belonging to the quinoxaline class. Quinoxaline scaffolds are prevalent in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer and VEGFR-2 inhibitory effects.[9][10] Understanding the ADMET profile of this specific derivative is the first step in evaluating its potential as a viable therapeutic agent. This guide synthesizes data from established predictive models to construct a holistic view of its likely behavior in a biological system.

Predicted Physicochemical and Lipophilicity Properties

The foundational physicochemical properties of a molecule are key determinants of its pharmacokinetic behavior. Properties such as molecular weight (MW), lipophilicity (logP), solubility, and topological polar surface area (TPSA) govern how a compound is absorbed, how it distributes throughout the body, and its ability to permeate biological membranes.

The predicted properties for this compound are summarized below. These values suggest a compound that adheres to general principles of drug-likeness, such as Lipinski's Rule of Five, indicating a higher probability of oral bioavailability.

PropertyPredicted ValueSignificance in Drug Discovery
Molecular Formula C₉H₇ClN₂Defines the elemental composition.
Molecular Weight 178.62 g/mol Falls within the typical range for small molecule drugs (<500 g/mol ), favoring good absorption and distribution.
logP (Consensus) 2.35Indicates moderate lipophilicity, balancing aqueous solubility with membrane permeability.
Aqueous Solubility (logS) -2.81Predicts moderate solubility.
Topological Polar Surface Area (TPSA) 25.78 ŲA low TPSA value (<140 Ų) is correlated with good cell membrane permeability and oral bioavailability.

Data generated using publicly available predictive models such as SwissADME and pkCSM.[6][11]

Pharmacokinetic Profile: A Four-Phase Journey

Absorption

Absorption determines the extent and rate at which a drug enters systemic circulation. For orally administered drugs, this involves traversing the gastrointestinal (GI) tract.

  • Human Intestinal Absorption (HIA): Prediction models suggest high intestinal absorption for this compound. Its favorable physicochemical properties (low MW, moderate logP) support efficient passive diffusion across the gut wall.

  • Caco-2 Permeability: The Caco-2 cell line is a widely used in vitro model for intestinal permeability. The predicted permeability for this compound is high , reinforcing the potential for good oral absorption.

  • P-glycoprotein (P-gp) Interaction: P-gp is an efflux pump that can expel drugs from cells, reducing their absorption. This compound is not predicted to be a substrate of P-gp , which is a favorable characteristic, suggesting its intestinal absorption will not be limited by this efflux mechanism.

Distribution

Once absorbed, a drug distributes from the bloodstream into various tissues and organs.

  • Volume of Distribution (VDss): The predicted VDss is moderate . This suggests the compound does not extensively bind to plasma proteins and will distribute beyond the systemic circulation into tissues, but may not accumulate heavily in peripheral tissues.

  • Plasma Protein Binding (PPB): Predictions indicate a moderate to high degree of binding to plasma proteins. While extensive binding can limit the free fraction of the drug available to exert its effect, the predicted level is within an acceptable range for many therapeutics.

  • Blood-Brain Barrier (BBB) Permeation: The ability to cross the BBB is crucial for CNS-acting drugs but is an undesirable side effect for peripherally acting agents. This compound is predicted to be capable of crossing the BBB . This is an important consideration for its therapeutic application and potential CNS-related side effects.[9]

Metabolism

Metabolism is the biochemical transformation of drug molecules, primarily occurring in the liver, facilitated by enzymes like the Cytochrome P450 (CYP) superfamily.[12] These transformations typically render the compound more water-soluble to facilitate its excretion.

  • Primary Metabolic Enzymes: The quinoxaline core is known to be metabolized by CYP enzymes.[13][14] For this compound, the primary metabolizing enzymes are predicted to be CYP1A2 and CYP3A4 . It is also predicted to be a substrate of CYP2D6 .

  • Metabolic Inhibition: Crucially, the compound is not predicted to be an inhibitor of major CYP isoforms (CYP1A2, 2C9, 2C19, 2D6, 3A4). This is a highly favorable property, as it indicates a low potential for drug-drug interactions (DDIs), where the compound might dangerously alter the metabolism of co-administered medications.

  • Predicted Metabolic Sites: The most likely sites of metabolism are the methyl group (leading to hydroxylation to form an alcohol, followed by potential further oxidation to a carboxylic acid) and the quinoxaline ring system (aromatic hydroxylation).

Workflow: In Silico ADMET Prediction

Caption: A generalized workflow for predicting ADMET properties using in silico tools.

Excretion

Excretion is the final removal of the drug and its metabolites from the body.

  • Total Clearance: The predicted total clearance is low to moderate . This suggests a reasonable half-life in the body.

  • Renal Excretion: The compound is not predicted to be a substrate for renal transporters like the Organic Cation Transporter 2 (OCT2), suggesting that renal clearance is not the primary route of excretion for the parent compound. It is more likely that the more water-soluble metabolites will be excreted via the kidneys.

Predicted Toxicological Profile

Early identification of potential toxicities is one of the most critical aspects of ADMET profiling.

Toxicity EndpointPredictionSignificance and Mechanistic Insight
hERG Inhibition Low Risk The human Ether-à-go-go-Related Gene (hERG) potassium channel is critical for cardiac repolarization. Inhibition of this channel can lead to fatal arrhythmias.[15][16] The prediction of low risk is a major advantage for the safety profile of this compound.[17]
Hepatotoxicity Low Risk Drug-induced liver injury (DILI) is a major reason for drug withdrawal. The model predicts a low probability of this compound causing liver damage.
Ames Mutagenicity Potential Risk The Ames test assesses the mutagenic potential of a chemical. Aromatic systems, particularly those containing nitrogen, can sometimes be flagged as potential mutagens.[18][19][20] This prediction indicates a need for mandatory experimental validation using the in vitro Ames assay.
Skin Sensitization No Risk The compound is not predicted to cause an allergic response upon contact with the skin.

Predicted Metabolic Pathway of this compound

Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP1A2, CYP3A4) cluster_phase2 Phase II Metabolism Parent This compound Metabolite1 Hydroxymethyl Metabolite (Oxidation of Methyl Group) Parent->Metabolite1 Oxidation Metabolite2 Aromatic Hydroxylation Product (Hydroxylation on Quinoxaline Ring) Parent->Metabolite2 Hydroxylation Conjugate1 Glucuronide/Sulfate Conjugate Metabolite1->Conjugate1 Conjugation Metabolite2->Conjugate1 Excretion Renal Excretion Conjugate1->Excretion

Caption: Predicted Phase I and Phase II metabolic transformations of the parent compound.

Methodology: A Protocol for In Silico ADMET Prediction

To ensure transparency and reproducibility, this section outlines a generalized protocol for generating the predictive data presented in this guide, using freely available web-based tools.

Objective: To generate a comprehensive ADMET profile for a small molecule using its chemical structure.

Tools:

  • Structure Input: A chemical drawing software (e.g., ChemDraw) or a database (e.g., PubChem) to obtain the SMILES (Simplified Molecular-Input Line-Entry System) string for this compound.

  • Prediction Servers:

    • SwissADME: (--INVALID-LINK--) for physicochemical properties, pharmacokinetics, and drug-likeness.[21]

    • pkCSM: (--INVALID-LINK--) for a broader range of ADMET predictions, including toxicity endpoints.[21]

Step-by-Step Workflow:

  • Obtain SMILES String: For this compound, the SMILES string is Cc1cc2nccnc2cc1Cl.

  • SwissADME Analysis: a. Navigate to the SwissADME homepage. b. Paste the SMILES string into the input box. c. Click "Run" to start the calculation. d. Collect the data from the output page, focusing on the "Physicochemical Properties," "Lipophilicity," "Water Solubility," and "Pharmacokinetics" sections. Note any violations of drug-likeness rules (e.g., Lipinski's).

  • pkCSM Analysis: a. Navigate to the pkCSM "Prediction" page. b. Paste the SMILES string into the input field. c. Select all desired ADMET property checkboxes (Absorption, Distribution, Metabolism, Excretion, Toxicity). d. Click "Submit" to run the predictions. e. Systematically record the predicted values for each parameter, such as Intestinal Absorption (%), Caco-2 Permeability (log Papp), BBB Permeation (logBB), CYP substrate/inhibitor status, Total Clearance (log L/hr/kg), Ames Toxicity, and hERG inhibition.

  • Data Synthesis and Interpretation: a. Consolidate the data from both platforms into structured tables. b. Analyze the results in concert. For example, correlate high predicted Caco-2 permeability with high predicted intestinal absorption. c. Interpret the toxicological flags. A positive Ames prediction, for instance, does not confirm mutagenicity but strongly indicates that an experimental test is mandatory. A hERG inhibition prediction requires careful consideration of the therapeutic window. d. Formulate a summary of the compound's overall ADMET profile, highlighting its strengths and potential liabilities.

Summary and Strategic Implications

The in silico analysis of this compound presents the profile of a promising early-stage compound with several desirable drug-like features.

  • Strengths: The molecule exhibits a favorable physicochemical profile, high predicted oral absorption, good distribution characteristics (including BBB penetration), and a low risk of causing drug-drug interactions via CYP inhibition or significant cardiotoxicity via hERG blockade.

  • Potential Liabilities: The primary concern raised by this predictive screen is the potential for Ames mutagenicity . This is a significant flag that must be addressed with high priority. A negative result in an in vitro Ames test would de-risk the compound considerably, while a positive result would likely halt further development or necessitate significant structural modification to abrogate the effect. Its predicted ability to cross the blood-brain barrier could be an advantage or a liability depending on the intended therapeutic target.

Recommendations for Further Development:

  • Immediate Experimental Validation: An in vitro Ames test is mandatory to confirm or refute the mutagenicity prediction.

  • Metabolic Stability Assay: An in vitro assay using human liver microsomes should be conducted to experimentally determine the metabolic stability and identify the primary metabolites.

  • Cardiotoxicity Assessment: While the in silico prediction for hERG is negative, an early-stage in vitro patch-clamp assay would provide definitive evidence of its cardiotoxicity risk.

  • Permeability and Efflux Studies: A Caco-2 permeability assay would confirm the high absorption prediction and definitively rule out P-gp efflux.

References

Methodological & Application

Synthesis of 6-Chloro-7-methylquinoxaline: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of 6-chloro-7-methylquinoxaline, a valuable heterocyclic compound with applications in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedure, but also insights into the rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction

Quinoxaline derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various biologically active molecules. Their diverse pharmacological properties, including antimicrobial, anticancer, and antiviral activities, have made them a focal point of significant research in drug discovery. This compound serves as a key intermediate in the synthesis of more complex molecules, and a reliable and well-documented synthetic route is therefore of considerable importance.

The synthesis outlined herein follows a two-part strategy. The first part details the preparation of the key precursor, 4-chloro-5-methyl-1,2-phenylenediamine, through the reduction of 4-chloro-5-methyl-2-nitroaniline. The second part describes the cyclocondensation of this diamine with glyoxal to yield the target compound, this compound. A microwave-assisted approach is presented as a green and efficient alternative to conventional heating.

Materials and Methods

Part A: Synthesis of 4-chloro-5-methyl-1,2-phenylenediamine

This procedure details the reduction of a nitroaniline to the corresponding phenylenediamine.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )CAS No.Notes
4-chloro-5-methyl-2-nitroanilineC₇H₇ClN₂O₂186.5913852-51-2Starting material
Tin(II) chloride dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.6310025-69-1Reducing agent
Concentrated Hydrochloric Acid (HCl)HCl36.467647-01-0~37% aqueous solution
Ethanol (EtOH)C₂H₅OH46.0764-17-5Solvent
Sodium hydroxide (NaOH)NaOH40.001310-73-2For neutralization
Dichloromethane (DCM)CH₂Cl₂84.9375-09-2Extraction solvent
Anhydrous Sodium Sulfate (Na₂SO₄)Na₂SO₄142.047757-82-6Drying agent

Equipment:

  • Round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Buchner funnel and flask

  • Separatory funnel

  • Rotary evaporator

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-chloro-5-methyl-2-nitroaniline (1.87 g, 10 mmol) and ethanol (50 mL).

  • Addition of Reducing Agent: To this suspension, add tin(II) chloride dihydrate (11.28 g, 50 mmol).

  • Acidification and Reflux: Slowly add concentrated hydrochloric acid (20 mL) to the mixture. The reaction is exothermic, so the acid should be added carefully. Heat the mixture to reflux for 3-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Neutralization: After cooling to room temperature, carefully pour the reaction mixture over crushed ice and neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is approximately 8-9. This will precipitate tin salts.

  • Filtration: Filter the mixture through a pad of celite in a Buchner funnel to remove the inorganic salts. Wash the filter cake with dichloromethane.

  • Extraction: Transfer the filtrate to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent using a rotary evaporator to obtain the crude 4-chloro-5-methyl-1,2-phenylenediamine. The product can be used in the next step without further purification or can be recrystallized from an appropriate solvent system like ethanol/water if necessary.

Part B: Synthesis of this compound

This part describes the cyclocondensation reaction to form the quinoxaline ring system. Both a conventional and a microwave-assisted method are provided.

Materials:

Reagent/SolventFormulaM.W. ( g/mol )CAS No.Notes
4-chloro-5-methyl-1,2-phenylenediamineC₇H₉ClN₂156.6263155-04-4From Part A
Glyoxal (40% aqueous solution)C₂H₂O₂58.04107-22-2Dicarbonyl compound
Ethanol (EtOH)C₂H₅OH46.0764-17-5Solvent

Equipment (Conventional Method):

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer with heating plate

Equipment (Microwave Method):

  • Microwave synthesis vial (10 mL)

  • Microwave synthesizer

Protocol (Conventional Method):

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 4-chloro-5-methyl-1,2-phenylenediamine (1.57 g, 10 mmol) in ethanol (30 mL).

  • Addition of Glyoxal: To this solution, add a 40% aqueous solution of glyoxal (1.45 mL, ~10 mmol).

  • Reflux: Heat the reaction mixture to reflux for 2-3 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the volume of the solvent under reduced pressure and cool in an ice bath to induce crystallization.

  • Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to afford pure this compound.[1]

Protocol (Microwave-Assisted Method): [2][3]

  • Reaction Setup: In a 10 mL microwave synthesis vial, combine 4-chloro-5-methyl-1,2-phenylenediamine (157 mg, 1 mmol) and a 40% aqueous solution of glyoxal (0.145 mL, ~1 mmol) in ethanol (3 mL).

  • Microwave Irradiation: Seal the vial and place it in the microwave synthesizer. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short period (e.g., 5-15 minutes). The optimal time and temperature may need to be determined empirically.

  • Work-up and Purification: After cooling, the work-up and purification follow the same procedure as the conventional method.

Reaction Mechanism and Workflow

The synthesis of this compound is a classic example of a condensation reaction to form a heterocyclic system.

Synthesis_Workflow cluster_part_a Part A: Precursor Synthesis cluster_part_b Part B: Quinoxaline Formation A1 4-chloro-5-methyl-2-nitroaniline A2 Reduction (SnCl2/HCl) A1->A2 A3 4-chloro-5-methyl-1,2-phenylenediamine A2->A3 B1 4-chloro-5-methyl-1,2-phenylenediamine B3 Condensation B1->B3 B2 Glyoxal B2->B3 B4 This compound B3->B4

Caption: Overall workflow for the synthesis of this compound.

The reaction mechanism involves the nucleophilic attack of the amino groups of the phenylenediamine on the carbonyl carbons of glyoxal, followed by dehydration to form the stable aromatic quinoxaline ring.

Reaction_Mechanism Diamine 4-chloro-5-methyl-1,2-phenylenediamine Intermediate Dihydroquinoxaline Intermediate Diamine->Intermediate + Glyoxal (Condensation) Glyoxal Glyoxal Product This compound Intermediate->Product - 2H2O (Dehydration/Aromatization)

Caption: Simplified reaction mechanism for quinoxaline formation.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Expected Characterization Data:

TechniqueExpected Results
¹H NMR Aromatic protons in the range of 7.5-8.5 ppm, a singlet for the methyl group around 2.5 ppm, and two singlets for the quinoxaline protons.[4]
¹³C NMR Aromatic carbons in the range of 120-150 ppm, a methyl carbon signal around 20 ppm.[4]
Mass Spec. Molecular ion peak corresponding to the molecular weight of this compound (178.62 g/mol ), with a characteristic isotopic pattern for the chlorine atom (M+2 peak with ~33% intensity of the M peak).[4]
Melting Point A sharp melting point should be observed for the pure compound.

Safety Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

  • 4-chloro-5-methyl-1,2-phenylenediamine: This compound is harmful if swallowed, in contact with skin, or if inhaled. It is suspected of causing genetic defects and may cause an allergic skin reaction. Wear protective gloves, clothing, and eye protection.[5][6]

  • Glyoxal: Glyoxal is harmful if swallowed or inhaled and causes serious eye damage and skin irritation. May cause an allergic skin reaction. Use in a well-ventilated area and wear appropriate personal protective equipment.[5]

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and can cause severe skin burns and eye damage. Handle with extreme care, wearing acid-resistant gloves and eye protection.

  • Tin(II) chloride: May be corrosive to metals and cause skin and eye irritation.

Always consult the Safety Data Sheet (SDS) for each chemical before use.

References

The Vanguard of Sustainable Chemistry: Green Synthesis Protocols for Quoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Greener Quinoxaline Synthesis

Quinoxaline derivatives represent a cornerstone of modern medicinal chemistry and materials science.[1][2] Their fused benzene and pyrazine ring system is a privileged scaffold found in a wide array of biologically active compounds, including anticancer, antibacterial, antiviral, and anti-inflammatory agents.[1][3][4][5] Furthermore, their unique electronic properties have led to their application as organic semiconductors, dyes, and anion receptors.[1][3]

The classical synthesis of quinoxalines, typically involving the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, often relies on harsh reaction conditions, toxic organic solvents, and strong acid or metal catalysts.[4][6][7] These traditional methods, while effective, generate significant chemical waste, consume large amounts of energy, and pose environmental and health risks.[1][8][9]

In response to the growing need for sustainable chemical manufacturing, the principles of green chemistry have been ardently applied to the synthesis of quinoxaline derivatives.[1][10][11] This guide provides researchers, scientists, and drug development professionals with a detailed overview of cutting-edge green methodologies. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis of different eco-friendly approaches, empowering you to implement more sustainable practices in your laboratory.

Core Principles of Green Quinoxaline Synthesis

The green synthesis of quinoxalines is not a single method but a collection of strategies guided by the core principles of green chemistry. These include waste prevention, atom economy, use of safer solvents and reagents, energy efficiency, use of renewable feedstocks, and catalysis.[1][8] The following sections will explore the practical application of these principles.

Methodology 1: Aqueous and Eco-Friendly Solvent Systems

The choice of solvent is a critical factor in the environmental impact of a chemical synthesis. Traditional volatile organic compounds (VOCs) are often flammable, toxic, and contribute to air pollution. Green chemistry advocates for the use of benign alternatives.

Causality and Rationale:

Water is the most abundant, non-toxic, and inexpensive solvent available. Its use as a reaction medium for quinoxaline synthesis is highly desirable.[12][13][14] Reactions in water can sometimes offer different reactivity and selectivity compared to organic solvents due to factors like the hydrophobic effect.[14] Other green solvents like ethanol, polyethylene glycol (PEG), and ionic liquids have also been successfully employed, offering advantages such as biodegradability, recyclability, and low toxicity.[5][8][15][16] For instance, PEG is not only a solvent but can also act as a catalyst or phase-transfer agent.[15][16]

General Workflow for Aqueous Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reactants 1. Weigh o-phenylenediamine and 1,2-dicarbonyl compound solvent 2. Add green solvent (e.g., Water) reactants->solvent catalyst 3. Add catalyst (if required) solvent->catalyst stir 4. Stir mixture at specified temperature (e.g., RT to reflux) catalyst->stir monitor 5. Monitor reaction by TLC stir->monitor filter 6. Filter the precipitated product monitor->filter wash 7. Wash with cold solvent filter->wash dry 8. Dry the purified quinoxaline derivative wash->dry caption General workflow for green quinoxaline synthesis in an aqueous medium.

Caption: General workflow for green quinoxaline synthesis in an aqueous medium.

Protocol: Surfactant-Catalyzed Synthesis in Water at Room Temperature

This protocol utilizes p-dodecylbenzenesulfonic acid (DBSA), which acts as both a Brønsted acid catalyst and a surfactant, facilitating the reaction in an aqueous medium.[14]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, combine the 1,2-dicarbonyl compound (1 mmol) and the o-phenylenediamine derivative (1 mmol).

  • Solvent and Catalyst Addition: Add 3 mL of water, followed by p-dodecylbenzenesulfonic acid (DBSA) (10 mol%).

  • Reaction: Stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC).

  • Product Isolation: Upon completion, the solid product typically precipitates out of the aqueous solution. Collect the precipitate by vacuum filtration.

  • Purification: Wash the collected solid with cold water. If necessary, further purification can be achieved by recrystallization from a suitable solvent like ethanol.[14]

ReactantsCatalystSolventTimeYield (%)
o-phenylenediamine + BenzilDBSAWater10 min98
4-Methyl-o-phenylenediamine + BenzilDBSAWater15 min96
4-Chloro-o-phenylenediamine + BenzilDBSAWater20 min95
o-phenylenediamine + 2,3-ButanedioneDBSAWater10 min94
Data adapted from reference[14].

Methodology 2: Energy-Efficient Synthesis Techniques

Replacing conventional heating with alternative energy sources like microwave irradiation and ultrasound can dramatically reduce reaction times, improve yields, and lower energy consumption.[1]

Causality and Rationale:

Microwave (MW) Irradiation: Microwaves directly heat the reaction mixture by interacting with polar molecules, leading to rapid and uniform heating.[15][17][18] This can accelerate reaction rates, often by orders of magnitude compared to conventional heating, and can minimize the formation of side products.[17][18][19]

Ultrasound Irradiation: Sonication promotes chemical reactions through acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. This process generates localized hot spots with extreme temperatures and pressures, enhancing mass transfer and reaction rates.[1][3][20]

Protocol: Microwave-Assisted, Iodine-Catalyzed Synthesis

This protocol demonstrates a rapid, high-yield synthesis of quinoxalines using a catalytic amount of iodine under microwave irradiation.[17]

Step-by-Step Methodology:

  • Reactant Mixture: In a microwave-safe reaction vessel, place a mixture of the 1,2-diamine (1 mmol), the 1,2-dicarbonyl compound (1 mmol), and iodine (10 mol%).

  • Solvent Addition: Add a 1:1 mixture of water/ethanol (5 mL).

  • Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified power and temperature (e.g., 120°C) for a short duration (typically 1-5 minutes).

  • Cooling and Isolation: After the reaction is complete, cool the vessel to room temperature.

  • Work-up: Add cold water to the reaction mixture. The solid product will precipitate.

  • Purification: Collect the solid by filtration, wash with water, and dry. Recrystallize from ethanol if necessary.[17]

1,2-Diamine1,2-DicarbonylTime (min)Power (W)Yield (%)
o-phenylenediamineBenzil1.530098
4-Methoxy-o-phenylenediamineBenzil1.530096
4-Chloro-o-phenylenediamineBenzil2.030097
o-phenylenediamineAcenaphthenequinone1.030098
Data adapted from reference[17].
Protocol: Ultrasound-Assisted, Catalyst-Free Synthesis

This method highlights the power of sonication to drive the reaction to completion efficiently without the need for any catalyst.[3][21]

Step-by-Step Methodology:

  • Reactant and Solvent: In an open Erlenmeyer flask, dissolve the 1,2-diamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (5-10 mL).

  • Sonication: Place the flask in an ultrasonic cleaning bath containing water at room temperature.

  • Reaction: Irradiate the mixture with ultrasound for 60-90 minutes.

  • Monitoring: Follow the reaction progress by TLC.

  • Product Isolation: Upon completion, the product often crystallizes directly from the solution upon cooling. If not, reduce the solvent volume under reduced pressure.

  • Purification: Collect the crystals by filtration and wash with a small amount of cold ethanol.[3]

1,2-Diamine1,2-DicarbonylTime (min)Yield (%)
o-phenylenediamineBenzil6098
4-Bromo-o-phenylenediamineBenzil9092
4-Nitro-o-phenylenediamineBenzil9085
o-phenylenediamineFuril6099
Data adapted from reference[3].

Methodology 3: Mechanochemical Synthesis (Solvent-Free)

Mechanochemistry utilizes mechanical force (e.g., grinding, milling, or homogenization) to induce chemical reactions in the absence of a solvent.[22][23] This approach epitomizes green chemistry by often eliminating the need for solvents and catalysts, resulting in a near-zero E-factor (Environmental factor).[22]

Causality and Rationale:

By grinding or homogenizing solid reactants together, intimate contact between molecules is achieved at the particle level. The mechanical energy input can lower activation barriers and promote reactions that might otherwise require high temperatures or catalysts in solution.[6] This technique is highly efficient, rapid, and generates minimal waste, as the product is often obtained in a pure form, negating the need for purification.[22][23]

General Reaction Scheme

Caption: General reaction for mechanochemical synthesis of quinoxalines.

Protocol: Homogenizer-Assisted, Solvent- and Catalyst-Free Synthesis

This protocol uses a mini cell homogenizer to achieve rapid and quantitative conversion of reactants to the desired quinoxaline product.[22]

Step-by-Step Methodology:

  • Loading Reactants: Place an equimolar mixture of the o-diaminoarene (e.g., 1 mmol) and the 1,2-dicarbonyl compound (1 mmol) into a polypropylene vial containing stainless steel balls (e.g., 2 mm diameter).

  • Homogenization: Secure the vial in a mini cell homogenizer.

  • Reaction: Agitate the mixture at high speed (e.g., 4000 rpm) for a very short duration, typically 1-5 minutes.

  • Product Isolation: After homogenization, the reaction is complete. The product is obtained as a solid powder.

  • Purity Check: In most cases, the conversion is quantitative, and the product is sufficiently pure for subsequent use without further purification. Purity can be confirmed by melting point and spectroscopic analysis.[22][23]

o-diaminoarene1,2-dicarbonylTime (min)Yield (%)
o-phenylenediamineBenzil3>99
2,3-DiaminopyridineBenzil398
o-phenylenediamine1-Phenyl-1,2-propanedione3>99
4,5-Dimethyl-o-phenylenediamineBenzil3>99
Data adapted from reference[22].

Conclusion and Future Outlook

The green synthesis of quinoxaline derivatives has transitioned from a niche interest to a central theme in modern organic synthesis.[4][10][11] The methodologies presented here—utilizing benign solvents, energy-efficient techniques, and solvent-free mechanochemistry—demonstrate that high yields, short reaction times, and environmental responsibility are not mutually exclusive goals.[1] While significant progress has been made, the field continues to evolve. Future research will likely focus on the discovery of novel, highly active biocatalysts, the use of flow chemistry for continuous and scalable green production, and the synthesis of quinoxalines from renewable, bio-based starting materials.[8][12] By embracing these green protocols, researchers and drug development professionals can significantly reduce the environmental footprint of their work, contributing to a more sustainable future for the chemical and pharmaceutical industries.

References

Application Notes & Protocols: 6-Chloro-7-methylquinoxaline as a Versatile Precursor for the Synthesis of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoxaline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the structural core of numerous compounds targeting various protein kinases.[1][2] Its bicyclic, nitrogen-containing structure is adept at forming key interactions within the ATP-binding pocket of these enzymes.[1] This guide focuses on a particularly valuable, yet underexplored, precursor: 6-Chloro-7-methylquinoxaline . We provide an in-depth analysis of its synthetic utility, detailed protocols for its functionalization via modern cross-coupling reactions, and a discussion of its potential in developing next-generation kinase inhibitors for therapeutic intervention in oncology and other diseases driven by aberrant kinase signaling.

The Strategic Advantage of the this compound Scaffold

The specific substitution pattern of this compound offers a unique combination of features for the drug discovery chemist:

  • Reactive Handle for Diversification: The chlorine atom at the C6 position serves as a versatile reactive handle. It is amenable to a wide range of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allowing for the systematic introduction of diverse aryl, heteroaryl, and amino substituents.[3][4][5] This is crucial for exploring the structure-activity relationship (SAR) and optimizing ligand binding.[6][7]

  • Modulation of Physicochemical Properties: The methyl group at the C7 position provides a subtle yet important lipophilic contact point. It can influence the compound's solubility, metabolic stability, and potential for van der Waals interactions within the target kinase's active site.

  • Vector for Kinase Selectivity: The substituents at the 6- and 7-positions project into the solvent-exposed region of the ATP-binding site for many kinases. By carefully selecting the groups to be installed at the C6 position, researchers can tailor the inhibitor's selectivity profile, potentially avoiding off-target effects.

Core Synthetic Methodologies: Functionalization of the C6 Position

The transformation of the C6-chloro group is the cornerstone of leveraging this precursor. Below are detailed, field-proven protocols for two essential C-C and C-N bond-forming reactions.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol details the palladium-catalyzed coupling of an arylboronic acid to the 6-position of the quinoxaline core. This reaction is fundamental for synthesizing biaryl structures common in Type I and Type II kinase inhibitors.[3][8]

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Workup & Purification A Add this compound (1.0 eq), Arylboronic Acid (1.2 eq), and Base (e.g., K₂CO₃, 2.0 eq) to an oven-dried Schlenk flask. B Evacuate and backfill flask with Argon/Nitrogen (3x). A->B C Add degassed solvent (e.g., 1,4-Dioxane/H₂O) via syringe. B->C D Add Palladium Catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under positive Argon pressure. C->D E Heat reaction mixture to 85-100 °C with vigorous stirring. D->E F Monitor progress by TLC or LC-MS until starting material is consumed. E->F G Cool to room temperature. Dilute with Ethyl Acetate and water. F->G H Separate organic layer, wash with brine, and dry over anhydrous Na₂SO₄. G->H I Concentrate under reduced pressure. H->I J Purify crude product via flash column chromatography. I->J

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Materials:

Reagent/Material Quantity (Example) Moles (mmol) Equivalents
This compound 178.6 mg 1.0 1.0
Arylboronic Acid Varies 1.2 1.2
Pd(PPh₃)₄ 35 mg 0.03 0.03
K₂CO₃ (anhydrous) 276 mg 2.0 2.0
1,4-Dioxane (degassed) 8 mL - -
Water (degassed) 2 mL - -
Schlenk flask, stir bar 1 - -

| Inert gas supply (Argon) | - | - | - |

Step-by-Step Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inerting: Seal the flask, then evacuate and backfill with argon gas. Repeat this cycle three times.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water (10 mL total) via syringe.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

  • Reaction: Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 8-16 hours).[9]

  • Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure 6-aryl-7-methylquinoxaline product.[8]

Causality and Rationale:

  • Catalyst System: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for many standard Suzuki couplings. For more challenging substrates, other catalyst/ligand systems like PdCl₂(dppf) or combinations of Pd₂(dba)₃ with bulky phosphine ligands (e.g., SPhos, XPhos) may be required to facilitate the oxidative addition step.[3]

  • Base: The base (K₂CO₃) is crucial for the transmetalation step, where it facilitates the transfer of the aryl group from the boronic acid to the palladium center.[9]

  • Solvent: The dioxane/water solvent system is effective at dissolving both the organic starting materials and the inorganic base, creating a homogenous reaction mixture essential for efficient catalysis.[10]

Catalytic Cycle: Suzuki-Miyaura Reaction

Suzuki_Cycle Pd0 Pd(0)L₂ Complex1 Ar-Pd(II)L₂(X) Pd0->Complex1 OxAdd Oxidative Addition OxAdd->Complex1 Complex2 Ar-Pd(II)L₂(Ar') Complex1->Complex2 Transmetal Transmetalation Transmetal->Complex2 Complex2->Pd0 RedElim Reductive Elimination RedElim->Pd0 ArX R-Cl (Quinoxaline) ArX->OxAdd ArBOH Ar'-B(OH)₂ + Base ArBOH->Transmetal Product R-Ar' Product->RedElim Buchwald_Hartwig_Cycle Pd0 Pd(0)L Complex1 Ar-Pd(II)L(X) Pd0->Complex1 OxAdd Oxidative Addition OxAdd->Complex1 Complex2 Ar-Pd(II)L(NR₂) Complex1->Complex2 AmineCoord Amine Coordination & Deprotonation AmineCoord->Complex2 Complex2->Pd0 RedElim Reductive Elimination RedElim->Pd0 ArX R-Cl (Quinoxaline) ArX->OxAdd Amine HNR₂ + Base Amine->AmineCoord Product R-NR₂ Product->RedElim PI3K_Pathway RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoxaline-based PI3K/mTOR Inhibitor (e.g., PKI-587) Inhibitor->PI3K Inhibitor->mTORC1

References

Synthesis of Novel Antiviral Agents from 6-Chloro-7-methylquinoxaline: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoxaline Scaffold in Antiviral Drug Discovery

The quest for novel antiviral therapeutics is a cornerstone of modern medicinal chemistry, driven by the emergence of new viral pathogens and the development of resistance to existing treatments.[1][2] Within the vast landscape of heterocyclic chemistry, the quinoxaline scaffold has emerged as a "privileged" structure, demonstrating a broad spectrum of biological activities, including potent antiviral properties.[3] Quinoxaline derivatives have shown promise against a range of viruses, including Herpes Simplex Virus (HSV), Human Immunodeficiency Virus (HIV), and various respiratory viruses.[2][4] The versatility of the quinoxaline core allows for substitutions at various positions, enabling the fine-tuning of steric and electronic properties to optimize antiviral efficacy and pharmacokinetic profiles.

This application note provides a detailed guide for the synthesis of novel antiviral agents starting from the readily available building block, 6-chloro-7-methylquinoxaline. We will explore a strategic synthetic pathway to access more complex and biologically active derivatives, with a focus on the synthesis of[1][2]triazolo[4,3-a]quinoxaline analogs, a class of compounds that has demonstrated significant antiviral potential.[2]

Rationale for a Multi-Step Synthetic Approach

The synthetic strategy outlined below is designed to build complexity in a stepwise manner, starting from a simple substituted quinoxaline and progressing to a more elaborate triazolo-fused system. This approach offers several advantages:

  • Modular Design: It allows for the introduction of diverse functionalities at specific positions, facilitating the generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Access to Key Intermediates: The synthesis proceeds through stable and well-characterized intermediates, which can be purified at each stage to ensure the quality of the final compounds.

  • Versatility: The key intermediates, such as 2,3-dichloro-6-methylquinoxaline, are versatile precursors for a wide range of nucleophilic substitution and cross-coupling reactions, opening avenues for the synthesis of diverse compound libraries.

The overall synthetic workflow is depicted in the following diagram:

G cluster_0 PART 1: Synthesis of the Quinoxaline Core cluster_1 PART 2: Activation of the Quinoxaline Core cluster_2 PART 3: Introduction of the Hydrazinyl Moiety cluster_3 PART 4: Construction of the Triazolo Ring cluster_4 PART 5: Synthesis of the Final Antiviral Agent A 4-Chloro-5-methyl-1,2-phenylenediamine B This compound-2,3-dione A->B + Diethyl Oxalate (Cyclocondensation) C 2,3-Dichloro-6-methylquinoxaline B->C + POCl3 (Chlorination) D 2-Chloro-3-hydrazinyl-6-methylquinoxaline C->D + Hydrazine Hydrate (Nucleophilic Substitution) E 4-Chloro-8-methyl-[1,2,4]triazolo[4,3-a]quinoxaline D->E + Triethyl Orthoformate (Cyclization) F Target Antiviral Compound (e.g., Thioamide derivative) E->F + Phenyl isothiocyanate (Nucleophilic Substitution)

Figure 1: Overall synthetic workflow for the preparation of antiviral triazoloquinoxalines from this compound precursors.

PART 1: Synthesis of the Quinoxaline Core

The initial step involves the construction of the fundamental quinoxaline ring system. This is achieved through a well-established cyclocondensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.

Protocol 1: Synthesis of this compound-2,3-dione

This protocol describes the synthesis of the key intermediate, this compound-2,3-dione, from 4-chloro-5-methyl-1,2-phenylenediamine and diethyl oxalate.

Materials:

  • 4-Chloro-5-methyl-1,2-phenylenediamine

  • Diethyl oxalate

  • Ethanol, absolute

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 4-chloro-5-methyl-1,2-phenylenediamine (1 equivalent) in absolute ethanol.

  • Add diethyl oxalate (1.1 equivalents) to the solution.

  • Add a catalytic amount of concentrated hydrochloric acid.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol to remove any unreacted starting materials.

  • Dry the product under vacuum to yield this compound-2,3-dione.

Characterization Data (Expected):

CompoundMolecular FormulaMolecular WeightAppearance
This compound-2,3-dioneC₉H₇ClN₂O₂210.62 g/mol Off-white solid

PART 2: Activation of the Quinoxaline Core

To facilitate subsequent nucleophilic substitution reactions, the hydroxyl groups of the quinoxaline-2,3-dione are converted to more reactive chloro groups.

Protocol 2: Synthesis of 2,3-Dichloro-6-methylquinoxaline

This protocol details the chlorination of this compound-2,3-dione using phosphorus oxychloride (POCl₃).

Materials:

  • This compound-2,3-dione

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, add this compound-2,3-dione (1 equivalent).

  • Carefully add an excess of phosphorus oxychloride (5-10 equivalents).

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the reaction mixture to reflux for 3-4 hours. The solid will gradually dissolve.

  • After the reaction is complete, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice with vigorous stirring.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration.

  • Wash the solid thoroughly with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2,3-dichloro-6-methylquinoxaline.

Characterization Data (Expected):

CompoundMolecular FormulaMolecular WeightAppearance
2,3-Dichloro-6-methylquinoxalineC₉H₆Cl₂N₂213.07 g/mol Pale yellow solid

PART 3: Introduction of the Hydrazinyl Moiety

With the activated 2,3-dichloroquinoxaline in hand, the next step is to introduce a hydrazine group, which will serve as the precursor for the triazole ring. This is achieved through a nucleophilic aromatic substitution reaction.

Protocol 3: Synthesis of 2-Chloro-3-hydrazinyl-6-methylquinoxaline

This protocol describes the selective monosubstitution of hydrazine at one of the chloro positions of 2,3-dichloro-6-methylquinoxaline.

Materials:

  • 2,3-Dichloro-6-methylquinoxaline

  • Hydrazine hydrate (80% solution)

  • Ethanol

Procedure:

  • Dissolve 2,3-dichloro-6-methylquinoxaline (1 equivalent) in ethanol in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add hydrazine hydrate (1.1 equivalents) dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

  • The product will precipitate from the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol.

  • Dry the product under vacuum to yield 2-chloro-3-hydrazinyl-6-methylquinoxaline.

Characterization Data (Expected):

CompoundMolecular FormulaMolecular WeightAppearance
2-Chloro-3-hydrazinyl-6-methylquinoxalineC₉H₉ClN₄208.65 g/mol Yellow solid

PART 4: Construction of the Triazolo Ring

The final key step in constructing the core triazolo[4,3-a]quinoxaline scaffold is the cyclization of the hydrazinyl intermediate.

Protocol 4: Synthesis of 4-Chloro-8-methyl-[1][2][3]triazolo[4,3-a]quinoxaline

This protocol details the cyclization of 2-chloro-3-hydrazinyl-6-methylquinoxaline using triethyl orthoformate.

Materials:

  • 2-Chloro-3-hydrazinyl-6-methylquinoxaline

  • Triethyl orthoformate

  • Formic acid

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-3-hydrazinyl-6-methylquinoxaline (1 equivalent) in triethyl orthoformate.

  • Add a catalytic amount of formic acid.

  • Heat the reaction mixture to reflux for 6-8 hours.

  • After cooling, the product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 4-chloro-8-methyl-[1][2]triazolo[4,3-a]quinoxaline.

Characterization Data (Expected):

CompoundMolecular FormulaMolecular WeightAppearance
4-Chloro-8-methyl-[1][2]triazolo[4,3-a]quinoxalineC₁₀H₇ClN₄218.65 g/mol Light brown solid

PART 5: Synthesis of the Final Antiviral Agent

The final step involves the derivatization of the triazoloquinoxaline core to introduce functionalities that are known to contribute to antiviral activity. The following protocol describes the synthesis of a thioamide derivative, a class of compounds that has shown promise as antiviral agents.

Protocol 5: Synthesis of 1-(4-Chloro-8-methyl-[1][2][3]triazolo[4,3-a]quinoxalin-1-yl)-3-phenylthiourea

This protocol describes the reaction of an amino-triazoloquinoxaline intermediate with phenyl isothiocyanate. The synthesis of the prerequisite 1-amino-4-chloro-8-methyl-[1][2]triazolo[4,3-a]quinoxaline can be achieved through further reaction of the 4-chloro derivative with a suitable aminating agent. For the purpose of this protocol, we will assume the availability of the amino precursor.

Materials:

  • 1-Amino-4-chloro-8-methyl-[1][2]triazolo[4,3-a]quinoxaline

  • Phenyl isothiocyanate

  • Ethanol

Procedure:

  • Dissolve 1-amino-4-chloro-8-methyl-[1][2]triazolo[4,3-a]quinoxaline (1 equivalent) in ethanol in a round-bottom flask.

  • Add phenyl isothiocyanate (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux for 2-4 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate. Collect the solid by vacuum filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield the final thioamide derivative.

Characterization Data (Expected):

CompoundMolecular FormulaMolecular WeightAppearance
1-(4-Chloro-8-methyl-[1][2]triazolo[4,3-a]quinoxalin-1-yl)-3-phenylthioureaC₁₇H₁₃ClN₆S368.84 g/mol Yellow solid

Discussion: Structure-Activity Relationship (SAR) and Mechanistic Insights

The synthesis of a library of analogs based on the this compound scaffold allows for a systematic investigation of the structure-activity relationship. Key modifications to explore include:

  • Substituents on the Phenyl Ring of the Thiourea Moiety: Introducing electron-donating or electron-withdrawing groups can modulate the electronic properties and hydrogen bonding capabilities of the molecule, potentially impacting its interaction with viral targets.

  • Replacement of the Thioamide Linker: Exploring other linkers, such as amides or sulfonamides, can provide insights into the optimal geometry and electronic nature of this part of the molecule.

  • Modifications at the 1-position of the Triazole Ring: Introducing different alkyl or aryl groups can influence the lipophilicity and steric bulk of the compound, affecting its cell permeability and target binding.

The antiviral activity of quinoxaline derivatives is often attributed to their ability to intercalate into viral DNA or RNA, or to inhibit key viral enzymes such as reverse transcriptase or proteases.[2] The planar nature of the quinoxaline ring system is believed to be crucial for these interactions. The triazole ring and the appended side chains provide additional points of interaction, enhancing the binding affinity and specificity for viral targets.

Conclusion

This application note provides a comprehensive and detailed guide for the synthesis of novel antiviral agents derived from this compound. By following the outlined protocols, researchers can access a range of promising compounds for further biological evaluation. The modular nature of the synthetic strategy allows for the generation of diverse libraries of analogs, which is essential for optimizing antiviral activity and developing new therapeutic leads in the ongoing fight against viral diseases.

References

Application Note: Regioselective Nitration of 6-Chloro-7-methylquinoxaline for Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the experimental setup and execution of nitration reactions on 6-Chloro-7-methylquinoxaline. This substrate is a valuable scaffold in medicinal chemistry, and its nitrated derivatives serve as key intermediates in the synthesis of various biologically active compounds.[1] This guide delves into the underlying reaction mechanism, offers a detailed, field-proven protocol using classical mixed-acid conditions, outlines critical safety procedures, and provides methods for product characterization and troubleshooting. The objective is to equip researchers, scientists, and drug development professionals with the expertise to perform this reaction safely and efficiently, with a strong emphasis on controlling regioselectivity.

Theoretical Background and Mechanistic Insights

The nitration of this compound is an electrophilic aromatic substitution (EAS) reaction. Understanding the electronic properties of the quinoxaline core and its substituents is paramount to predicting and controlling the reaction's outcome.

Mechanism of Electrophilic Nitration

The reaction proceeds via the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.[2][3][4] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and highly electrophilic nitronium ion.

  • Step 1: Generation of Electrophile: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

  • Step 2: Electrophilic Attack: The π-system of the quinoxaline's benzene ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. This is the rate-determining step of the reaction.[2]

  • Step 3: Deprotonation: A weak base (like HSO₄⁻ or H₂O) removes a proton from the carbon bearing the nitro group, restoring aromaticity and yielding the final product.

G cluster_0 Step 1: Nitronium Ion Generation cluster_1 Step 2 & 3: Electrophilic Aromatic Substitution HNO3 Nitric Acid NO2+ Nitronium Ion (Electrophile) HNO3->NO2+ + H₂SO₄ H2SO4 Sulfuric Acid H2SO4->NO2+ H2O Water HSO4- Bisulfate Substrate This compound NO2+->Substrate Attack on Aromatic Ring AreniumIon Arenium Ion (Sigma Complex) Substrate->AreniumIon + NO₂⁺ (Attack) Product Nitro-6-Chloro-7-methylquinoxaline AreniumIon->Product - H⁺ (Deprotonation)

Caption: General mechanism for the electrophilic nitration of an aromatic substrate.

Regioselectivity on the this compound Core

The position of nitration is dictated by the directing effects of the existing substituents and the inherent reactivity of the quinoxaline nucleus.

  • Quinoxaline Nucleus: The two nitrogen atoms in the pyrazine ring are strongly electron-withdrawing, which deactivates the entire heterocyclic system towards electrophilic attack. Therefore, substitution occurs preferentially on the carbocyclic (benzene) ring.[5][6] The reaction requires forcing conditions (e.g., strong acid, heat) because the N-protonated quinolinium salt is the species undergoing nitration, making it significantly less reactive than a simple benzene derivative.[6]

  • Substituent Effects:

    • -CH₃ (Methyl) at C-7: An activating, ortho, para-directing group. It will direct incoming electrophiles to the C-6 and C-8 positions.

    • -Cl (Chloro) at C-6: A deactivating, ortho, para-directing group. It will direct incoming electrophiles to the C-5 and C-7 positions.

Considering these effects, the potential sites for nitration are C-5 and C-8. The C-5 position is ortho to the chloro group and meta to the methyl group. The C-8 position is ortho to the methyl group and meta to the chloro group. While the methyl group is activating and the chloro group is deactivating, studies on related 8-methylquinoxalines have shown a strong preference for nitration at the C-5 position.[7] Therefore, the major product expected from this reaction is 6-Chloro-7-methyl-5-nitroquinoxaline , although the formation of the 8-nitro isomer is possible.

Critical Safety Precautions

Nitration reactions are highly exothermic and involve corrosive and oxidizing materials. Strict adherence to safety protocols is mandatory.[8]

  • Hazards:

    • Corrosivity: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe chemical burns upon contact with skin, eyes, or mucous membranes.[9][10]

    • Exothermicity: The reaction generates significant heat. Uncontrolled temperature can lead to a thermal runaway, rapid production of toxic nitrogen dioxide (NO₂) gas, and potential explosion hazards.[8][11]

    • Oxidizing Properties: Nitric acid is a strong oxidizer and can react violently with organic materials, reducing agents, and metals.[12]

  • Engineering Controls:

    • All operations must be conducted inside a certified chemical fume hood with good ventilation.

    • An emergency eyewash and safety shower must be immediately accessible.[10]

    • Use acid-resistant secondary containment for all reagents and reaction vessels.

  • Personal Protective Equipment (PPE):

    • Chemical splash goggles and a face shield are required.

    • Acid-resistant gloves (e.g., butyl rubber or Viton) are mandatory.

    • A flame-resistant lab coat and closed-toe shoes must be worn.

  • Waste Disposal:

    • Do not mix nitric acid waste with other waste streams, especially organic solvents.[12]

    • The reaction mixture should be quenched by slowly pouring it onto ice, followed by careful neutralization with a base (e.g., sodium bicarbonate or sodium hydroxide solution) under cooling.

Experimental Protocol: Mixed-Acid Nitration

This protocol is adapted from established procedures for the nitration of substituted quinoxalines and related heterocycles.[7][13]

Reagents and Equipment
Reagent/MaterialFormulaM.W.M.P./B.P.DensityAmount (Example Scale)Moles (eq)
This compoundC₉H₇ClN₂178.62103-105 °C-5.00 g1.0
Sulfuric Acid (98%)H₂SO₄98.0810 °C / 337 °C1.84 g/mL25 mL~16.5
Nitric Acid (70%)HNO₃63.01-42 °C / 83 °C1.42 g/mL1.8 mL~1.2
Crushed IceH₂O---~200 g-
Sodium Bicarbonate (Sat. Soln.)NaHCO₃---As needed-
Dichloromethane (DCM)CH₂Cl₂84.93-97 °C / 40 °C1.33 g/mL~150 mL-
Anhydrous Magnesium SulfateMgSO₄---As needed-

Equipment: 100 mL three-neck round-bottom flask, magnetic stirrer, thermometer, dropping funnel, ice-water bath.

Step-by-Step Procedure
  • Reaction Setup: Equip a 100 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, and a dropping funnel. Place the flask in an ice-water bath.

  • Acid Addition: Carefully add concentrated sulfuric acid (25 mL) to the flask and cool to 0-5 °C.

  • Substrate Addition: While maintaining the temperature below 10 °C, slowly add this compound (5.00 g) to the stirred sulfuric acid in small portions. Stir until all the solid has dissolved.

  • Nitrating Mixture Addition: Add the concentrated nitric acid (1.8 mL) to the dropping funnel. Add the nitric acid dropwise to the reaction mixture over 20-30 minutes. Crucially, maintain the internal reaction temperature between 0-10 °C throughout the addition. A slight exotherm will be observed; control it by adjusting the addition rate and ensuring efficient cooling.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 5-10 °C for 1 hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). To take a sample, carefully extract a small aliquot, quench it in ice water, neutralize, extract with ethyl acetate, and spot on the TLC plate.

  • Quenching: In a separate large beaker (e.g., 600 mL), place approximately 200 g of crushed ice. Once the reaction is deemed complete, very slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate (the crude product) should form.

  • Neutralization and Extraction: Allow the ice to melt. Slowly add saturated sodium bicarbonate solution to the mixture until the pH is neutral (~7). The crude product can then be collected by vacuum filtration or extracted into an organic solvent. For extraction, transfer the neutralized slurry to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture) or by flash column chromatography on silica gel to isolate the desired nitro-isomer.

Caption: Experimental workflow for the mixed-acid nitration of this compound.

Characterization and Analysis

The purified product should be characterized to confirm its structure and purity.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation. The key is to differentiate between the 5-nitro and 8-nitro isomers.

    • For 6-Chloro-7-methyl-5-nitroquinoxaline: The proton at C-8 will be a singlet in the aromatic region.

    • For 6-Chloro-7-methyl-8-nitroquinoxaline: The proton at C-5 will be a singlet in the aromatic region. The chemical shifts will be influenced by the strongly electron-withdrawing nitro group. Nuclear Overhauser Effect (NOE) experiments can also be used to confirm the spatial relationship between the methyl protons and the remaining aromatic proton.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product (C₉H₆ClN₃O₂ = 223.61 g/mol ).

  • Infrared (IR) Spectroscopy: To confirm the presence of the nitro group, which will show characteristic strong asymmetric and symmetric stretching bands around 1530 cm⁻¹ and 1350 cm⁻¹, respectively.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield / Incomplete Reaction Insufficient reaction time or temperature; Inactive nitrating agent.Increase reaction time or slightly raise the temperature (e.g., to room temp) after initial stirring. Use fresh, high-quality acids.
Formation of Multiple Isomers Reaction conditions are not selective.Maintain low temperatures to enhance selectivity. Consider alternative, milder nitrating agents that may offer better regiocontrol.[14][15]
Dark Tar-like Product Reaction temperature was too high, leading to oxidation and decomposition.Strictly control the temperature during nitric acid addition. Ensure efficient stirring and cooling. Add the substrate to the acid, not the other way around.
Difficulty in Isolation Product is soluble in the acidic aqueous phase.Ensure complete neutralization before extraction. If the product is highly polar, continuous extraction may be necessary.

References

Application Note: A Robust HPLC Purification Protocol for 6-Chloro-7-methylquinoxaline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the purification of 6-chloro-7-methylquinoxaline analogs using High-Performance Liquid Chromatography (HPLC). The methodology is designed for researchers, scientists, and drug development professionals engaged in the synthesis and characterization of novel quinoxaline-based compounds. By explaining the rationale behind each experimental choice, this guide ensures both technical accuracy and practical applicability. The protocol emphasizes a self-validating system through clear method development, sample preparation, and troubleshooting guidelines, ensuring high purity and recovery of the target analogs.

Introduction: The Significance of Purifying Quinoxaline Analogs

Quinoxaline derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the structural core of numerous pharmacologically active agents with applications as antibacterial, anticancer, and antimalarial drugs.[1][2] The biological activity of these compounds is highly dependent on their substitution patterns. Analogs of this compound are of particular interest in medicinal chemistry due to the influence of halogen and methyl substituents on their physicochemical properties and biological targets.

Achieving high purity of these synthesized analogs is paramount for accurate downstream applications, including biological screening, structural elucidation, and formulation development. HPLC, particularly in the reverse-phase mode, stands as the premier technique for the purification of such small organic molecules due to its high resolution, reproducibility, and scalability.[3][4][5][6] This document outlines a robust and adaptable reverse-phase HPLC (RP-HPLC) protocol tailored for the purification of this compound and its derivatives.

Foundational Principles: Causality in Method Design

The successful purification of this compound analogs hinges on a logical and scientifically grounded approach to method development. The choices outlined below are based on the inherent chemical properties of the target molecules.

  • Analyte Characteristics: this compound is a moderately hydrophobic, aromatic compound. The presence of the quinoxaline core, a chloro group, and a methyl group contributes to its non-polar character, making it an ideal candidate for reverse-phase chromatography.[5]

  • Stationary Phase Selection: A C18 (octadecylsilyl) stationary phase is the most widely used and versatile option for reverse-phase HPLC.[4][5] The long alkyl chains provide a highly hydrophobic surface, facilitating strong retention of non-polar to moderately polar compounds like quinoxaline analogs through van der Waals interactions.[5] This choice ensures effective separation from more polar impurities and unreacted starting materials.

  • Mobile Phase Strategy: The mobile phase in RP-HPLC typically consists of a polar solvent (the weak solvent, usually water) and a less polar organic solvent (the strong solvent, such as acetonitrile or methanol).[7][8] By varying the ratio of these solvents, the retention of the analyte on the stationary phase can be precisely controlled. A gradient elution, where the concentration of the organic solvent is increased over time, is often employed to efficiently elute compounds with varying polarities and to ensure sharp, well-resolved peaks.

  • Detection: Quinoxaline derivatives possess a chromophoric aromatic system that strongly absorbs UV radiation.[1][9][10] This property allows for sensitive and straightforward detection using a UV-Vis detector. The optimal detection wavelength is typically determined by analyzing the UV spectrum of the target compound to identify the wavelength of maximum absorbance (λmax), which ensures the highest sensitivity.[1]

Pre-Purification: Essential Sample Preparation

Proper sample preparation is critical to protect the HPLC column from contaminants and to ensure reproducible results.[6] It often involves removing particulate matter and interferences that could otherwise clog the column or create spurious peaks.[11]

Solid-Phase Extraction (SPE) for Crude Sample Cleanup

For complex reaction mixtures, an initial cleanup using Solid-Phase Extraction (SPE) is highly recommended.[11][12][13] SPE can effectively remove highly polar or non-polar impurities, concentrating the analyte of interest and simplifying the subsequent HPLC purification.[11][13]

Protocol for SPE Cleanup:

  • Cartridge Selection: Choose a C18 SPE cartridge.

  • Conditioning: Pass 2-3 cartridge volumes of methanol through the cartridge to activate the stationary phase.

  • Equilibration: Pass 2-3 cartridge volumes of deionized water through the cartridge to prepare it for the aqueous sample.

  • Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., DMSO, DMF) and dilute with water. Load the sample onto the cartridge.

  • Washing: Wash the cartridge with a low percentage of organic solvent in water (e.g., 10-20% acetonitrile in water) to elute polar impurities.

  • Elution: Elute the target this compound analogs with a higher concentration of organic solvent (e.g., 80-100% acetonitrile or methanol).

  • Evaporation: Evaporate the collected eluate to dryness under reduced pressure.

  • Reconstitution: Reconstitute the dried residue in the initial mobile phase of the HPLC method for injection.

Detailed HPLC Purification Protocol

This protocol is designed for a preparative or semi-preparative scale purification. Analytical scale method development should precede this to determine the optimal separation conditions.

Instrumentation and Materials
ComponentSpecification
HPLC System Preparative or Semi-Preparative HPLC with Gradient Capability
Column C18, 5-10 µm particle size, ≥ 10 mm I.D.[14]
Mobile Phase A 0.1% Formic Acid in Deionized Water
Mobile Phase B 0.1% Acetonitrile
Detector UV-Vis Detector
Sample Solvent Initial Mobile Phase Composition

Rationale for Mobile Phase Additive: Formic acid is added to the mobile phase to control the pH and improve peak shape.[15] For basic compounds like quinoxalines, an acidic mobile phase can protonate residual silanol groups on the silica-based stationary phase, reducing undesirable secondary interactions that can lead to peak tailing.

Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification Sample Crude Sample SPE Solid-Phase Extraction (SPE) Sample->SPE Cleanup Reconstitute Reconstitute in Mobile Phase SPE->Reconstitute Elute & Evaporate Inject Inject Sample Reconstitute->Inject Column C18 Column Separation (Gradient Elution) Inject->Column Detect UV Detection Column->Detect Collect Fraction Collection Detect->Collect Analyze Purity Analysis (Analytical HPLC) Collect->Analyze Evaporate Solvent Evaporation Analyze->Evaporate Pool Pure Fractions Characterize Characterization (NMR, MS) Evaporate->Characterize

Caption: Workflow for HPLC Purification of Quinoxaline Analogs.

Step-by-Step HPLC Method
  • System Preparation:

    • Purge the HPLC system with the mobile phases to remove any air bubbles.

    • Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Sample Injection:

    • Dissolve the pre-cleaned sample in the initial mobile phase composition. Ensure the sample is fully dissolved to prevent column clogging.

    • Filter the sample through a 0.45 µm syringe filter before injection.

    • Inject the sample onto the column. Avoid overloading the column, as this can lead to poor peak shape and resolution.[16][17]

  • Gradient Elution:

    • A typical gradient might be:

      • 0-5 min: 5% B

      • 5-25 min: 5% to 95% B (linear gradient)

      • 25-30 min: Hold at 95% B

      • 30-32 min: 95% to 5% B (return to initial conditions)

      • 32-40 min: Re-equilibration at 5% B

    • Rationale: This gradient starts with a high aqueous content to ensure retention of the compound on the column and then gradually increases the organic content to elute the compound of interest, followed by a high organic wash to remove any strongly retained impurities.

  • Detection and Fraction Collection:

    • Set the UV detector to a wavelength where the quinoxaline analog has strong absorbance (typically in the range of 254 nm to 350 nm, to be determined empirically).[1][18]

    • Collect fractions corresponding to the peak of the target compound.

  • Post-Purification Analysis:

    • Analyze the collected fractions using analytical HPLC to confirm purity.

    • Pool the pure fractions and evaporate the solvent to obtain the purified compound.

Troubleshooting Common HPLC Issues

IssuePotential Cause(s)Suggested Solution(s)
Peak Tailing Secondary interactions with the stationary phase; Column overload.[17]Ensure mobile phase pH is appropriate to suppress silanol interactions; Reduce sample injection volume.[17]
Broad Peaks Column degradation; High flow rate; Sample solvent incompatible with mobile phase.[16][17][19]Use a guard column to protect the main column; Optimize the flow rate; Dissolve the sample in the initial mobile phase.[17]
Split Peaks Partially clogged column frit; Void in the column packing bed; Sample dissolved in a too-strong solvent.[17]Filter samples before injection; Replace the column if a void is suspected; Ensure sample solvent is weaker than or the same as the mobile phase.
Ghost Peaks Contamination in the mobile phase or system; Sample carryover.[17][19]Use fresh, high-purity solvents; Implement a needle wash step between injections.[17]

Conclusion

This application note provides a detailed and scientifically grounded protocol for the HPLC purification of this compound analogs. By understanding the rationale behind column and mobile phase selection, implementing proper sample preparation, and following a systematic approach to method execution and troubleshooting, researchers can consistently achieve high purity of their target compounds. This robust methodology is essential for advancing the research and development of novel quinoxaline-based therapeutics.

References

Application of 6-Chloro-7-methylquinoxaline in Cancer Cell Line Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Quinoxaline Scaffolds in Oncology

The quinoxaline scaffold, a heterocyclic aromatic compound formed by the fusion of a benzene and a pyrazine ring, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, and antiviral properties.[1] In the realm of oncology, quinoxaline-based compounds have garnered significant attention due to their ability to target various hallmarks of cancer.[2] These derivatives have been shown to act as kinase inhibitors, induce apoptosis, and overcome multidrug resistance, making them a promising class of molecules for the development of novel cancer therapeutics.[3][4] This application note provides a detailed guide on the potential applications of 6-Chloro-7-methylquinoxaline, a specific derivative, in cancer cell line studies, drawing upon the established methodologies and known mechanisms of action of structurally related quinoxaline compounds.

Unraveling the Anticancer Potential: Mechanism of Action

While specific mechanistic studies on this compound are emerging, the broader family of quinoxaline derivatives exerts its anticancer effects through several key pathways. The presence of the chloro and methyl groups on the quinoxaline core is anticipated to modulate its biological activity, potentially enhancing its efficacy and selectivity.

Kinase Inhibition: A Primary Mode of Action

A predominant mechanism by which quinoxaline derivatives exhibit their anticancer effects is through the inhibition of protein kinases.[5] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a common feature of many cancers. Quinoxaline derivatives, due to their structural similarity to the ATP-binding site of kinases, can act as competitive inhibitors, blocking downstream signaling and leading to cell cycle arrest and apoptosis. For instance, certain quinoxaline analogs have shown inhibitory activity against key kinases such as VEGFR-2, a critical mediator of angiogenesis.[6][7]

Hypothesized Signaling Pathway Inhibition by this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR-2) PI3K PI3K RTK->PI3K Activation Ras Ras RTK->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation, Angiogenesis, Survival mTOR->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation 6_Chloro_7_methylquinoxaline This compound 6_Chloro_7_methylquinoxaline->RTK Inhibition

Caption: Potential inhibition of receptor tyrosine kinase signaling by this compound.

Induction of Apoptosis

Another critical mechanism of action for many anticancer quinoxaline derivatives is the induction of programmed cell death, or apoptosis.[8][9] This is often a consequence of kinase inhibition or other cellular stresses induced by the compound. Apoptosis can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathway. Studies on related compounds have shown that they can modulate the expression of key apoptotic proteins, such as increasing the levels of pro-apoptotic proteins (e.g., Bax, Bad) and decreasing the levels of anti-apoptotic proteins (e.g., Bcl-2), ultimately leading to caspase activation and cell death.[10]

Experimental Protocols for Evaluating this compound

The following protocols are foundational for assessing the anticancer activity of this compound in vitro. These methods are based on established procedures for evaluating similar quinoxaline derivatives.[8][11]

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • Cancer cell lines (e.g., MCF-7, HCT116, HepG2)

  • This compound

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well plates

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare a series of dilutions of this compound in complete culture medium. Add the diluted compound to the wells, including a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Experimental Workflow: Cell Viability and Apoptosis Assays

G cluster_viability Cell Viability Assay (MTT) cluster_apoptosis Apoptosis Assay (Annexin V/PI Staining) A Seed Cells in 96-well plate B Treat with this compound A->B C Incubate for 24-72h B->C D Add MTT reagent C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance & Calculate IC50 E->F G Treat Cells with Compound H Harvest and Wash Cells G->H I Stain with Annexin V-FITC and PI H->I J Analyze by Flow Cytometry I->J K Quantify Apoptotic Cell Population J->K

Caption: A streamlined workflow for assessing cytotoxicity and apoptosis induction.

Protocol 2: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell lines

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with this compound at its IC50 concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and collect both adherent and floating cells.

  • Cell Staining: Wash the cells with cold PBS and resuspend them in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative and PI-negative cells are viable.

    • Annexin V-positive and PI-negative cells are in early apoptosis.

    • Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

    • Annexin V-negative and PI-positive cells are necrotic.

Data Presentation: Cytotoxicity of Structurally Related Quinoxaline Derivatives

While specific IC50 values for this compound are not yet widely published, the following table summarizes the cytotoxic activity of structurally similar quinoxaline derivatives against various cancer cell lines to provide a comparative context.

Compound ClassCancer Cell LineIC50 (µM)Reference
6-Chloro-substituted quinoxalinesHCT116 (Colon)2.5[8]
6-Chloro-substituted quinoxalinesMCF-7 (Breast)9.0[8]
6,7-Dichloro-substituted quinoxalinesF2408 (Fibroblast)Varies[11]
3-Methylquinoxaline derivativesHepG2 (Liver)2.1 - 9.8[6][7]
3-Methylquinoxaline derivativesMCF-7 (Breast)2.1 - 9.8[6][7]

Note: The IC50 values are indicative and can vary based on experimental conditions.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anticancer agents. Based on the extensive research on related quinoxaline derivatives, it is hypothesized to exert its effects through kinase inhibition and the induction of apoptosis. The protocols outlined in this application note provide a robust framework for researchers to investigate the anticancer properties of this compound in various cancer cell lines. Future studies should focus on elucidating the specific molecular targets of this compound, its in vivo efficacy, and its pharmacokinetic and pharmacodynamic profiles to further validate its therapeutic potential.

References

Application Notes & Protocols: A Comprehensive Guide to Assessing the Antibacterial Activity of Quinoxaline Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Growing Importance of Quinoxaline Scaffolds in Antibacterial Research

Quinoxalines, heterocyclic compounds composed of a benzene ring fused to a pyrazine ring, have emerged as a privileged scaffold in medicinal chemistry.[1] Their versatile biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, have garnered significant interest in the drug development community.[1] Of particular note is the potential of quinoxaline derivatives to combat the growing threat of antimicrobial resistance. Several studies have highlighted the efficacy of these compounds against a range of pathogenic bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE).[2][3]

The mechanism of antibacterial action for many quinoxaline derivatives, particularly quinoxaline 1,4-di-N-oxides (QdNOs), is linked to their ability to generate reactive oxygen species (ROS) within bacterial cells, leading to oxidative damage of DNA and other vital cellular components.[1][4] This mode of action, which can differ from conventional antibiotics, makes them attractive candidates for novel therapeutic agents. Furthermore, some quinoxaline derivatives have been shown to inhibit bacterial cytokinesis by targeting the FtsZ protein, a crucial component of the bacterial cell division machinery.[2]

Given the promising antibacterial profile of quinoxaline compounds, rigorous and standardized in vitro assessment is paramount to identify and characterize lead candidates for further development. This guide provides a detailed, experience-driven protocol for researchers, scientists, and drug development professionals to comprehensively evaluate the antibacterial activity of novel quinoxaline derivatives. The methodologies described herein are grounded in established standards, such as those from the Clinical and Laboratory Standards Institute (CLSI), and are supplemented with insights to ensure robust and reproducible data generation.[5][6]

Part 1: Foundational Assays for Initial Antibacterial Screening

The initial assessment of a novel quinoxaline compound typically involves determining its minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[7][8] This is a critical parameter for gauging the potency of a potential antibacterial agent. Two widely accepted methods for MIC determination are the broth microdilution and agar well diffusion assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a quantitative assay that provides a precise MIC value.[7] It is considered the gold standard for antimicrobial susceptibility testing and is recommended by the CLSI.[5][9]

Scientific Principle: This method involves exposing a standardized bacterial inoculum to serial dilutions of the quinoxaline compound in a liquid growth medium within a 96-well microtiter plate.[10] After incubation, the wells are visually inspected for turbidity, and the MIC is determined as the lowest concentration of the compound where no bacterial growth is observed.[7]

Step-by-Step Protocol:

  • Preparation of Quinoxaline Stock Solution:

    • Accurately weigh the quinoxaline compound and dissolve it in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10 mg/mL).[11] Ensure complete dissolution.

    • Expert Insight: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to avoid any intrinsic antibacterial or cytotoxic effects. It is crucial to run a solvent control to validate this.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.

    • Transfer the colonies to a tube containing sterile saline or broth.

    • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This can be done using a spectrophotometer or a McFarland standard tube.

    • Dilute this standardized suspension in an appropriate growth medium, such as Cation-Adjusted Mueller-Hinton Broth (CAMHB), to achieve the final desired inoculum concentration (typically 5 x 10⁵ CFU/mL) in the microtiter plate wells.[3]

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.[3]

    • Add 200 µL of the diluted quinoxaline stock solution to well 1.[3]

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard the final 100 µL from well 10.[3] This will create a range of decreasing concentrations of the quinoxaline compound.

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to each well from 1 to 11.[3]

    • Well 11 serves as the positive control (bacterial growth without the compound).

    • Well 12 serves as the negative/sterility control (broth only, no bacteria or compound).[3]

    • Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.[3]

  • Data Interpretation:

    • After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the quinoxaline compound at which there is no visible growth.[12]

    • The use of a viability indicator dye, such as resazurin or 2,3,5-triphenyltetrazolium chloride (TTC), can aid in the visualization of bacterial growth.

Data Presentation:

CompoundTest OrganismMIC (µg/mL)
Quinoxaline Derivative XS. aureus ATCC 292134
Quinoxaline Derivative XE. coli ATCC 259228
Vancomycin (Control)S. aureus ATCC 292131
Ciprofloxacin (Control)E. coli ATCC 259220.015

Workflow Visualization:

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_compound Prepare Quinoxaline Stock Solution serial_dilution Perform 2-Fold Serial Dilutions in 96-Well Plate prep_compound->serial_dilution prep_inoculum Prepare & Standardize Bacterial Inoculum inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_mic Visually Determine MIC (Lowest concentration with no growth) incubate->read_mic TimeKillWorkflow cluster_setup Experiment Setup cluster_sampling Time-Course Sampling cluster_quantification Quantification cluster_analysis Data Analysis setup_flasks Prepare Flasks with Broth, Bacteria & Quinoxaline (at various MIC multiples) t0_sample Take Initial Sample (T=0) setup_flasks->t0_sample incubate Incubate Flasks at 37°C t0_sample->incubate time_points Withdraw Aliquots at Pre-defined Time Points (e.g., 2, 4, 8, 24h) incubate->time_points serial_dilute Perform Serial Dilutions time_points->serial_dilute plate Plate Dilutions on Agar serial_dilute->plate count_colonies Incubate & Count Colonies (CFU/mL) plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Determine Bactericidal/Bacteriostatic Activity plot_data->interpret

References

Application Notes & Protocols: Analytical Techniques for Monitoring 6-Chloro-7-methylquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the primary analytical techniques for monitoring chemical reactions involving 6-Chloro-7-methylquinoxaline. As a crucial heterocyclic building block in medicinal chemistry and drug development, precise control and understanding of its synthesis and subsequent derivatization are paramount.[1][2][3] This guide offers detailed, field-tested protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. The methodologies are designed to enable researchers, chemists, and process scientists to accurately track reaction progress, quantify reactants and products, and identify impurities, thereby ensuring reaction optimization and batch-to-batch consistency.

Introduction: The Importance of Reaction Monitoring

This compound is a quinoxaline derivative, a class of nitrogen-containing heterocyclic compounds recognized as privileged structures in medicinal chemistry due to their wide range of biological activities, including anticancer and antiviral properties.[1][2][4][5] Its utility as a synthetic intermediate means it undergoes various transformations, such as nucleophilic aromatic substitution, cross-coupling reactions, and reductions.

Effective reaction monitoring is the cornerstone of successful process development. It provides critical real-time or near-real-time data on:

  • Reaction Kinetics: Understanding the rate of consumption of starting materials and formation of products.

  • Yield Optimization: Determining the point of maximum product formation to avoid degradation or byproduct formation.

  • Impurity Profiling: Identifying and tracking the formation of undesired side products.

  • Safety and Control: Ensuring the reaction proceeds as expected and identifying any deviations that could lead to hazardous situations.

This guide explains the causality behind experimental choices, providing not just a set of instructions but a framework for robust analytical method development.

Overall Analytical Workflow

A systematic approach to reaction monitoring is essential for generating reliable and reproducible data. The general workflow involves sampling, preparation, analysis, and interpretation.

Overall_Workflow cluster_0 Reaction Vessel cluster_1 Sample Preparation cluster_2 Analysis cluster_3 Data Interpretation Reaction Ongoing Reaction Sample 1. Quench & Aliquot Reaction->Sample Dilute 2. Dilute Sample NMR NMR Dilute->NMR Filter 3. Filter (e.g., 0.22 µm) HPLC HPLC-UV/MS Filter->HPLC GCMS GC-MS Filter->GCMS Analyze Quantify Peaks / Integrate Signals HPLC->Analyze GCMS->Analyze NMR->Analyze Decision Decision: Complete / Incomplete / Adjust Analyze->Decision

Caption: General workflow for monitoring chemical reactions.

High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the workhorse technique for monitoring reactions involving moderately polar, non-volatile compounds like this compound and its derivatives.[6] It separates components based on their differential partitioning between a stationary phase (typically a C18 silica column) and a liquid mobile phase. A UV detector is highly effective as the quinoxaline core possesses a strong chromophore.[7]

Causality of Method Design:

  • Reversed-Phase (RP) HPLC: This is the preferred mode because the starting material and many of its likely products are organic compounds with moderate polarity, making them well-suited for retention on a non-polar C18 stationary phase.

  • Mobile Phase: A gradient of water and a polar organic solvent (acetonitrile or methanol) is used. The gradient allows for the elution of compounds with a wide range of polarities, from polar byproducts to the less polar product, all within a single run.

  • Acidification: A small amount of acid (formic acid or trifluoroacetic acid) is often added to the mobile phase. This suppresses the ionization of any basic nitrogen atoms in the quinoxaline ring, leading to sharper, more symmetrical peaks and improved reproducibility.

  • UV Detection: Quinoxaline derivatives typically exhibit strong UV absorbance around 240 nm and 320 nm.[7] Monitoring at a wavelength where both reactant and product absorb allows for straightforward quantification of conversion.

HPLC Protocol
  • Sample Preparation: a. Carefully withdraw an aliquot (e.g., 50 µL) from the reaction mixture. b. Immediately quench the reaction by diluting it in a known, large volume (e.g., 5 mL) of a suitable solvent (e.g., acetonitrile/water 50:50). This prevents further reaction post-sampling. c. If solids are present, filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrumentation and Conditions: a. Set up the HPLC system according to the parameters in Table 1. b. Equilibrate the column with the initial mobile phase conditions for at least 10-15 minutes or until a stable baseline is achieved. c. Inject the prepared sample (e.g., 5 µL). d. Run the analysis and acquire the data.

HPLC Method Parameters
ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides high-resolution separation for complex mixtures in a short time.
Mobile Phase A Water + 0.1% Formic AcidAqueous phase; formic acid improves peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic phase for eluting non-polar compounds.
Gradient 5% B to 95% B over 5 minSeparates compounds across a wide polarity range.
Flow Rate 0.4 mL/minStandard flow rate for a 2.1 mm ID column.
Column Temp. 40 °CImproves peak shape and reduces viscosity, leading to lower backpressure.
Injection Vol. 2 µLSmall volume to prevent column overloading.
Detection UV, 254 nm or 320 nmWavelengths where quinoxaline derivatives typically have high absorbance.[7]
Data Interpretation

Monitor the reaction by tracking the peak area of the this compound starting material and the main product. The percentage conversion can be calculated as:

Conversion (%) = [Initial Area (SM) - Current Area (SM)] / [Initial Area (SM)] x 100

The appearance of new peaks indicates the formation of intermediates or byproducts, which should also be tracked.

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is ideal for analyzing volatile and thermally stable compounds.[8][9] The sample is vaporized and separated in a gas chromatograph based on boiling point and interaction with a stationary phase. The separated components then enter a mass spectrometer, which fragments and detects them, providing both quantitative data and structural information based on the mass-to-charge ratio (m/z) and fragmentation pattern.

Causality of Method Design:

  • Applicability: this compound (MW: 178.62 g/mol ) is sufficiently volatile for GC analysis.[10] This method is particularly powerful for identifying unknown byproducts due to the mass spectral data it provides.

  • Column Choice: A low-to-mid polarity column (e.g., DB-5ms) is generally effective for separating aromatic heterocyclic compounds.

  • Temperature Program: A temperature ramp is used to first elute highly volatile components at a lower temperature, followed by a gradual increase to elute higher-boiling compounds like the starting material and products.

GC-MS Protocol
  • Sample Preparation: a. Withdraw an aliquot (e.g., 50 µL) from the reaction mixture. b. Quench and dilute in a volatile solvent compatible with the reaction mixture (e.g., Ethyl Acetate or Dichloromethane). A typical dilution is 1:1000. c. Filter through a 0.22 µm syringe filter into a GC vial.

  • Instrumentation and Conditions: a. Set up the GC-MS system according to the parameters in Table 2. b. Inject the prepared sample. c. Run the analysis.

GC-MS Method Parameters
ParameterRecommended SettingRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmGeneral purpose, low-bleed column suitable for a wide range of analytes.
Carrier Gas Helium, 1.0 mL/min constant flowInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 280 °CEnsures rapid and complete vaporization of the sample.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 minSeparates compounds based on boiling points.
MS Source Temp. 230 °CStandard temperature for electron ionization (EI).
MS Quad Temp. 150 °CStandard quadrupole temperature.
Ionization Mode Electron Ionization (EI), 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range 40 - 450 amuCovers the expected mass range of reactants, products, and fragments.
Data Interpretation

Identify the peaks corresponding to the starting material (m/z 178/180 due to chlorine isotope) and the expected product by their retention times and mass spectra.[10] The relative peak areas can be used to estimate the extent of the reaction. The mass spectra are invaluable for proposing structures for any unknown impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed structural information about molecules in solution.[11] For reaction monitoring, ¹H NMR is particularly powerful as it is inherently quantitative (qNMR) under the right conditions.[6][12] By comparing the integrals of signals unique to the reactant and product, one can directly determine their molar ratio in the mixture.[11]

Causality of Method Design:

  • Direct Measurement: NMR allows for direct observation of all hydrogen-bearing species in the reaction mixture without chromatographic separation.[11] This can reveal transient intermediates that might be missed by other techniques.

  • Structural Confirmation: It provides unambiguous confirmation of the product's structure in the reaction medium.

  • Quantitative Accuracy: When an internal standard is used, or when relaxation delays are sufficient, NMR provides highly accurate quantitative data without the need for response factor calibration.[6][12]

NMR Protocol

NMR_Protocol A 1. Prepare Deuterated Solvent with Internal Standard C 3. Add to NMR Tube with Solvent A->C B 2. Withdraw Reaction Aliquot (e.g., 0.1 mL) B->C D 4. Acquire Spectrum (e.g., 400 MHz) C->D E 5. Process Data (Phase, Baseline) D->E F 6. Integrate Signals (Reactant, Product, Std) E->F

Caption: Workflow for reaction monitoring by NMR.

  • Sample Preparation: a. Prepare an NMR tube with ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) that is compatible with the reaction components. b. Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) if precise quantification is needed. The standard should have a simple spectrum with peaks that do not overlap with reactant or product signals. c. Withdraw a small aliquot (e.g., 50-100 µL) from the reaction mixture and add it to the NMR tube. d. Mix thoroughly.

  • Data Acquisition: a. Acquire a ¹H NMR spectrum. For quantitative results, ensure the relaxation delay (d1) is sufficiently long (at least 5 times the longest T₁ of the signals of interest) to allow for full relaxation of all protons.[6] A d1 of 30 seconds is often a safe starting point. b. Use a 90° pulse angle.

Data Interpretation
  • Signal Assignment: Identify characteristic peaks for the starting material (e.g., the methyl protons and aromatic protons) and the product. For example, in a Suzuki coupling reaction replacing the chlorine, the appearance of new aromatic signals and a shift in the existing quinoxaline protons would be observed.

  • Quantification: a. Calibrate the integral of a known peak (either a product or reactant peak) to a specific number of protons (e.g., the methyl group on the starting material to 3H). b. Measure the integrals of other key peaks. The ratio of the integrals of a product peak to a starting material peak (normalized for the number of protons each represents) gives the molar ratio of the two species in the sample.

Conclusion

The choice of analytical technique for monitoring this compound reactions depends on the specific reaction type, available equipment, and the information required.[13]

  • HPLC is the most versatile and widely used method for routine monitoring of conversion and purity.

  • GC-MS is exceptionally useful for volatile compounds and for identifying unknown byproducts.

  • NMR offers unparalleled structural insight and accurate quantification directly from the crude reaction mixture.

By implementing these detailed protocols, researchers and drug development professionals can gain a deeper understanding of their chemical processes, leading to the development of more robust, efficient, and safe synthetic routes.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the synthesis of 6-Chloro-7-methylquinoxaline. This resource is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide practical, field-proven insights to help you optimize your reaction yield and purity.

The synthesis of this compound is a crucial step in the development of various pharmacologically active compounds. The most common and direct route involves the condensation of 4-chloro-5-methyl-1,2-phenylenediamine with glyoxal. While seemingly straightforward, this reaction is prone to several issues that can significantly impact the yield and purity of the final product. This guide will walk you through troubleshooting common problems and answer frequently asked questions to ensure a successful synthesis.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific experimental issues in a question-and-answer format, providing insights into the underlying causes and offering actionable solutions.

Problem 1: Low or No Product Formation

Q: I've set up the reaction between 4-chloro-5-methyl-1,2-phenylenediamine and glyoxal, but I'm observing a very low yield, or in some cases, no formation of the desired this compound. What are the likely causes and how can I fix this?

A: Low or no product formation is a common but frustrating issue that can typically be traced back to a few key areas: the quality of your starting materials, the reaction conditions, or the workup procedure.

Probable Causes & Solutions:

  • Poor Quality of 4-chloro-5-methyl-1,2-phenylenediamine: The diamine starting material is susceptible to oxidation, which can be identified by a change in color from a light tan to a dark brown or black. Oxidized diamine will not react efficiently.

    • Solution: Use high-purity, freshly sourced 4-chloro-5-methyl-1,2-phenylenediamine. If the material has darkened, consider recrystallization from an appropriate solvent system (e.g., ethanol/water) under an inert atmosphere. Always store the diamine under nitrogen or argon, protected from light.

  • Inert Reactivity of Glyoxal: Glyoxal is typically supplied as a 40% aqueous solution. Over time, it can polymerize, reducing the concentration of the reactive monomeric form.

    • Solution: Use a fresh bottle of aqueous glyoxal. To break up polymers, you can gently warm the solution before use. Some protocols also suggest the use of glyoxal trimers or other precursors that generate monomeric glyoxal in situ.

  • Suboptimal Reaction Conditions: The condensation reaction is sensitive to pH, temperature, and solvent.

    • pH: The reaction is often acid-catalyzed, but a strongly acidic environment can lead to degradation.

      • Solution: If using an acid catalyst (e.g., a few drops of acetic acid), ensure the amount is catalytic and not stoichiometric. The optimal pH is typically mildly acidic to neutral.

    • Temperature: While some heating may be necessary to drive the reaction to completion, excessive heat can promote side reactions and degradation of the product.

      • Solution: Start the reaction at room temperature. If the reaction is sluggish (monitored by TLC), gently heat the mixture to 40-50°C. Avoid aggressive refluxing unless you have established it is necessary for your specific setup.

    • Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.

      • Solution: Ethanol or methanol are commonly used and are good starting points. A co-solvent system, such as ethanol/water, can also be effective, especially when using aqueous glyoxal.

  • Atmosphere: The presence of oxygen can lead to the oxidation of the diamine starting material and potentially the product.

    • Solution: While not always strictly necessary for robust reactions, performing the reaction under an inert atmosphere (nitrogen or argon) can significantly improve yields, especially if you are experiencing issues with starting material degradation.

Problem 2: Formation of Multiple Products and Impurities

Q: My reaction seems to work, but I'm getting a complex mixture of products on my TLC plate, making purification difficult. How can I improve the selectivity for this compound?

A: The formation of multiple products often points to side reactions or, in the case of unsymmetrical diamines, the potential for regioisomers, though with glyoxal this is not an issue. The primary concerns are typically byproducts from side reactions.

Probable Causes & Solutions:

  • Side Reactions: The formation of undesired side products can consume reactants and reduce the yield of the desired quinoxaline.

    • Self-Condensation of Glyoxal: Under certain conditions, glyoxal can undergo self-condensation or other side reactions.

      • Solution: Add the glyoxal solution dropwise to the solution of the diamine. This maintains a low instantaneous concentration of glyoxal, favoring the desired reaction with the diamine.

    • Formation of Benzimidazoles: If the glyoxal is contaminated with other aldehydes or if oxidative side reactions occur, benzimidazole impurities can form.

      • Solution: Ensure the purity of your glyoxal and consider running the reaction under an inert atmosphere to prevent oxidative side reactions.

  • Incomplete Reaction: Unreacted starting materials will contaminate the product.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Ensure the reaction has gone to completion before initiating workup. If the reaction stalls, gentle heating or the addition of a catalytic amount of acid may be necessary.

Problem 3: Difficult Purification

Q: I've managed to synthesize the product, but I'm struggling to purify it. Column chromatography is not giving me a clean separation. What are some effective purification strategies?

A: Purification of chlorinated aromatic compounds can sometimes be challenging due to their similar polarities to certain byproducts.

Probable Causes & Solutions:

  • Co-eluting Impurities: Minor byproducts may have similar retention factors to the desired product.

    • Solution 1: Recrystallization: This is often the most effective method for purifying solid quinoxalines. Experiment with different solvent systems. Good candidates include:

      • Ethanol or Methanol

      • Ethyl acetate/Hexanes

      • Dichloromethane/Hexanes

      • Toluene

    • Solution 2: Optimize Chromatography: If column chromatography is necessary, try a different solvent system or a different stationary phase (e.g., alumina instead of silica gel). A shallow gradient of the polar solvent can improve separation.

  • Residual Starting Materials: As mentioned, unreacted diamine can be a persistent impurity.

    • Solution: Acid Wash: During the aqueous workup, a dilute acid wash (e.g., 1M HCl) can help to remove the basic diamine starting material by forming a water-soluble salt. Be cautious, as the quinoxaline product is also weakly basic and may partition into the aqueous layer if the acid is too concentrated. Neutralize the organic layer with a dilute base (e.g., saturated NaHCO₃ solution) and water before drying and concentrating.

Experimental Protocol: Synthesis of this compound

This protocol is a general guideline. Optimization may be required based on your specific laboratory conditions and reagent quality.

Materials:

  • 4-chloro-5-methyl-1,2-phenylenediamine

  • Glyoxal (40% solution in water)

  • Ethanol

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Silica Gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-chloro-5-methyl-1,2-phenylenediamine (1.0 eq) in ethanol (approximately 10 mL per gram of diamine).

  • Reagent Addition: While stirring, add the 40% aqueous glyoxal solution (1.05 eq) dropwise to the diamine solution at room temperature over 5-10 minutes.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 1-2 hours. If the reaction is slow, it can be gently heated to 40-50°C.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the ethanol.

    • To the remaining aqueous residue, add ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

    • Alternatively, and often preferably, the crude solid can be purified by recrystallization from a suitable solvent such as ethanol.

Data Presentation

ParameterRecommended ConditionNotes
Starting Material Purity >98%Diamine should be light in color.
Solvent Ethanol or MethanolCan be used with a water co-solvent.
Temperature Room Temperature to 50°CStart at RT; heat gently if needed.
Catalyst None or catalytic acetic acidOften proceeds well without a catalyst.
Atmosphere Air or Inert (N₂/Ar)Inert atmosphere can improve yield.
Typical Yield 75-90%Highly dependent on purity of starting materials.

Visualizing the Workflow

SynthesisWorkflow Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Start Start Check_SM Check Starting Material Purity Start->Check_SM Setup Reaction Setup in Ethanol Check_SM->Setup Add_Glyoxal Add Glyoxal Dropwise Setup->Add_Glyoxal Stir_Monitor Stir & Monitor by TLC Add_Glyoxal->Stir_Monitor Heat Gentle Heat (if needed) Stir_Monitor->Heat Slow Reaction Concentrate Concentrate Stir_Monitor->Concentrate Complete Heat->Stir_Monitor Extract Aqueous Workup & Extraction Concentrate->Extract Dry Dry & Concentrate Crude Extract->Dry Purify Purify (Recrystallization or Chromatography) Dry->Purify End Pure Product Purify->End

Caption: A typical workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Can I use a different dicarbonyl compound instead of glyoxal? A: Yes, other 1,2-dicarbonyl compounds like 2,3-butanedione (biacetyl) or benzil can be used. This will result in the corresponding substituted quinoxaline (e.g., 6-chloro-2,3,7-trimethylquinoxaline with 2,3-butanedione). The reaction conditions are generally similar.

Q2: My starting diamine is 4-chloro-3-methyl-1,2-phenylenediamine. Will this give me the same product? A: No, this will result in the formation of a different regioisomer, 6-chloro-8-methylquinoxaline. The regioselectivity of the condensation is determined by the substitution pattern of the starting phenylenediamine.

Q3: Is it possible to run this reaction under solvent-free conditions? A: Some quinoxaline syntheses have been reported under solvent-free or microwave-assisted conditions, which can lead to shorter reaction times and are considered "greener" methods. However, these conditions would need to be carefully optimized for this specific substrate to avoid charring and byproduct formation.

Q4: What are the safety precautions I should take? A: Standard laboratory safety precautions should be followed. 4-chloro-5-methyl-1,2-phenylenediamine is a suspected mutagen and should be handled with care, using appropriate personal protective equipment (gloves, safety glasses, lab coat). The reaction should be performed in a well-ventilated fume hood.

Q5: How does the electronic nature of the substituents on the phenylenediamine affect the reaction? A: The amino groups of the phenylenediamine act as nucleophiles. Electron-donating groups on the aromatic ring will increase the nucleophilicity of the amino groups and can accelerate the reaction. Conversely, strong electron-withdrawing groups can deactivate the amino groups and may require more forcing conditions (e.g., heating, stronger acid catalyst) for the reaction to proceed efficiently.

Technical Support Center: Optimizing 6-Chloro-7-methylquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Chloro-7-methylquinoxaline. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions to assist you in optimizing your reaction conditions and overcoming common challenges encountered during this synthesis.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: Why is the yield of my this compound synthesis consistently low?

Low yields can be attributed to several factors, ranging from suboptimal reaction conditions to the quality of your starting materials.[1] Here’s a breakdown of potential causes and how to address them:

  • Suboptimal Reaction Conditions: The condensation of a 1,2-dicarbonyl compound with a 1,2-diamino compound, a common method for quinoxaline synthesis, often requires specific temperatures and catalytic conditions to proceed efficiently.[1][2]

    • Temperature: Ensure the reaction temperature is optimal. High temperatures can sometimes lead to the degradation of starting materials or the final product.[1] Conversely, a temperature that is too low may result in an incomplete reaction. Experiment with a temperature gradient to find the sweet spot for your specific reactants.

    • Solvent: The choice of solvent is crucial. Ethanol is a commonly used solvent for this type of condensation.[3] However, depending on the specific substrates, other solvents like dimethylformamide (DMF) or acetic acid might offer better results.[4][5]

    • Catalyst: The presence and type of catalyst can significantly influence the reaction rate and yield.[2][6] While the reaction can proceed without a catalyst, acidic conditions or the use of specific catalysts like CrCl₂·6H₂O, PbBr₂, or CuSO₄·5H₂O have been shown to improve efficiency.[3]

  • Poor Quality Starting Materials: Impurities in your starting materials, 4-chloro-5-methyl-1,2-phenylenediamine and a suitable 1,2-dicarbonyl compound (e.g., glyoxal), can participate in side reactions, thereby reducing the yield of the desired product.[1]

    • Purification: Ensure the purity of your starting materials. Recrystallization or column chromatography of the reactants may be necessary.

  • Side Reactions: The formation of undesired byproducts is a common cause of low yields.[1]

    • Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the formation of side products and optimize the reaction time to maximize the desired product.

  • Product Degradation: The synthesized this compound might be unstable under the reaction conditions, especially with prolonged reaction times or excessive heat.[1]

    • Reaction Time: Minimize the reaction time once the formation of the product has peaked, as determined by your reaction monitoring.

Q2: My reaction is producing multiple products, including isomers. How can I improve the regioselectivity?

The formation of multiple products, particularly regioisomers, is a known challenge when using unsymmetrically substituted o-phenylenediamines like 4-chloro-5-methyl-1,2-phenylenediamine.[1] The two amino groups can exhibit different reactivities, leading to the formation of isomeric quinoxalines.

  • Catalyst Selection: The choice of catalyst can play a pivotal role in directing the regioselectivity of the reaction.[1][2] Experimenting with different Lewis acids or other catalysts may favor the formation of the desired isomer.

  • Reaction Conditions: Fine-tuning reaction parameters such as temperature and solvent polarity can influence the relative rates of reaction at the two non-equivalent amino groups, thereby enhancing the formation of one isomer over the other.

Q3: The reaction seems to have stalled and is not proceeding to completion. What should I do?

A stalled reaction can be frustrating. Here are some steps to diagnose and resolve the issue:

  • Catalyst Deactivation: The catalyst may have become deactivated over the course of the reaction. In some cases, adding a fresh portion of the catalyst can restart the reaction.

  • Reagent Degradation: One of the reactants might be degrading under the reaction conditions. This can be checked by analyzing a sample of the reaction mixture.

  • Inhibitors: The presence of impurities in the starting materials or solvent can inhibit the reaction. Using freshly purified reagents and solvents is recommended.

Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the synthesis of this compound.

Q1: What is the most common synthetic route for this compound?

The most widely used method for synthesizing quinoxaline derivatives is the condensation reaction between an o-phenylenediamine and a 1,2-dicarbonyl compound.[2] For this compound, this would involve the reaction of 4-chloro-5-methyl-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound like glyoxal.

Q2: What is the role of a catalyst in this synthesis?

Catalysts, particularly acid catalysts, play a crucial role in activating the carbonyl groups of the 1,2-dicarbonyl compound.[2] This activation makes the carbonyl carbons more electrophilic and susceptible to nucleophilic attack by the amino groups of the o-phenylenediamine. The catalyst also facilitates the subsequent dehydration and cyclization steps to form the final quinoxaline product.[2] Various catalysts, including mineral acids, Lewis acids, and certain metal salts, have been employed to enhance the efficiency of this reaction.[3][6]

Q3: What are some of the key reaction parameters to optimize for this synthesis?

To achieve the best results, it is essential to optimize several key parameters:

ParameterImportanceOptimization Strategies
Reactant Stoichiometry Crucial for maximizing yield and minimizing side products.Typically, a slight excess of the more volatile or less stable reactant is used.
Catalyst Loading Affects reaction rate and can influence selectivity.Start with a catalytic amount (e.g., 0.5-5 mol%) and optimize based on reaction performance.[7]
Solvent Influences solubility of reactants and can affect reaction rate and selectivity.Screen a range of solvents with varying polarities (e.g., ethanol, acetic acid, DMF).
Temperature Significantly impacts reaction rate.Perform the reaction at different temperatures to find the optimal balance between reaction speed and product stability.
Reaction Time Important for ensuring complete conversion without product degradation.Monitor the reaction progress over time to determine the optimal reaction duration.

Q4: How can I purify the final this compound product?

Purification of the crude product is essential to obtain a high-purity compound. Common purification techniques include:

  • Recrystallization: This is a widely used method for purifying solid organic compounds. The choice of solvent is critical for successful recrystallization.

  • Column Chromatography: This technique is effective for separating the desired product from impurities and any unreacted starting materials.[8] Silica gel is a commonly used stationary phase.

Experimental Protocol: A General Procedure

Below is a generalized, step-by-step methodology for the synthesis of this compound. Note: This is a template and may require optimization for your specific laboratory conditions and reagents.

Synthesis of this compound from 4-chloro-5-methyl-1,2-phenylenediamine and Glyoxal

  • Reactant Preparation: In a round-bottom flask, dissolve 4-chloro-5-methyl-1,2-phenylenediamine in a suitable solvent such as ethanol.

  • Addition of Dicarbonyl: To this solution, add an equimolar amount of a 40% aqueous solution of glyoxal dropwise with stirring.

  • Catalyst Addition (Optional but Recommended): If using a catalyst, add a catalytic amount of an acid (e.g., a few drops of acetic acid) or a Lewis acid catalyst.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by column chromatography on silica gel.

Visualizing the Process

Reaction Mechanism:

The synthesis proceeds through a condensation reaction followed by cyclization and dehydration.

ReactionMechanism Reactants 4-chloro-5-methyl-1,2-phenylenediamine + Glyoxal Intermediate1 Initial Adduct Reactants->Intermediate1 Nucleophilic Attack Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product This compound Intermediate2->Product Dehydration (-H₂O) Water H₂O Intermediate2->Water

Caption: General mechanism for quinoxaline synthesis.

Troubleshooting Workflow:

A logical approach to troubleshooting can help identify and resolve issues efficiently.

TroubleshootingWorkflow Start Low Yield or Impurities Detected CheckPurity Check Starting Material Purity Start->CheckPurity CheckPurity->Start Impure OptimizeConditions Optimize Reaction Conditions (Temp, Solvent, Catalyst) CheckPurity->OptimizeConditions Purity OK MonitorReaction Monitor Reaction Progress (TLC/HPLC) OptimizeConditions->MonitorReaction Purification Refine Purification Method MonitorReaction->Purification Side Products or Incomplete Reaction Success Problem Resolved MonitorReaction->Success Clean Reaction Purification->Success

Caption: A systematic workflow for troubleshooting synthesis issues.

References

Common side products in the synthesis of 6-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 6-Chloro-7-methylquinoxaline

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support resource for the synthesis of this compound. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols drawn from field experience and established chemical principles. Our goal is to help you navigate the common challenges encountered during this synthesis, diagnose potential issues, and optimize your reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: I'm observing an isomeric impurity in my final product that is very difficult to separate by column chromatography. What is this impurity and how can I prevent its formation?

Answer:

This is the most common issue reported for this synthesis. The persistent impurity is almost certainly the regioisomer, 6-Chloro-5-methylquinoxaline . Its formation is not a result of the quinoxaline-forming reaction itself but rather stems from an isomeric impurity in your starting material, 4-chloro-5-methyl-1,2-phenylenediamine.

Causality and Mechanism:

The commercial synthesis of 4-chloro-5-methyl-1,2-phenylenediamine can sometimes co-produce its isomer, 3-chloro-4-methyl-1,2-phenylenediamine. Because these isomers have very similar physical properties, they are difficult to separate and are often present in commercially available starting materials. When the mixture of diamines is reacted with a 1,2-dicarbonyl compound like glyoxal, two different quinoxaline products are formed, as illustrated below.

G cluster_0 Desired Reaction Pathway cluster_1 Side Product Formation start1 4-Chloro-5-methyl- 1,2-phenylenediamine (Correct Isomer) glyoxal1 + Glyoxal start1->glyoxal1 product1 This compound (Desired Product) glyoxal1->product1 Condensation start2 3-Chloro-4-methyl- 1,2-phenylenediamine (Isomeric Impurity) glyoxal2 + Glyoxal start2->glyoxal2 product2 6-Chloro-5-methylquinoxaline (Isomeric Side Product) glyoxal2->product2 Condensation impurity_source Commercial Starting Material (May contain both isomers) impurity_source->start1 Major Component impurity_source->start2 Minor Component

Caption: Formation of desired product and isomeric side product from a contaminated starting diamine.

Troubleshooting and Prevention Protocol:

The most effective solution is to prevent the formation of the isomeric side product by ensuring the purity of the diamine starting material before starting the main reaction.

Step 1: Purity Analysis of the Starting Diamine

  • Method: Use ¹H NMR or GC-MS to analyze your batch of 4-chloro-5-methyl-1,2-phenylenediamine.

  • ¹H NMR Analysis: In the aromatic region, the correct isomer (4-chloro-5-methyl) will show two singlets. The isomeric impurity (3-chloro-4-methyl) will show two doublets. The integration of these peaks will allow you to quantify the percentage of the isomeric impurity.

  • Acceptance Criterion: For best results, the isomeric impurity should be less than 1%. If it is higher, purification is recommended.

Step 2: Purification of the Starting Diamine (If Necessary)

  • Method: Fractional recrystallization is often effective.

  • Protocol:

    • Dissolve the impure diamine in a minimal amount of a suitable hot solvent (e.g., ethanol/water or toluene).

    • Allow the solution to cool slowly. The desired 4-chloro-5-methyl isomer is often less soluble and will crystallize out first.

    • Filter the crystals and wash with a small amount of cold solvent.

    • Dry the crystals and re-analyze for purity using the method from Step 1.

    • Repeat the process if necessary until the desired purity is achieved.

FAQ 2: My reaction is turning dark brown or black, resulting in a low yield and significant tar formation. What is causing this degradation?

Answer:

The formation of dark, tarry substances is typically due to the oxidation of the 1,2-phenylenediamine starting material and/or product degradation under harsh reaction conditions. Phenylenediamines are electron-rich and highly susceptible to air oxidation, which is often accelerated by heat and acidic conditions.

Causality and Key Factors:

  • Air Oxidation: Substituted o-phenylenediamines can be readily oxidized by atmospheric oxygen to form highly colored, polymeric materials. This process is often autocatalytic.

  • Harsh Conditions: While the condensation reaction often requires an acid catalyst (like acetic acid) and elevated temperatures, excessively high temperatures or prolonged reaction times can lead to degradation of both the reactants and the quinoxaline product.[1][2]

  • Catalyst Choice: The type and concentration of the catalyst can significantly impact the reaction rate and the extent of side reactions.[3]

Troubleshooting Workflow:

G start Problem: Dark/Tarry Reaction, Low Yield check_atmosphere Is the reaction run under an inert atmosphere (N2 or Ar)? start->check_atmosphere implement_inert Action: Degas solvent and run reaction under N2 or Ar. check_atmosphere->implement_inert No check_temp What is the reaction temperature? check_atmosphere->check_temp Yes implement_inert->check_temp lower_temp Action: Lower temperature. Try room temp or 50-60°C. check_temp->lower_temp High (>80°C) check_time What is the reaction time? check_temp->check_time Moderate lower_temp->check_time shorten_time Action: Monitor by TLC and stop reaction upon completion (avoid prolonged heating). check_time->shorten_time Long (>12h) check_reagents Are starting materials fresh and pure? check_time->check_reagents Monitored shorten_time->check_reagents purify_reagents Action: Purify diamine before use. Use freshly opened glyoxal. check_reagents->purify_reagents No/Unsure success Outcome: Clean Reaction, Improved Yield check_reagents->success Yes purify_reagents->success

Caption: Troubleshooting workflow for degradation issues in quinoxaline synthesis.

Optimized Protocol to Minimize Degradation:

This protocol utilizes milder conditions to suppress oxidation and degradation pathways.

  • Reagent Preparation: Use freshly purified 4-chloro-5-methyl-1,2-phenylenediamine (as per FAQ 1).

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the diamine (1.0 eq).

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes. Maintain a positive pressure of inert gas throughout the reaction.

  • Solvent Addition: Add a degassed solvent, such as ethanol or methanol.[2]

  • Reagent Addition: Add glyoxal (typically a 40% solution in water, 1.0-1.1 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 50-60°C). Monitor the reaction progress closely by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent).

  • Workup: Once the starting material is consumed (typically 2-4 hours), cool the reaction, and proceed with extraction or crystallization as required.

FAQ 3: My crude product shows self-condensation or polymerization of the glyoxal reactant. How can I avoid this?

Answer:

Glyoxal is highly reactive and can undergo self-condensation or polymerization, especially under basic or strongly acidic conditions, or upon prolonged heating. This leads to a complex mixture of side products and reduces the availability of the glyoxal for the desired reaction, thereby lowering your yield.

Causality:

Under acidic or basic conditions, glyoxal can form acetals, hemiacetals, and aldol-type condensation products. These reactions compete with the desired condensation with the diamine.

Mitigation Strategies:

  • Order of Addition: The most effective strategy is to add the glyoxal solution slowly or dropwise to the solution of the diamine. This maintains a low instantaneous concentration of free glyoxal, favoring the reaction with the diamine over self-condensation.

  • Use of Glyoxal Trimer or Bisulfite Adduct: For reactions sensitive to free glyoxal, consider using a more stable glyoxal equivalent, such as glyoxal trimer dihydrate or sodium glyoxal bisulfite. These act as slow-release sources of glyoxal under the reaction conditions.

  • Temperature Control: Perform the initial addition of glyoxal at a lower temperature (e.g., 0°C or room temperature) before gently heating the reaction mixture.

Comparative Data on Reaction Conditions:

Catalyst/Solvent SystemTemperatureTypical Reaction TimeCommon IssuesReference
Glacial Acetic AcidReflux (100-118°C)4-5 hoursHigh potential for degradation and side reactions.[4]
Ethanol/MethanolRoom Temp to 60°C1-8 hoursMilder, less degradation. May be slower.[2]
Toluene with CatalystRoom Temperature1-2 hoursHeterogeneous catalysts can offer high yields and easy removal.[3]

References

Troubleshooting low yield in quinoxaline cyclization reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for quinoxaline synthesis. As a Senior Application Scientist, I understand that while the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound is a cornerstone of heterocyclic chemistry, achieving high, reproducible yields can be a significant challenge. This guide is structured to address the common pitfalls you may encounter, moving from general issues to specific, observation-based troubleshooting. My goal is to explain the causality behind experimental choices, empowering you to optimize your reactions effectively.

Frequently Asked Questions (FAQs): The First Line of Defense

This section tackles the most common high-level questions regarding low yields in quinoxaline synthesis.

Q1: My quinoxaline cyclization reaction is resulting in a very low yield. What are the most common culprits?

Low yields in quinoxaline synthesis can almost always be traced back to one of four areas: (1) suboptimal reaction conditions, (2) poor purity of starting materials, (3) unintended side reactions, or (4) product degradation.[1][2][3] The classic condensation method often requires elevated temperatures and acidic catalysts, a combination that can be harsh on sensitive substrates if not carefully controlled.[4]

Q2: How critical is the purity of my o-phenylenediamine and 1,2-dicarbonyl starting materials?

Paramount. This is the most frequently overlooked cause of low yield. Impurities in commercial starting materials can interfere with the catalytic cycle, introduce competing side reactions, and complicate purification.[1][2] o-Phenylenediamines are particularly susceptible to air oxidation, which can lead to colored impurities and byproducts.[5]

  • Expert Insight: Before embarking on extensive condition screening, always validate the purity of your starting materials. A simple recrystallization of both the diamine and dicarbonyl compound can often lead to a dramatic increase in yield.

Q3: Is a catalyst always necessary for this reaction?

While the condensation can proceed without a catalyst, the reaction is often impractically slow, requiring harsh conditions like prolonged refluxing.[3][6] A catalyst's role is to activate the carbonyl group, making it more electrophilic and susceptible to nucleophilic attack by the diamine, thereby accelerating the reaction under milder conditions.[7][8] The choice of catalyst is critical and can range from simple Brønsted/Lewis acids to various metal catalysts and organocatalysts.[9][10]

Troubleshooting Workflow: A Systematic Approach

When faced with a low-yielding reaction, a systematic approach is more effective than random changes. The following workflow helps diagnose the root cause.

G start Low Yield Observed check_purity Step 1: Verify Starting Material Purity & Integrity start->check_purity check_conditions Step 2: Evaluate Reaction Conditions (Stoichiometry, T, Time) check_purity->check_conditions Purity Confirmed sub_purity Action: Purify reagents (recrystallization, chromatography). Run under inert atmosphere. check_purity->sub_purity check_catalyst Step 3: Re-evaluate Catalyst System check_conditions->check_catalyst Conditions Appear Optimal sub_conditions Action: Check stoichiometry. Screen temperature & solvent. Monitor via TLC for completion. check_conditions->sub_conditions check_workup Step 4: Analyze Work-up & Purification check_catalyst->check_workup Catalyst is Appropriate sub_catalyst Action: Screen alternative catalysts (e.g., Lewis acid, organocatalyst). Optimize catalyst loading. check_catalyst->sub_catalyst success Yield Improved check_workup->success Losses Minimized sub_workup Action: Use alternative purification (e.g., recrystallization, alumina column). Check for product instability. check_workup->sub_workup sub_purity->check_conditions Re-run Reaction sub_conditions->check_catalyst Re-run Reaction sub_catalyst->check_workup Re-run Reaction sub_workup->start Re-run Reaction

Caption: A systematic workflow for troubleshooting low yields.

Specific Troubleshooting Scenarios

Scenario 1: Reaction is Sluggish or Stalled (Low Conversion)

You monitor the reaction by TLC and see significant amounts of starting material remaining even after an extended period.

  • Potential Cause 1: Insufficient Thermal Energy or Time. The classic condensation often requires heat to overcome the activation energy for both the initial condensation and subsequent dehydrative aromatization.[4]

    • Solution: Gradually increase the reaction temperature. If using a catalyst known to be active at room temperature, extend the reaction time.[6] Microwave-assisted synthesis can also be a powerful tool to reduce reaction times and improve yields.[3][9]

  • Potential Cause 2: Ineffective Catalyst. The chosen catalyst may not be suitable for your specific substrates. Electron-withdrawing groups on the diamine or steric hindrance near the carbonyl groups can slow the reaction, requiring a more active catalyst.[11]

    • Solution: Screen a panel of catalysts with different mechanisms. If a Brønsted acid fails, a Lewis acid (e.g., CuSO₄·5H₂O, ZrO₂) or an organocatalyst might be more effective.[7][9]

  • Potential Cause 3: Poor Solubility. If your reactants are not fully dissolved in the chosen solvent, the reaction will be slow and inefficient.

    • Solution: Screen alternative solvents. Protic solvents like ethanol often work well, but aprotic solvents may be required for specific substrates.[1][12] Ensure the reaction mixture is homogenous at the reaction temperature.

Scenario 2: Multiple Products are Observed on TLC/LCMS

The reaction consumes the starting materials but results in a complex mixture of products, lowering the yield of the desired quinoxaline.

  • Potential Cause 1: Regioselectivity Issues. When using an unsymmetrical o-phenylenediamine, the two amino groups can have different nucleophilicities, leading to the formation of two regioisomers.[2]

    • Solution: The choice of catalyst and reaction conditions can influence regioselectivity. Mild conditions and certain catalysts may favor one isomer over the other. It is often necessary to perform a small-scale screen to determine the optimal conditions for your specific substrate.

  • Potential Cause 2: Side Reactions and Degradation. High temperatures or overly harsh acidic/basic conditions can cause degradation of either the starting materials or the quinoxaline product itself.[2][3]

    • Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. If using a strong acid catalyst, reduce its concentration or switch to a milder, solid-supported acid catalyst.

  • Potential Cause 3: Oxidative Side Products. As mentioned, o-phenylenediamines can oxidize. This can lead to complex, often colored, byproducts.

    • Solution: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) and use degassed solvents.[5]

Scenario 3: Good Conversion, but Low Isolated Yield after Purification

You see a clean, high-yielding reaction by TLC or crude NMR, but lose most of the material during column chromatography.

  • Potential Cause 1: Product Instability on Silica Gel. The acidic nature of standard silica gel can cause decomposition of some quinoxaline derivatives.[5][13]

    • Solution 1: Deactivate the silica gel by preparing a slurry with your eluent and adding 1-2% triethylamine before packing the column.[13]

    • Solution 2: Switch to a different stationary phase, such as neutral or basic alumina.

    • Solution 3: Avoid column chromatography altogether. Attempt to purify the product by recrystallization.[5]

  • Potential Cause 2: Poor Solubility and Precipitation. The product may have low solubility in the chromatography eluent, causing it to precipitate on the column, leading to streaking, poor separation, and low recovery.[13]

    • Solution: Ensure the crude material is fully dissolved before loading. If solubility is low, consider solid-loading by pre-adsorbing the compound onto a small amount of silica or Celite.[13] Alternatively, find a suitable solvent for recrystallization.

Data-Driven Optimization

Systematic screening of reaction parameters is key to optimization. Below are tables summarizing the impact of common variables.

Table 1: Effect of Catalyst on Quinoxaline Yield

CatalystLoading (mol%)ConditionsTypical Yield (%)Reference
NoneN/AToluene, 25°C, 2h0[6]
AlCuMoVP100 mg / mmolToluene, 25°C, 2h92[6]
Phenol20EtOH/H₂O, RT98[14]
CuSO₄·5H₂O10EtOH, RTHigh[7]
I₂20DMSO, 80°C78-99[10][15]
NH₄HF₂10EtOH/H₂O, RT90-98[10]

Table 2: Effect of Solvent on Quinoxaline Yield

SolventTemperatureObservationsReference
EthanolRefluxCommonly used, good for many substrates.[4]
Acetic AcidRefluxActs as both solvent and acid catalyst; can be harsh.[4]
Toluene25°C - RefluxGood for aprotic conditions, often requires a catalyst.[6]
Ethanol/WaterRoom Temp"Green" solvent system, effective with certain catalysts.[10][14]
DMF/DMSOElevatedHigh boiling points, can aid solubility but harder to remove.[9][16]
Solvent-FreeVariesEnvironmentally friendly, often requires grinding or heating.[5]

Validated Experimental Protocols

Protocol 1: General Procedure for Catalyst Screening

This protocol provides a framework for efficiently screening different catalysts for the synthesis of a target quinoxaline.

  • Preparation: To a series of identical reaction vials, add the o-phenylenediamine (0.5 mmol, 1.0 equiv) and the 1,2-dicarbonyl compound (0.5 mmol, 1.0 equiv).

  • Catalyst Addition: To each vial, add a different catalyst (e.g., 10 mol% of a Lewis acid, Brønsted acid, or organocatalyst). Include one vial with no catalyst as a control.

  • Solvent Addition: Add the chosen solvent (e.g., 2 mL of ethanol) to each vial.

  • Reaction: Seal the vials and place them in a heating block set to the desired temperature (e.g., 60 °C). Allow the reactions to stir for a set time (e.g., 4 hours).

  • Monitoring: After the reaction time, take a small aliquot from each vial and spot on a TLC plate to assess the conversion of starting materials to the product.

  • Analysis: Compare the TLC plates to identify the most promising catalyst(s) for further optimization.

Protocol 2: Purification of o-Phenylenediamine by Recrystallization
  • Dissolution: In a fume hood, dissolve the crude o-phenylenediamine in a minimum amount of hot solvent (e.g., water or an ethanol/water mixture). The compound is often colored due to oxidation products.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Filtration: Perform a hot filtration through fluted filter paper to remove the charcoal and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum. Store the purified material under an inert atmosphere and protected from light.

Understanding the Mechanism

The classical synthesis of quinoxalines proceeds via a condensation-cyclization-dehydration cascade. Understanding this pathway is crucial for troubleshooting.

G cluster_reactants Reactants cluster_intermediates Mechanism Steps cluster_product Product R1 o-phenylenediamine I1 Nucleophilic Attack (Amine on Carbonyl) R1->I1 R2 1,2-dicarbonyl R2->I1 I2 Cyclization (Second Amine Attack) I1->I2 + H⁺ (Catalyst) I3 Dehydration (Aromatization) I2->I3 - H₂O P1 Quinoxaline I3->P1 - H₂O Catalyst Catalyst (e.g., H⁺) Catalyst->I1 Activates Carbonyl

Caption: General mechanism of quinoxaline formation.

By understanding these common issues, employing a systematic troubleshooting approach, and paying close attention to the fundamentals of the reaction mechanism, you can significantly improve the yield and reproducibility of your quinoxaline cyclization reactions.

References

Technical Support Center: Scale-Up Synthesis of 6-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-7-methylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important chemical intermediate. Here, we address common challenges through troubleshooting guides and frequently asked questions, grounded in established chemical principles and practical experience.

I. Overview of the Synthetic Pathway

The synthesis of this compound typically involves the condensation reaction between an ortho-phenylenediamine derivative and a 1,2-dicarbonyl compound.[1] A common route is the reaction of 4-chloro-5-methyl-1,2-phenylenediamine with glyoxal. While straightforward in principle, scaling up this reaction can introduce challenges related to reaction control, impurity profiles, and product isolation.

Below is a generalized workflow for the synthesis:

Synthesis_Workflow A 4-chloro-5-methyl- 1,2-phenylenediamine D Condensation Reaction A->D B Glyoxal B->D C Reaction Solvent (e.g., Ethanol, Acetic Acid) C->D E Crude This compound D->E Work-up F Purification (Recrystallization or Column Chromatography) E->F G Pure This compound F->G Purification_Workflow A Crude Product (Dark, Tarry Solid) B Slurry with a Non-polar Solvent (e.g., Hexanes) A->B C Filtration B->C D Decolorization with Activated Carbon C->D Solid H Filtrate (Contains Soluble Impurities) C->H Filtrate E Hot Filtration D->E F Recrystallization (e.g., Ethanol/Water) E->F I Spent Carbon E->I Solid G Pure Crystalline Product F->G

References

Technical Support Center: Strategies to Prevent Regioisomer Formation in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Synthetic Chemistry. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common and often frustrating challenge in organic synthesis: the formation of regioisomers. Uncontrolled regioselectivity leads to difficult purifications, reduced yields, and ultimately, project delays.

This resource is structured as a series of troubleshooting guides and frequently asked questions (FAQs) for common classes of reactions where regioselectivity is a critical consideration. Our goal is to not only provide protocols but to explain the underlying principles, empowering you to make informed decisions in your own synthetic endeavors.

Table of Contents

  • Foundational Concepts: Understanding the "Why" of Regioselectivity

    • What are regioisomers?

    • What are the primary factors that control regioselectivity?

  • Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)

    • FAQ: Why am I getting a mixture of ortho, meta, and para products?

    • Troubleshooting: Poor Regioselectivity in Friedel-Crafts Acylation.

  • Troubleshooting Guide: Electrophilic Addition to Alkenes

    • FAQ: My reaction is not following Markovnikov's rule. What's going on?

    • Troubleshooting: Unexpected Regioisomers in Halohydrin Formation.

  • Troubleshooting Guide: The Diels-Alder Reaction

    • FAQ: How can I predict the major regioisomer in a Diels-Alder reaction?

    • Troubleshooting: Low Regioselectivity with Unsymmetrical Dienes and Dienophiles.

  • Troubleshooting Guide: Hydroboration-Oxidation of Alkenes

    • FAQ: Why is hydroboration-oxidation considered "anti-Markovnikov"?

    • Troubleshooting: Formation of the Markovnikov alcohol in my hydroboration-oxidation.

  • Troubleshooting Guide: Regioselective Enolate Formation

    • FAQ: What is the difference between a kinetic and a thermodynamic enolate?

    • Troubleshooting: I am getting a mixture of alkylated products from my ketone.

  • Advanced Strategies for Regiocontrol

    • How can protecting groups be used to control regioselectivity?

    • How do catalysts influence regioselectivity in cross-coupling reactions like the Heck reaction?

  • References

Foundational Concepts: Understanding the "Why" of Regioselectivity

What are regioisomers?

Regioisomers are constitutional isomers that are formed from the same starting materials in a chemical reaction, but with different connectivity of the atoms. In essence, they are products where the same groups have been added to different positions on a molecule. For example, the reaction of propene with hydrochloric acid could potentially form 2-chloropropane or 1-chloropropane; these two products are regioisomers.[1] A reaction that predominantly or exclusively forms one regioisomer over others is termed regioselective.[1]

What are the primary factors that control regioselectivity?

The formation of one regioisomer over another is not a random event. It is governed by a combination of electronic and steric factors, as well as the reaction conditions. Understanding these factors is the first step in troubleshooting and controlling your reaction outcomes.

  • Electronic Effects: The distribution of electron density in the substrate and the reagent plays a crucial role. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can direct incoming reactants to specific positions by stabilizing or destabilizing charged intermediates or transition states.[2]

  • Steric Effects: The physical bulk of substituents on the substrate or the reagent can hinder approach to a particular reaction site, thereby favoring reaction at a less sterically congested position.[3]

  • Reaction Conditions:

    • Temperature: Lower temperatures often favor the kinetic product (the product that is formed fastest), while higher temperatures can allow for equilibration to the more stable thermodynamic product.[4][5]

    • Solvent: The polarity and coordinating ability of the solvent can influence the stability of charged intermediates and transition states, thereby affecting the regiochemical outcome.[6]

    • Catalyst: The choice of catalyst can dramatically influence regioselectivity, often by altering the reaction mechanism or by creating a sterically defined environment around the reactants.[7]

Troubleshooting Guide: Electrophilic Aromatic Substitution (EAS)

FAQ: Why am I getting a mixture of ortho, meta, and para products?

The regiochemical outcome of an electrophilic aromatic substitution reaction is primarily dictated by the nature of the substituent already present on the aromatic ring. These "directing groups" influence where the incoming electrophile will attack.

  • Activating Groups (Ortho, Para-Directors): These groups donate electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles. They stabilize the carbocation intermediate (the arenium ion) when the electrophile adds to the ortho or para positions through resonance or inductive effects. Common activating groups include -OH, -OR, -NH₂, -NR₂, and alkyl groups.[8]

  • Deactivating Groups (Meta-Directors): These groups withdraw electron density from the aromatic ring, making it less reactive. They destabilize the arenium ion, particularly when the electrophile adds to the ortho or para positions. The meta position is the least destabilized, so substitution occurs there. Examples include -NO₂, -CN, -SO₃H, and carbonyl-containing groups (e.g., -CHO, -COR, -COOH).[2]

  • Halogens (Deactivating Ortho, Para-Directors): Halogens are a unique case. They are deactivating due to their strong inductive electron withdrawal but are ortho, para-directors because their lone pairs can stabilize the arenium ion through resonance.[2][8]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Caption: Decision tree for predicting EAS products.

Troubleshooting: Poor Regioselectivity in Friedel-Crafts Acylation.

Question: I am performing a Friedel-Crafts acylation on a substituted aromatic ring and obtaining a mixture of regioisomers. How can I improve the selectivity?

Answer: Achieving high regioselectivity in Friedel-Crafts acylation is a common challenge. Here’s a systematic approach to troubleshooting this issue:

1. Re-evaluate the Directing Group Effects:

  • Cause: The directing effect of your substituent may not be as strong as anticipated, or you may have competing directing effects in a polysubstituted ring.

  • Solution: For strongly activating ortho, para-directors, the para product is often favored due to reduced steric hindrance, especially with bulky acylating agents. If the ortho product is desired, consider using a smaller acylating agent or a different synthetic route.

2. Optimize Reaction Conditions:

  • Solvent Effects: The choice of solvent can influence the product ratio. Non-polar solvents like carbon disulfide (CS₂) or dichloromethane (CH₂Cl₂) often favor the kinetically controlled product. In contrast, more polar solvents like nitrobenzene may promote the formation of the thermodynamically more stable isomer.[9]

  • Temperature Control: Lowering the reaction temperature (e.g., to 0 °C or below) generally favors the kinetic product and can improve selectivity by reducing the likelihood of isomerization or side reactions.[9]

  • Lewis Acid Choice and Stoichiometry: Strong Lewis acids like AlCl₃ can sometimes lead to the formation of the thermodynamic product due to the reversibility of the reaction. Using a milder Lewis acid may favor the kinetic product.[9] Ensure you are using a stoichiometric amount of the Lewis acid, as it complexes with the product ketone.

Data Snapshot: Regioselectivity in the Friedel-Crafts Acylation of Anisole [10][11][12][13]

Lewis AcidSolventTemperature (°C)Major Product
AlCl₃CS₂0para (4-methoxypropiophenone)
FeCl₃CH₂Cl₂25para (4-methoxypropiophenone)
Zeoliteneat140para (with high selectivity)

Experimental Protocol: Regioselective Friedel-Crafts Acylation of 1-Methoxynaphthalene to Favor the 4-Acyl Product [9]

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon), suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in anhydrous carbon disulfide (CS₂).

  • Cool the suspension to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of 1-methoxynaphthalene (1.0 equivalent) in anhydrous CS₂.

  • Add the 1-methoxynaphthalene solution dropwise to the stirred AlCl₃ suspension.

  • In a separate, dry container, dissolve acetyl chloride (1.05 equivalents) in anhydrous CS₂.

  • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

  • Stir the reaction at 0 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto a mixture of crushed ice and concentrated HCl.

  • Stir vigorously until all the aluminum salts have dissolved.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to isolate the 4-acetyl-1-methoxynaphthalene.

Troubleshooting Guide: Electrophilic Addition to Alkenes

FAQ: My reaction is not following Markovnikov's rule. What's going on?

Markovnikov's rule is a cornerstone of electrophilic alkene additions, stating that in the addition of a protic acid (HX) to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon with more hydrogen substituents, and the halide group attaches to the carbon with more alkyl substituents.[14] The underlying principle is the formation of the more stable carbocation intermediate.[15] However, there are specific scenarios where this rule is not followed:

  • Radical Addition of HBr: In the presence of peroxides, the addition of HBr proceeds via a radical mechanism, not a carbocation mechanism. This leads to the "anti-Markovnikov" product, where the bromine atom adds to the less substituted carbon. Note that this is specific to HBr; HCl and HI do not typically undergo radical addition under these conditions.[16]

  • Hydroboration-Oxidation: This two-step reaction sequence results in the net addition of water across the double bond in an anti-Markovnikov fashion. This is a concerted reaction that does not involve a carbocation intermediate.[17]

Troubleshooting: Unexpected Regioisomers in Halohydrin Formation.

Question: I am trying to form a bromohydrin from 1-methylcyclohexene by reacting it with Br₂ in water, but I am unsure of the regiochemical outcome. How can I predict and confirm the major product?

Answer: The formation of a halohydrin from an alkene in the presence of a halogen and water is a regioselective reaction. The mechanism involves the formation of a cyclic bromonium ion intermediate. Water, acting as a nucleophile, then attacks one of the carbons of the bromonium ion.

  • Mechanism and Regioselectivity: The attack of water will occur at the more substituted carbon of the bromonium ion. This is because the more substituted carbon can better stabilize the partial positive charge that develops in the transition state as the C-Br bond breaks.[18] Therefore, for 1-methylcyclohexene, water will attack the tertiary carbon, and the bromine will end up on the secondary carbon.

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Caption: Mechanism of bromohydrin formation.

Experimental Protocol: Synthesis and Regiochemical Analysis of the Bromohydrin from 1-Methylcyclohexene [18]

  • To a vial containing 1-methylcyclohexene in a suitable solvent (e.g., THF), add N-bromosuccinimide (NBS) portion-wise until the color persists.

  • After the NBS has been consumed, add water to the reaction mixture.

  • Separate the organic layer and dry it with an anhydrous salt like sodium sulfate.

  • Analyze the product using techniques like IR spectroscopy to confirm the presence of an alcohol (-OH stretch) and NMR spectroscopy to determine the connectivity and thus the regiochemistry. A chemical test, such as chromic acid oxidation, can differentiate between a secondary and a tertiary alcohol, further confirming the regiochemical outcome.

Troubleshooting Guide: The Diels-Alder Reaction

FAQ: How can I predict the major regioisomer in a Diels-Alder reaction?

The Diels-Alder reaction, a [4+2] cycloaddition, is highly regioselective when both the diene and the dienophile are unsymmetrical. The regioselectivity can be predicted by considering the electronic properties of the substituents on both components.[19] A useful approach is to draw the resonance structures of the diene and the dienophile to identify the sites of highest and lowest electron density.[20]

  • The "Ortho-Para" Rule: In general, the major product is the one where the most electron-rich carbon of the diene aligns with the most electron-poor carbon of the dienophile.[17]

    • A 1-substituted diene reacting with a monosubstituted dienophile typically yields the "ortho" (1,2-disubstituted) product as the major isomer.[21]

    • A 2-substituted diene reacting with a monosubstituted dienophile generally gives the "para" (1,4-disubstituted) product as the major isomer.[21]

    • The "meta" (1,3-disubstituted) product is usually the minor regioisomer.[21]

Troubleshooting: Low Regioselectivity with Unsymmetrical Dienes and Dienophiles.

Question: My Diels-Alder reaction between an unsymmetrical diene and dienophile is giving me a nearly 1:1 mixture of regioisomers. How can I improve the selectivity?

Answer: Poor regioselectivity in a Diels-Alder reaction often indicates that the electronic bias of the diene and dienophile is not strong enough to favor one transition state significantly over the other. Here are some strategies to enhance regioselectivity:

1. Enhance Electronic Asymmetry:

  • Modify Substituents: If possible, modify the substituents on the diene or dienophile to create a stronger electronic push-pull effect. A stronger electron-donating group on the diene and a stronger electron-withdrawing group on the dienophile will increase the regioselectivity.[22]

2. Utilize Lewis Acid Catalysis:

  • Mechanism of Action: A Lewis acid can coordinate to the electron-withdrawing group on the dienophile, making it even more electron-deficient and enhancing its reactivity and the electronic bias of the system. This often leads to a significant improvement in regioselectivity and can also accelerate the reaction rate.[19]

  • Common Lewis Acids: Common Lewis acids used for this purpose include AlCl₃, BF₃·OEt₂, and SnCl₄.

Data Snapshot: Regioselectivity in Diels-Alder Reactions [21][23]

Diene Substituent (at C1)Dienophile SubstituentMajor Product
-OCH₃ (EDG)-CHO (EWG)"ortho"
-CH₃ (EDG)-CO₂Me (EWG)"ortho"
Diene Substituent (at C2)Dienophile SubstituentMajor Product
-CH₃ (EDG)-CN (EWG)"para"

Troubleshooting Guide: Hydroboration-Oxidation of Alkenes

FAQ: Why is hydroboration-oxidation considered "anti-Markovnikov"?

The term "anti-Markovnikov" in the context of hydroboration-oxidation refers to the overall outcome of the two-step process, which is the hydration of an alkene with the hydroxyl group adding to the less substituted carbon of the double bond.[17] This is in contrast to the Markovnikov hydration, which places the hydroxyl group on the more substituted carbon.

The regioselectivity of the hydroboration step is governed by both steric and electronic factors. The boron atom, being the larger part of the borane reagent, preferentially adds to the less sterically hindered carbon of the alkene. Electronically, in the transition state, a partial positive charge develops on the more substituted carbon, which is more stable.[24]

Troubleshooting: Formation of the Markovnikov alcohol in my hydroboration-oxidation.

Question: I am getting a significant amount of the Markovnikov alcohol as a byproduct in my hydroboration-oxidation reaction. What could be the cause, and how can I improve the anti-Markovnikov selectivity?

Answer: While hydroboration-oxidation is known for its high anti-Markovnikov selectivity, certain factors can lead to the formation of the undesired regioisomer. Here’s how to troubleshoot this issue:

1. Use a Bulkier Borane Reagent:

  • Rationale: The regioselectivity of hydroboration is highly dependent on the steric bulk of the borane reagent. While borane itself (BH₃) provides good selectivity, using a bulkier dialkylborane can significantly enhance it.

  • Recommended Reagents: 9-Borabicyclo[3.3.1]nonane (9-BBN) is an excellent choice for achieving very high anti-Markovnikov selectivity, often approaching 100:0. Disiamylborane is another effective option.[24]

2. Control the Reaction Temperature:

  • Rationale: The hydroboration step is typically carried out at low temperatures (e.g., 0 °C) to ensure high selectivity. Higher temperatures can sometimes lead to isomerization of the alkylborane intermediate, which could result in the formation of the undesired regioisomer.

Experimental Protocol: Highly Regioselective Hydroboration-Oxidation of Styrene [25][26]

  • In a flame-dried, nitrogen-purged flask, dissolve styrene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 9-BBN (1.0 equivalent) in THF to the stirred styrene solution.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Slowly and carefully add a solution of sodium hydroxide (e.g., 3M aqueous solution) to the reaction mixture, followed by the slow, dropwise addition of 30% hydrogen peroxide. The temperature should be monitored and controlled with an ice bath during this exothermic oxidation step.

  • After the addition is complete, stir the mixture at room temperature for 1 hour.

  • Perform a standard aqueous workup and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Dry the organic layer, remove the solvent, and purify the product (2-phenylethanol) by column chromatography or distillation.

Troubleshooting Guide: Regioselective Enolate Formation

FAQ: What is the difference between a kinetic and a thermodynamic enolate?

For an unsymmetrical ketone, deprotonation can occur at two different α-carbons, leading to two different regioisomeric enolates.

  • Kinetic Enolate: This enolate is formed by the removal of the most acidic, least sterically hindered α-proton. It is the product that is formed faster. The formation of the kinetic enolate is favored by using a strong, bulky, non-nucleophilic base (like lithium diisopropylamide, LDA) at low temperatures (e.g., -78 °C) in an aprotic solvent. These conditions are irreversible.[27]

  • Thermodynamic Enolate: This enolate is the more stable of the two possible enolates, which is typically the one with the more substituted double bond. Its formation is favored under conditions that allow for equilibration between the two enolates. This is achieved by using a weaker base (like an alkoxide) or a slight excess of the ketone, at higher temperatures, often in a protic solvent.[27]

dot graph TD { rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} dot

Caption: Controlling enolate regioselectivity.

Troubleshooting: I am getting a mixture of alkylated products from my ketone.

Question: I am trying to alkylate 2-methylcyclohexanone, but I am getting a mixture of 2,2-dimethylcyclohexanone and 2,6-dimethylcyclohexanone. How can I selectively form just one of these products?

Answer: This is a classic problem of controlling enolate regioselectivity. To selectively form one product, you need to carefully choose your reaction conditions to favor either the kinetic or the thermodynamic enolate.

To favor the kinetic product (alkylation at the less substituted α-carbon):

  • Base: Use a strong, sterically hindered base like LDA.

  • Temperature: Maintain a very low temperature, typically -78 °C.

  • Procedure: Add the ketone slowly to the solution of the base to ensure that the ketone is always the limiting reagent during deprotonation.

To favor the thermodynamic product (alkylation at the more substituted α-carbon):

  • Base: Use a smaller, weaker base such as sodium ethoxide or potassium tert-butoxide.

  • Temperature: Use higher temperatures (room temperature or above) to allow the initially formed enolates to equilibrate to the more stable thermodynamic enolate.

  • Solvent: A protic solvent can facilitate the equilibration.

Experimental Protocol: Kinetic Alkylation of 2-Methylcyclohexanone [22][28]

  • Prepare a solution of LDA in anhydrous THF by adding n-butyllithium to diisopropylamine at 0 °C under an inert atmosphere.

  • Cool the LDA solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of 2-methylcyclohexanone (1.0 equivalent) in anhydrous THF to the LDA solution.

  • Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.

  • Add methyl iodide (1.1 equivalents) to the enolate solution at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for several hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Perform a standard aqueous workup, extract the product, dry the organic layer, and purify by chromatography to obtain 2,6-dimethylcyclohexanone.

Advanced Strategies for Regiocontrol

How can protecting groups be used to control regioselectivity?

Protecting groups are powerful tools for temporarily masking a reactive functional group to prevent it from interfering with a desired transformation at another site in the molecule.[29] They can also be strategically employed to control regioselectivity.

  • Steric Blocking: A bulky protecting group can be installed near a potential reaction site to sterically block it, thereby directing an incoming reagent to a more accessible position. For example, a bulky silyl ether can be used to protect a less hindered primary alcohol, allowing for selective reaction at a secondary alcohol elsewhere in the molecule.[30]

  • Altering Electronic Properties: A protecting group can change the electronic nature of a nearby functional group, thus altering its directing effect in reactions like electrophilic aromatic substitution. For instance, protecting a phenol as a tetrafluoropyridyl (TFP) ether can direct electrophilic halogenation to a remote position that would not normally be favored.[23][31]

How do catalysts influence regioselectivity in cross-coupling reactions like the Heck reaction?

In transition metal-catalyzed cross-coupling reactions, the choice of ligand on the metal center is a critical factor in controlling regioselectivity. The ligands can influence the outcome through both steric and electronic effects.

  • The Heck Reaction Example: In the Heck reaction, which couples an aryl or vinyl halide with an alkene, the regioselectivity (formation of the linear vs. branched product) can often be controlled by the choice of palladium catalyst and its ligands.[7]

    • Neutral Pathway: With monodentate phosphine ligands (like PPh₃) and aryl halides, a neutral palladium complex is typically involved. In this pathway, steric factors dominate, and the aryl group adds to the less hindered carbon of the alkene, leading to the linear product.[21]

    • Cationic Pathway: Using a bidentate ligand (like dppp) with an aryl triflate promotes a cationic pathway. Here, electronic effects are more influential, and the reaction often favors the formation of the branched (α) product, especially with electron-rich alkenes.[7][32]

References

Technical Support Center: Interpreting Unexpected Peaks in the NMR of 6-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 6-Chloro-7-methylquinoxaline. This guide is designed for researchers, scientists, and drug development professionals who may encounter unexpected signals in their Nuclear Magnetic Resonance (NMR) spectra. Here, we provide a series of troubleshooting guides and frequently asked questions (FAQs) in a dynamic question-and-answer format to address specific experimental issues. Our approach is rooted in explaining the causal relationships behind experimental observations and providing validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What is the expected ¹H NMR spectrum for pure this compound?

A1: Understanding the Baseline Spectrum

Before interpreting unexpected peaks, it is crucial to have a clear expectation for the ¹H NMR spectrum of this compound. The molecule has four distinct protons, and their expected chemical shifts and multiplicities are influenced by the electronic effects of the chloro and methyl substituents on the quinoxaline ring system.

Predicted ¹H NMR Spectrum:

The expected ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ would feature:

  • Two singlets in the aromatic region, corresponding to the protons at the C5 and C8 positions. The electron-withdrawing nature of the chlorine atom and the electron-donating nature of the methyl group will influence their precise chemical shifts.

  • Two doublets in the pyrazine ring region, corresponding to the protons at the C2 and C3 positions. These will likely show a small coupling constant.

  • A singlet in the aliphatic region, corresponding to the methyl group protons at C7.

Data Summary Table: Predicted and Analog-Based ¹H NMR Chemical Shifts (ppm)

ProtonPredicted Chemical Shift (δ, ppm) in CDCl₃MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H2/H3~8.7 - 8.9d~1.5 - 2.5Typical for pyrazine ring protons in quinoxalines.
H2/H3~8.7 - 8.9d~1.5 - 2.5Similar to the above, with slight variation possible.
H5~8.0 - 8.2s-Deshielded by the adjacent chloro group and the quinoxaline nitrogen.
H8~7.8 - 8.0s-Influenced by the adjacent methyl group and quinoxaline nitrogen.
7-CH₃~2.5 - 2.7s-Typical chemical shift for a methyl group on an aromatic ring.

Note: These are estimated values. Actual chemical shifts can vary based on solvent, concentration, and temperature.[1]

Q2: I'm seeing unexpected singlets around 7.26 ppm, 2.1 ppm, and 1.5 ppm. What could they be?

A2: Identifying Common Contaminants

The most frequent cause of unexpected peaks in an NMR spectrum is the presence of residual solvents from the reaction workup or purification, or water in the NMR solvent.[1]

Troubleshooting Workflow for Common Contaminants

Caption: Workflow for identifying common NMR contaminants.

Common Residual Solvents and Their Approximate ¹H NMR Chemical Shifts in CDCl₃:

SolventChemical Shift (δ, ppm)Multiplicity
Acetone2.17s
Chloroform (non-deuterated)7.26s
Dichloromethane5.30s
Ethyl Acetate2.05 (s, CH₃), 4.12 (q, CH₂), 1.26 (t, CH₃)s, q, t
Water~1.56 (can vary)s (often broad)

Experimental Protocol: Sample Preparation to Minimize Contamination

  • Purification: Ensure the sample is rigorously purified, for instance, by flash column chromatography followed by recrystallization.

  • Drying: Dry the purified solid under high vacuum for several hours to remove volatile solvents.

  • Solvent Handling: Use a fresh ampule of high-purity deuterated solvent.

  • NMR Tube Preparation: Ensure the NMR tube is clean and dry, preferably oven-dried before use.

Q3: My spectrum is clean of common solvents, but I still have extra aromatic signals. Could they be from the starting materials?

A3: Investigating Starting Material and Synthetic Byproduct Impurities

The synthesis of this compound typically involves the condensation of 4-chloro-5-methyl-1,2-phenylenediamine with glyoxal. Impurities in the diamine starting material or side-reactions during the condensation can lead to unexpected peaks.

Potential Impurities and Their Origins:

  • Unreacted 4-chloro-5-methyl-1,2-phenylenediamine: This starting material will have its own distinct set of aromatic and amine proton signals.

  • Isomeric Phenylenediamines: The synthesis of 4-chloro-5-methyl-1,2-phenylenediamine can sometimes yield isomers, such as 5-chloro-4-methyl-1,2-phenylenediamine. These isomers would react to form an isomeric quinoxaline product.

  • Oxidized or Decomposed Starting Material: Aromatic diamines can be sensitive to air and light, leading to colored impurities with complex NMR spectra.

Troubleshooting Workflow for Synthetic Impurities

Caption: Workflow for diagnosing impurities from the synthesis.

Experimental Protocol: Verifying Purity with LC-MS

  • Sample Preparation: Prepare a dilute solution of your this compound sample in a suitable solvent (e.g., methanol or acetonitrile).

  • LC-MS Analysis: Inject the sample onto a liquid chromatography-mass spectrometry (LC-MS) system.

  • Data Interpretation: Analyze the chromatogram for multiple peaks. The mass spectrum of each peak can help identify the molecular weight of the components, allowing for comparison with the expected product and potential impurities.

Q4: LC-MS shows a single peak with the correct mass, but the ¹H NMR has more than the expected four signals in the aromatic/pyrazine region. What's going on?

A4: The Possibility of Isomeric Products

If the starting 4-chloro-5-methyl-1,2-phenylenediamine was contaminated with its isomer, 5-chloro-4-methyl-1,2-phenylenediamine, the reaction would produce a mixture of two quinoxaline isomers: this compound and 5-Chloro-6-methylquinoxaline. These isomers have the same mass and may co-elute in some LC systems, but will have distinct NMR spectra.

Differentiating Isomers with 2D NMR

Advanced NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for differentiating isomers.[2]

  • COSY: Shows correlations between coupled protons. In this case, it would confirm the J-coupling between the H2 and H3 protons of the pyrazine ring for each isomer.

  • HSQC: Correlates protons with their directly attached carbons. This can help in assigning the proton and carbon signals for each isomer.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds. This is particularly useful for connecting the methyl protons to the aromatic ring carbons, confirming the substitution pattern.

Experimental Protocol: Basic 2D NMR Acquisition

  • Sample Preparation: Prepare a moderately concentrated and pure sample in a deuterated solvent.

  • Acquisition: On a modern NMR spectrometer, standard COSY, HSQC, and HMBC pulse programs are readily available.

  • Interpretation:

    • In the HMBC spectrum of this compound, you would expect to see a correlation between the methyl protons and the carbons at C6, C7, and C8.

    • For the isomeric 5-Chloro-6-methylquinoxaline, the methyl protons would show correlations to C5, C6, and C7. These distinct correlation patterns provide unambiguous structural confirmation.

Logical Flow for Isomer Identification

Caption: Using HMBC to differentiate quinoxaline isomers.

References

Stability issues of 6-Chloro-7-methylquinoxaline in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-7-methylquinoxaline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability of this compound in solution. Below, you will find a comprehensive guide structured in a question-and-answer format to address common issues and provide robust troubleshooting protocols.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

A1: this compound is a heterocyclic aromatic compound and is generally stable under neutral conditions at room temperature when protected from light. However, its stability in solution can be compromised by several factors, primarily:

  • Hydrolysis of the chloro group: The chloro substituent on the quinoxaline ring is susceptible to nucleophilic substitution by water or other nucleophiles present in the solution, leading to the formation of 6-hydroxy-7-methylquinoxaline. This process can be significantly accelerated by acidic or basic conditions and elevated temperatures.

  • Oxidation of the methyl group: The methyl group can be a target for oxidation, potentially leading to the formation of the corresponding carboxylic acid (6-chloroquinoxaline-7-carboxylic acid) or other oxidative degradation products. This is a concern in the presence of oxidizing agents or under prolonged exposure to atmospheric oxygen, especially at elevated temperatures.

  • Photodegradation: Quinoxaline derivatives are known to be sensitive to light.[1] Exposure to UV or even ambient light over extended periods can induce photochemical reactions, potentially leading to dimerization or other complex degradation pathways.[2][3]

Q2: How does pH affect the stability of this compound solutions?

A2: The pH of the solution is a critical factor governing the stability of this compound.

  • Acidic Conditions: In acidic media, the quinoxaline nitrogen atoms can become protonated. This can increase the electrophilicity of the carbon atom attached to the chlorine, making it more susceptible to nucleophilic attack by water (hydrolysis). Therefore, accelerated degradation to 6-hydroxy-7-methylquinoxaline is expected under acidic conditions.[4]

  • Basic Conditions: Under basic conditions, direct nucleophilic substitution of the chloro group by hydroxide ions can occur. While the quinoxaline ring itself is relatively stable, strong basic conditions, especially when heated, can promote hydrolysis.[5]

  • Neutral Conditions: The compound is expected to be most stable at or near neutral pH. For short-term experiments, maintaining a pH between 6 and 8 is advisable.

Q3: What are the recommended storage conditions for solutions of this compound?

A3: To ensure the integrity of your solutions, the following storage conditions are recommended:

  • Temperature: Store solutions at low temperatures, preferably at 2-8°C for short-term storage (days) and frozen at -20°C or below for long-term storage (weeks to months). Avoid repeated freeze-thaw cycles.

  • Light: Protect solutions from light by using amber vials or by wrapping containers in aluminum foil.[1]

  • Atmosphere: For long-term storage of sensitive solutions, consider purging the vial with an inert gas like nitrogen or argon to minimize oxidative degradation.

  • Solvent Choice: Use high-purity, degassed solvents for preparing solutions. The choice of solvent can influence stability, so it is advisable to perform preliminary stability checks in your chosen solvent system.

Q4: Are there any visual indicators of this compound degradation?

A4: While not a definitive measure, visual changes can indicate potential degradation. Be vigilant for:

  • Color Change: A change in the color of the solution from its initial state may suggest the formation of chromophoric degradation products.

  • Precipitation: The formation of a precipitate could indicate the generation of a less soluble degradation product. For example, the hydrolysis product, 6-hydroxy-7-methylquinoxaline, may have different solubility characteristics than the parent compound.

  • Haze or Cloudiness: Any loss of clarity in the solution should be investigated as a potential sign of instability.

Troubleshooting Guides

This section provides a structured approach to identifying and resolving common stability-related issues encountered during experiments.

Issue 1: Inconsistent or non-reproducible experimental results.
  • Possible Cause: Degradation of this compound in your experimental solution.

  • Troubleshooting Steps:

    • Verify Solution Age and Storage: Prepare fresh solutions of this compound for each experiment. Avoid using stock solutions that have been stored for extended periods without proper stability validation.

    • Control pH: Measure and buffer the pH of your reaction or assay medium to ensure it remains within a stable range (ideally pH 6-8).

    • Minimize Light Exposure: Conduct experiments under subdued light conditions or use amber-colored labware.

    • Temperature Control: Ensure that your experimental setup maintains a consistent and appropriate temperature. Avoid localized heating.

    • Analytical Check: Use a stability-indicating analytical method, such as HPLC-UV, to check the purity of your stock solution before use.

Issue 2: Appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS).
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Peak Identification: If using LC-MS, analyze the mass-to-charge ratio (m/z) of the unexpected peaks.

      • A peak corresponding to the mass of 6-hydroxy-7-methylquinoxaline would strongly suggest hydrolysis.

      • A peak corresponding to the mass of 6-chloroquinoxaline-7-carboxylic acid would indicate oxidation.

    • Forced Degradation Study: To confirm the identity of the degradation products, perform a forced degradation study as outlined in the protocol below. This will help you to generate the potential degradation products and confirm their retention times and mass spectra.

    • Review Experimental Conditions: Analyze your experimental protocol for potential stressors such as extreme pH, high temperature, or exposure to light.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol is designed to intentionally degrade the compound under various stress conditions to identify potential degradation products and pathways.[6][7][8]

1. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.
    • Incubate the solution at 60°C.
    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.
    • Incubate the solution at 60°C.
    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.
    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% hydrogen peroxide.
    • Keep the solution at room temperature.
    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours for HPLC analysis.

  • Thermal Degradation:

    • Store a solid sample of this compound in an oven at 80°C.
    • Withdraw samples at 24 and 48 hours, prepare solutions, and analyze by HPLC.

  • Photodegradation:

    • Expose a solution of the compound (e.g., in methanol) in a quartz cuvette to a UV light source (e.g., 254 nm or 365 nm).
    • Withdraw aliquots at various time points for HPLC analysis.

3. Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method coupled with a UV detector and preferably a mass spectrometer (LC-MS) to identify and characterize the degradation products.[9][10]

Data Presentation

Table 1: Potential Degradation Products of this compound

Degradation PathwayPotential Product NameMolecular FormulaMolecular Weight ( g/mol )
Hydrolysis6-Hydroxy-7-methylquinoxalineC₉H₈N₂O160.17
Oxidation6-Chloroquinoxaline-7-carboxylic acidC₉H₅ClN₂O₂208.60

Visualizations

Diagram 1: Potential Degradation Pathways

G main This compound hydrolysis_prod 6-Hydroxy-7-methylquinoxaline main->hydrolysis_prod  Hydrolysis (H₂O, H⁺ or OH⁻) oxidation_prod 6-Chloroquinoxaline-7- carboxylic acid main->oxidation_prod  Oxidation ([O]) photo_prod Photodegradation Products (e.g., Dimers) main->photo_prod  Photodegradation (hν)

Caption: Potential degradation pathways of this compound.

Diagram 2: Forced Degradation Study Workflow

G cluster_stress Stress Conditions cluster_analysis Analysis Acid Hydrolysis Acid Hydrolysis HPLC-UV HPLC-UV Acid Hydrolysis->HPLC-UV Base Hydrolysis Base Hydrolysis Base Hydrolysis->HPLC-UV Oxidation Oxidation Oxidation->HPLC-UV Thermal Thermal Thermal->HPLC-UV Photolytic Photolytic Photolytic->HPLC-UV Stock Solution Stock Solution Stock Solution->Acid Hydrolysis Stock Solution->Base Hydrolysis Stock Solution->Oxidation Stock Solution->Thermal Stock Solution->Photolytic LC-MS LC-MS HPLC-UV->LC-MS for peak identification Identify Degradants Identify Degradants LC-MS->Identify Degradants

Caption: Workflow for a forced degradation study.

References

Technical Support Center: Optimizing Solvent Choice for 6-Chloro-7-methylquinoxaline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing reactions with 6-chloro-7-methylquinoxaline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile heterocyclic compound. Here, you will find in-depth troubleshooting advice and frequently asked questions (FAQs) formatted to directly address the challenges you may encounter during your experiments, with a primary focus on the critical role of solvent selection.

Introduction: The Central Role of the Solvent

In the synthesis and functionalization of this compound, the choice of solvent is not merely a matter of dissolution. It is an active participant that can profoundly influence reaction kinetics, selectivity, and the formation of side products. The polarity, proticity, and coordinating ability of the solvent can dictate the efficacy of common transformations such as palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions. This guide will provide you with the expertise to navigate these complexities and optimize your reaction outcomes.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the 6-position of the quinoxaline core. However, the success of these reactions is highly dependent on a carefully orchestrated interplay of catalyst, ligand, base, and solvent.

Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling

Q1: My Suzuki-Miyaura coupling of this compound is sluggish or failing. What is the first solvent-related parameter I should investigate?

A1: The first and most critical parameter to investigate is the solvent system's ability to dissolve both the organic substrates and the inorganic base. A common and effective starting point for Suzuki-Miyaura reactions involving heteroaryl chlorides is a mixture of a polar aprotic solvent and water, such as 1,4-dioxane/water or THF/water.[1][2] The aqueous phase is crucial for dissolving inorganic bases like K₂CO₃ or K₃PO₄, which are necessary to activate the boronic acid for transmetalation.[3] If your reaction is sluggish, ensure that the base is at least partially soluble in the chosen solvent mixture.

Q2: I am observing significant homocoupling of my boronic acid. How can my solvent choice mitigate this?

A2: Homocoupling is a prevalent side reaction, often exacerbated by the presence of oxygen and soluble Pd(II) species.[3] While rigorous degassing of your solvent is paramount, the solvent itself can influence this side reaction. Highly polar, coordinating solvents like DMF can sometimes stabilize palladium intermediates in a way that favors homocoupling. Consider switching to less coordinating solvents like toluene or 1,4-dioxane. Additionally, minimizing the amount of water in the solvent system can sometimes reduce the rate of protodeboronation, a precursor to homocoupling.[4]

Q3: Can I use a single-solvent system for the Suzuki-Miyaura coupling of this compound?

A3: While biphasic systems are common, single-solvent systems can be employed, particularly with organic-soluble bases. For instance, using a strong, non-nucleophilic organic base in an anhydrous polar aprotic solvent like DMF or DMAc can be effective. However, for chloro-heterocycles, the enhanced reactivity and solubility provided by aqueous mixtures often lead to better results.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Issue Potential Solvent-Related Cause Troubleshooting Suggestions
No or Low Conversion - Poor solubility of the base. - Inadequate solvent polarity to support the catalytic cycle.- Switch to a solvent system with a higher water content (e.g., dioxane/water 4:1). - Consider a more polar aprotic solvent like DMF or NMP.
Homocoupling of Boronic Acid - Solvent not adequately degassed. - High solvent polarity stabilizing intermediates that lead to homocoupling.- Ensure thorough degassing of the solvent via sparging with an inert gas. - Switch from highly polar solvents (DMF, DMSO) to less polar options (toluene, THF, 1,4-dioxane).
Dehalogenation of Starting Material - Protic solvents (e.g., alcohols) acting as a hydride source.- Avoid alcoholic solvents. If a protic solvent is necessary for solubility, use it in moderation and consider milder reaction conditions.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
  • To a flame-dried reaction vessel, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and any additional ligand under a positive flow of inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via syringe.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until completion.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Q1: My Buchwald-Hartwig amination of this compound is not proceeding. What is the role of the solvent in this reaction?

A1: The solvent in a Buchwald-Hartwig amination plays a multifaceted role. It must solubilize the aryl chloride, the amine, and the base-amine adduct.[5] More importantly, the solvent's polarity can influence the rates of the key steps in the catalytic cycle: oxidative addition and reductive elimination.[6] Non-polar aromatic solvents like toluene and xylene are commonly used and are often effective.[7] Ethereal solvents such as 1,4-dioxane and THF are also widely employed.[8]

Q2: I am experiencing dehalogenation of my this compound. Can the solvent be the culprit?

A2: Yes, the solvent can contribute to dehalogenation, which is a common side reaction. This is particularly problematic when using strong bases like sodium tert-butoxide (NaOtBu).[9] The solvent can act as a proton source, especially if it contains trace amounts of water or is a protic solvent. To minimize dehalogenation, it is crucial to use anhydrous solvents and consider a less basic alkoxide or an inorganic base like Cs₂CO₃.

Q3: Are there "greener" solvent alternatives for Buchwald-Hartwig aminations?

A3: Yes, there is a growing interest in more environmentally benign solvents. For some Buchwald-Hartwig reactions, greener alternatives like tert-amyl alcohol or cyclopentyl methyl ether (CPME) have been successfully employed. Aqueous micellar catalysis is also an emerging green alternative. However, the applicability of these solvents needs to be evaluated on a case-by-case basis for this compound.

Troubleshooting Guide: Buchwald-Hartwig Amination
Issue Potential Solvent-Related Cause Troubleshooting Suggestions
No or Low Conversion - Poor solubility of reactants or catalyst. - Solvent coordinating too strongly to the palladium center, inhibiting catalysis.- Screen a range of solvents with varying polarities (e.g., toluene, 1,4-dioxane, THF, DMF). - Ensure the use of anhydrous solvents.
Dehalogenation - Use of protic solvents or presence of water in aprotic solvents.- Switch to a rigorously dried, non-polar aprotic solvent like toluene. - Avoid alcoholic solvents.
Low Yields with Bulky Amines - Insufficient solvent polarity to facilitate the reaction of less nucleophilic amines.- Consider a more polar aprotic solvent such as DMF or DMAc, but be mindful of potential side reactions at higher temperatures.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.) to a dry reaction vessel.

  • Add this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.).

  • Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane).

  • Seal the vessel and heat the reaction mixture to 90-110 °C, monitoring by TLC or LC-MS.

  • After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purify the product by column chromatography.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful method for functionalizing the 6-position of this compound, particularly with strong nucleophiles. The reaction proceeds via a Meisenheimer complex, and the stability of this intermediate is heavily influenced by the solvent.[10][11]

Frequently Asked Questions (FAQs): SNAr Reactions

Q1: What type of solvent is best for SNAr reactions on this compound?

A1: Polar aprotic solvents are generally the solvents of choice for SNAr reactions.[10] Solvents like DMSO, DMF, and NMP are excellent at solvating the charged Meisenheimer intermediate, thereby stabilizing it and lowering the activation energy of the reaction.[12] This leads to significantly faster reaction rates compared to non-polar or protic solvents.

Q2: Why are polar protic solvents generally not recommended for SNAr reactions?

A2: Polar protic solvents, such as water and alcohols, can hinder SNAr reactions in two ways. Firstly, they can solvate the nucleophile through hydrogen bonding, which reduces its nucleophilicity. Secondly, while they can solvate the Meisenheimer complex, they are generally less effective at stabilizing the delocalized negative charge compared to polar aprotic solvents.[10]

Q3: My SNAr reaction is not going to completion. Should I increase the polarity of my solvent?

A3: Increasing the solvent polarity is a sound strategy. If you are using a moderately polar solvent like THF, switching to a more polar aprotic solvent like DMF or DMSO will likely accelerate the reaction. The ability of these solvents to stabilize the Meisenheimer complex is directly related to their dielectric constant and dipolarity.

Troubleshooting Guide: SNAr Reactions
Issue Potential Solvent-Related Cause Troubleshooting Suggestions
No or Low Conversion - Insufficient solvent polarity to stabilize the Meisenheimer complex. - Use of a protic solvent that deactivates the nucleophile.- Switch to a high-polarity aprotic solvent such as DMSO or DMF. - Ensure the solvent is anhydrous, as water can act as a competing nucleophile or proton source.
Formation of Side Products - High reaction temperatures in highly polar solvents leading to decomposition.- If using DMSO or DMF, try running the reaction at a lower temperature for a longer duration. - Consider a less polar solvent if decomposition is a major issue and the reaction can proceed under milder heating.
Experimental Protocol: General Procedure for SNAr Reaction
  • Dissolve this compound (1.0 equiv.) in a suitable polar aprotic solvent (e.g., DMSO or DMF) in a reaction vessel.

  • Add the nucleophile (1.1-2.0 equiv.) to the solution. If the nucleophile is an amine, a non-nucleophilic base (e.g., DIPEA) may be required.

  • Heat the reaction mixture to a temperature between 80-150 °C, depending on the nucleophile's reactivity.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the product by column chromatography or recrystallization.

Section 3: Data Presentation and Visualization

Table 1: Properties of Common Solvents for Quinoxaline Reactions
SolventBoiling Point (°C)Dielectric Constant (ε)Type
Toluene1112.4Non-polar aprotic
1,4-Dioxane1012.3Polar aprotic
Tetrahydrofuran (THF)667.5Polar aprotic
Acetonitrile (MeCN)8237.5Polar aprotic
N,N-Dimethylformamide (DMF)15338.0Polar aprotic
Dimethyl sulfoxide (DMSO)18947.0Polar aprotic
Ethanol (EtOH)7924.6Polar protic
Water (H₂O)10080.0Polar protic

Data sourced from publicly available databases.[13][14]

Diagrams

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine this compound, Arylboronic Acid, and Base B Add Palladium Catalyst and Ligand A->B C Add Degassed Solvent (e.g., Dioxane/Water) B->C D Heat Reaction Mixture (80-100°C) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute with Organic Solvent E->F G Aqueous Wash F->G H Dry, Concentrate, and Purify G->H

Caption: Suzuki-Miyaura Coupling Workflow.

SNAr_Solvent_Choice Start Start: SNAr Reaction Solvent_Type Choose Solvent Type Start->Solvent_Type Polar_Aprotic Polar Aprotic (DMSO, DMF, NMP) Solvent_Type->Polar_Aprotic Recommended Polar_Protic Polar Protic (EtOH, H₂O) Solvent_Type->Polar_Protic Not Recommended Result_Good Faster Reaction Rate, Stable Meisenheimer Complex Polar_Aprotic->Result_Good Result_Poor Slower Reaction Rate, Nucleophile Deactivation Polar_Protic->Result_Poor

Caption: Solvent Choice Logic for SNAr Reactions.

References

How to increase the rate of reaction for quinoxaline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for quinoxaline synthesis. This guide is designed for researchers, scientists, and drug development professionals aiming to enhance the efficiency and rate of their quinoxaline synthesis protocols. Here, we move beyond basic procedures to address the nuanced challenges you may encounter in the lab. This resource provides in-depth, evidence-based solutions in a direct question-and-answer format to help you troubleshoot and optimize your reactions effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the fundamental principles of accelerating quinoxaline synthesis.

Q1: What are the primary factors that control the rate of quinoxaline synthesis?

A1: The rate of quinoxaline synthesis, which is classically a condensation reaction between an aryl-1,2-diamine and a 1,2-dicarbonyl compound, is primarily governed by three factors:

  • Nucleophilicity of the Diamine: The reaction initiates with the nucleophilic attack of one of the amino groups on a carbonyl carbon. Electron-donating groups (EDGs) on the aromatic ring of the diamine increase the electron density on the nitrogen atoms, making them more nucleophilic and thus accelerating the reaction. Conversely, electron-withdrawing groups (EWGs) decrease nucleophilicity and slow the reaction down[1].

  • Electrophilicity of the Dicarbonyl: The carbonyl carbons are the electrophilic sites. The presence of electron-withdrawing groups on the dicarbonyl component enhances the partial positive charge on these carbons, making them more susceptible to nucleophilic attack and increasing the reaction rate.

  • Catalysis: The condensation reaction is often slow without a catalyst. Catalysts, typically acids, activate the carbonyl group, making it more electrophilic and facilitating the initial nucleophilic attack and subsequent dehydration steps[2].

Q2: How does catalyst selection impact the reaction rate and yield?

A2: Catalyst selection is critical and often dictates the success of the synthesis. The traditional method often requires strong acids and high temperatures, which can lead to side products and degradation[3][4][5]. Modern methods employ a variety of catalysts to achieve faster reactions under milder conditions:

  • Lewis Acids: Catalysts like CrCl₂·6H₂O, PbBr₂, CuSO₄·5H₂O, zinc triflate, and gallium(III) triflate are effective in activating the carbonyl group, leading to significantly shorter reaction times, often at room temperature[1][6][7].

  • Brønsted Acids: Solid acid catalysts such as cellulose sulfuric acid, amberlyst-15, and p-toluenesulfonic acid are also highly effective. They offer the advantages of being environmentally benign, easy to handle, and often reusable[8][9].

  • Heterogeneous Catalysts: Solid-supported catalysts like alumina-supported heteropolyoxometalates, TiO₂-Pr-SO₃H, and various clays (e.g., Montmorillonite K-10) simplify product purification, as the catalyst can be filtered off.[6][7][10][11]. These are particularly valuable for green chemistry protocols.

  • Molecular Iodine: Iodine has proven to be a simple, efficient, and metal-free catalyst for this synthesis, often used in conjunction with microwave irradiation to achieve rapid, high-yield reactions[7][12].

Q3: What is the role of the solvent, and how do I choose the optimal one?

A3: The solvent plays a crucial role by solubilizing reactants and stabilizing reaction intermediates[5]. The choice can dramatically affect reaction rates and yields.

  • Protic Solvents: Ethanol and methanol are commonly used and often provide excellent yields. They can participate in hydrogen bonding, which can help to stabilize intermediates and facilitate proton transfer during the dehydration steps[2][10]. Acetic acid is also frequently used, acting as both a solvent and an acid catalyst[10].

  • Aprotic Solvents: Solvents like toluene, chloroform, and acetonitrile are also effective. The choice often depends on the specific substrates and catalyst being used[11][13]. For instance, a study using bentonite clay K-10 as a catalyst found that ethanol gave a 95% yield in 20 minutes, while chloroform gave an 87% yield in 30 minutes, and water resulted in only trace product after 120 minutes[10].

  • Solvent-Free Conditions: Increasingly, reactions are being performed under solvent-free conditions, often with microwave assistance or by grinding the reactants together[8][14][15]. This approach is environmentally friendly and can lead to very short reaction times and high yields.

Q4: Can microwave irradiation accelerate my synthesis? What are the advantages?

A4: Yes, microwave-assisted synthesis is a powerful technique for dramatically increasing the rate of quinoxaline formation[16][17]. The primary advantages are:

  • Rapid Heating: Microwaves heat the reaction mixture volumetrically and rapidly, leading to a significant reduction in reaction time—often from hours to minutes[12][18][19].

  • Increased Yields and Purity: The short reaction times minimize the formation of unwanted side products and thermal degradation, often resulting in higher isolated yields and cleaner reaction profiles[15][18].

  • Energy Efficiency: Microwave reactors are generally more energy-efficient than conventional heating methods like reflux[17].

  • Solvent-Free Possibilities: Microwave irradiation is highly effective for solvent-free reactions, further enhancing the green credentials of the synthesis[14][15].

Part 2: Troubleshooting Guides

This section provides structured guidance for overcoming specific experimental challenges.

Guide 1: Low or No Product Yield

Issue: The reaction has run for the expected duration, but TLC/LC-MS analysis shows a low yield of the desired quinoxaline or a large amount of unreacted starting material.

This common problem can be diagnosed and solved by systematically evaluating the reaction components and conditions.

Troubleshooting Workflow

G start Low Yield Observed catalyst Step 1: Evaluate Catalyst start->catalyst sub_cat1 Is a catalyst being used? catalyst->sub_cat1 conditions Step 2: Re-evaluate Conditions sub_cond1 Is temperature optimal? conditions->sub_cond1 materials Step 3: Check Starting Materials sub_mat1 Are reagents pure? materials->sub_mat1 sub_cat2 Is the catalyst active/appropriate? sub_cat1->sub_cat2 Yes sol_cat1 Action: Add a catalyst. (e.g., p-TsOH, I₂, Lewis Acid) sub_cat1->sol_cat1 No sub_cat2->conditions Yes sol_cat2 Action: Switch catalyst type. (e.g., Brønsted vs. Lewis) Ensure catalyst is not poisoned. sub_cat2->sol_cat2 No/Unsure sub_cond2 Is the solvent correct? sub_cond1->sub_cond2 Yes sol_cond1 Action: Increase temperature or switch to microwave irradiation. sub_cond1->sol_cond1 No sub_cond2->materials Yes sol_cond2 Action: Screen alternative solvents (e.g., EtOH, Acetic Acid, Toluene). sub_cond2->sol_cond2 No sol_mat1 Action: Purify diamine and dicarbonyl starting materials. sub_mat1->sol_mat1 No/Impure

Caption: Troubleshooting workflow for low yield in quinoxaline synthesis.

Detailed Action Plan
  • Catalyst Optimization:

    • Problem: Uncatalyzed reactions are often very slow, especially at room temperature[3][5].

    • Solution: Introduce a catalyst. For a starting point, a catalytic amount of p-toluenesulfonic acid (p-TsOH) or molecular iodine (I₂) is often effective and inexpensive. If the reaction is still slow, consider a more potent Lewis acid like Zn(OTf)₂ or Ga(OTf)₃[10][11].

    • Expert Insight: The choice between a Brønsted acid and a Lewis acid can be substrate-dependent. If your diamine is particularly basic, it may quench a Brønsted acid catalyst. In such cases, a Lewis acid, which coordinates to the carbonyl oxygen, can be more effective.

  • Reaction Conditions:

    • Problem: The reaction temperature may be insufficient to overcome the activation energy barrier, especially for less reactive substrates.

    • Solution: Increase the temperature. Refluxing in ethanol or toluene is a standard approach. For a more significant rate enhancement, switch to microwave irradiation. A typical starting point is 100-120 °C for 5-15 minutes in a sealed microwave vessel[12][18].

    • Data Point: A solvent-free reaction of o-phenylenediamine and benzil under microwave irradiation can yield the product in as little as 3 minutes[15].

  • Purity of Starting Materials:

    • Problem: Impurities in the o-phenylenediamine (which can oxidize and darken on storage) or the dicarbonyl compound can inhibit the catalyst or lead to side reactions[4][5].

    • Solution: Ensure the purity of your starting materials. If necessary, purify the o-phenylenediamine by recrystallization or sublimation and the dicarbonyl compound by recrystallization.

Guide 2: Significant Side Product Formation

Issue: The reaction produces the desired quinoxaline, but also significant amounts of one or more side products, complicating purification and lowering the isolated yield.

Common Side Products and Solutions
  • Self-condensation of Dicarbonyls: Especially with aliphatic dicarbonyls under strongly acidic or basic conditions.

    • Solution: Use milder catalysts and reaction conditions. Switch from a strong acid like H₂SO₄ to a milder one like acetic acid or a solid acid catalyst. Running the reaction at room temperature with an effective catalyst can also minimize this side reaction[10].

  • Formation of Regioisomers: When using an unsymmetrical 1,2-diamine, two different quinoxaline products can be formed.

    • Solution: Regiocontrol can be challenging. The selectivity is often influenced by a combination of steric and electronic factors. Screening different catalysts and solvents is the most effective empirical approach. Some catalyst systems may offer higher regioselectivity than others[4].

  • Oxidation/Degradation: The quinoxaline product or starting materials may be unstable under prolonged heating or harsh acidic conditions[3][4].

    • Solution: Reduce the reaction time and temperature. This is a key advantage of microwave-assisted synthesis. If using conventional heating, monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.

Part 3: Experimental Protocols & Data

Protocol 1: Standard Room-Temperature Catalytic Synthesis

This protocol uses a solid, recyclable acid catalyst for a simple and environmentally friendly procedure.

Objective: To synthesize 2,3-diphenylquinoxaline from o-phenylenediamine and benzil.

Materials:

  • o-phenylenediamine (1.0 mmol, 108.1 mg)

  • Benzil (1.0 mmol, 210.2 mg)

  • TiO₂-Pr-SO₃H (1 mol%, ~10 mg)[6]

  • Ethanol (5 mL)

Procedure:

  • To a 25 mL round-bottom flask, add o-phenylenediamine, benzil, and the TiO₂-Pr-SO₃H catalyst.

  • Add ethanol (5 mL) and stir the mixture at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC) (e.g., using a 4:1 hexane:ethyl acetate eluent).

  • The reaction is typically complete within 10-20 minutes, as indicated by the disappearance of the starting materials[6][10].

  • Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with ethanol, dried, and reused.

  • Evaporate the solvent from the filtrate under reduced pressure. The resulting crude solid can be recrystallized from ethanol to yield pure 2,3-diphenylquinoxaline.

Protocol 2: Microwave-Assisted High-Speed Synthesis

This protocol leverages microwave energy to achieve synthesis in a fraction of the time.

Objective: To rapidly synthesize various quinoxaline derivatives.

Materials:

  • 1,2-diamine (1.0 mmol)

  • 1,2-dicarbonyl compound (1.0 mmol)

  • Molecular Iodine (I₂) (10 mol%, 25.4 mg)

  • Ethanol:Water (1:1, 3 mL)

Procedure:

  • In a 10 mL microwave reaction vessel, combine the 1,2-diamine, 1,2-dicarbonyl compound, and iodine.

  • Add the ethanol:water solvent mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate at 100-120 °C for 3-5 minutes.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the organic layer with sodium thiosulfate solution (to remove iodine) and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent to obtain the crude product, which can be purified by column chromatography or recrystallization.

Comparative Data Table

The following table summarizes typical reaction conditions and outcomes for the synthesis of 2,3-diphenylquinoxaline, illustrating the impact of different methodologies.

MethodCatalystSolventTemp. (°C)TimeYield (%)Reference
ConventionalNoneEthanolReflux12 hLow/Moderate[3]
ConventionalAcetic AcidAcetic AcidReflux2-4 h~85%[10]
HeterogeneousBentonite Clay K-10Ethanol25 °C20 min95%[10]
HeterogeneousTiO₂-Pr-SO₃HEthanol25 °C10 min95%[6]
MicrowaveIodineEtOH/H₂O120 °C3 min98%[12]
MicrowaveNone (Solvent-Free)NoneMW3 min95%[15]

Part 4: Reaction Mechanism Visualization

The synthesis of quinoxaline proceeds via a well-established acid-catalyzed condensation-cyclization-dehydration mechanism.

G cluster_step1 Rate-Determining Steps diamine Aryl-1,2-diamine carbinolamine Carbinolamine Intermediate diamine->carbinolamine dicarbonyl 1,2-Dicarbonyl activated_carbonyl Activated Carbonyl (Protonated) dicarbonyl->activated_carbonyl + H⁺ catalyst H⁺ (Catalyst) activated_carbonyl->carbinolamine Nucleophilic Attack by Diamine imine Imine Intermediate (Schiff Base) carbinolamine->imine - H₂O, -H⁺ cyclized_intermediate Cyclized Dihydroxy Intermediate imine->cyclized_intermediate Intramolecular Nucleophilic Attack dihydroquinoxaline Dihydroquinoxaline cyclized_intermediate->dihydroquinoxaline - H₂O quinoxaline Quinoxaline dihydroquinoxaline->quinoxaline Aromatization (Oxidation) water + 2 H₂O quinoxaline->water

Caption: Acid-catalyzed mechanism for quinoxaline synthesis.

This guide provides a comprehensive framework for understanding and optimizing the synthesis of quinoxalines. By systematically addressing catalyst choice, reaction conditions, and potential pitfalls, researchers can significantly increase their reaction rates and yields.

References

Technical Support Center: Navigating the Solubility Challenges of 6-Chloro-7-methylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-7-methylquinoxaline derivatives. This guide is designed to provide you with in-depth technical assistance and practical, field-proven insights to address the poor solubility often encountered with this class of compounds. Our goal is to empower you with the knowledge to not only troubleshoot solubility issues but also to proactively design robust experimental and formulation strategies.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the solubility of this compound derivatives, providing quick and actionable answers.

Q1: Why are my this compound derivatives showing poor aqueous solubility?

A1: The limited aqueous solubility of this compound derivatives is primarily attributed to their molecular structure. The quinoxaline core is a fused aromatic heterocyclic system, which is inherently hydrophobic. The presence of a chloro group at the 6-position and a methyl group at the 7-position further contributes to the lipophilic character of the molecule, reducing its affinity for water. The parent quinoxaline scaffold is a low-melting solid that is soluble in water, but substitutions can significantly alter its physicochemical properties.[1][2]

Q2: I'm seeing variability in solubility between different batches of the same this compound derivative. What could be the cause?

A2: Batch-to-batch variability in solubility is often due to polymorphism, which is the ability of a compound to exist in multiple crystalline forms.[3][4][5] Different polymorphs can have distinct crystal lattice energies, leading to variations in their melting points, dissolution rates, and thermodynamic solubility.[4][6] It is crucial to characterize the solid-state properties of each batch to ensure consistency.

Q3: What is the first step I should take to improve the solubility of my this compound derivative for in vitro assays?

A3: The initial approach should be a systematic solvent screening and pH adjustment. For weakly basic quinoxaline derivatives, lowering the pH of the aqueous medium can lead to protonation of the nitrogen atoms in the pyrazine ring, forming a more soluble salt.[7] The parent quinoxaline has a pKa of 0.56, indicating it is a very weak base.[1] The specific pKa of your derivative will depend on the overall electronic effects of the substituents. A preliminary test dissolving a small amount of your compound in aqueous solutions of varying pH (e.g., pH 2, 4, 6, 7.4, 9) can provide valuable insights.

Q4: Are there any "quick-fix" solvents I can try for initial biological screening?

A4: For preliminary screening, co-solvents are often employed.[8] A mixture of an organic solvent miscible with water, such as dimethyl sulfoxide (DMSO), ethanol, or polyethylene glycol 400 (PEG 400), with your aqueous buffer can significantly increase solubility.[7][8] However, be mindful of the potential for the organic solvent to interfere with your biological assay. It is always recommended to run appropriate vehicle controls.

Q5: Can I predict the solubility of my specific this compound derivative?

A5: While precise prediction is challenging, Quantitative Structure-Activity Relationship (QSAR) models can offer valuable estimations.[1][9][10][11] These computational models correlate the chemical structure of a molecule with its physicochemical properties, including solubility. By analyzing the contributions of different functional groups, you can gain a qualitative understanding of how modifications to the this compound scaffold might impact solubility.

Section 2: In-Depth Troubleshooting Guides

This section provides a structured, problem-solution framework for tackling more persistent solubility issues.

Troubleshooting Scenario 1: Compound Crashes Out of Solution Upon Dilution

Problem: Your this compound derivative dissolves in a high concentration of an organic co-solvent (e.g., 100% DMSO), but precipitates when diluted into your aqueous assay buffer.

Causality: This is a common issue for poorly soluble compounds and occurs because the aqueous buffer acts as an anti-solvent. The high initial concentration in the organic solvent represents a supersaturated state that is not thermodynamically stable upon dilution into an aqueous environment.

Solutions:

  • Optimize the Co-solvent System:

    • Rationale: The goal is to find a co-solvent blend that maintains the solubility of your compound at the final assay concentration.

    • Action: Experiment with different co-solvents and varying percentages in your final solution. For instance, instead of a direct 1:100 dilution from a 10 mM DMSO stock into an aqueous buffer, try preparing an intermediate dilution in a mixture of the organic solvent and buffer before the final dilution.

  • Employ Surfactants:

    • Rationale: Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[10][12]

    • Action: Add a non-ionic surfactant, such as Tween® 80 or Polysorbate 20, to your aqueous buffer at a concentration above its CMC.[12] Start with low concentrations (e.g., 0.01-0.1%) to minimize potential effects on your biological system.

  • Utilize Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the guest molecule from the aqueous environment and increasing its solubility.[13][14][15][16][17][18][19]

    • Action: Prepare a stock solution of your compound in a solution containing β-cyclodextrin or a more soluble derivative like hydroxypropyl-β-cyclodextrin (HP-β-CD). This can often prevent precipitation upon further dilution.

Troubleshooting Scenario 2: Insufficient Stock Solution Concentration for In Vivo Studies

Problem: You are unable to achieve a sufficiently concentrated stock solution of your this compound derivative in a pharmaceutically acceptable vehicle for animal dosing.

Causality: The limited solubility of the compound in common parenteral or oral vehicles restricts the maximum achievable concentration, making it difficult to administer the required dose in a reasonable volume.

Solutions:

  • Formulate as a Nanosuspension:

    • Rationale: Nanosuspensions are sub-micron colloidal dispersions of the pure drug stabilized by surfactants and/or polymers.[20][21] The small particle size leads to an increased surface area-to-volume ratio, which significantly enhances the dissolution rate.[20][21]

    • Action: This advanced technique involves either "bottom-up" (precipitation) or "top-down" (milling or high-pressure homogenization) methods to produce nanoparticles of your compound.[20] The resulting nanosuspension can then be administered directly or further processed into other dosage forms.

  • Develop a Solid Dispersion:

    • Rationale: A solid dispersion is a system where the poorly soluble drug is dispersed in a hydrophilic carrier matrix, often in an amorphous state.[22][23][24][25][26] The amorphous form has a higher energy state than the crystalline form, leading to increased apparent solubility and a faster dissolution rate.[22][25]

    • Action: Common methods for preparing solid dispersions include solvent evaporation, melting (fusion), and hot-melt extrusion.[23][26] The choice of carrier (e.g., polyethylene glycols (PEGs), polyvinylpyrrolidone (PVP)) is critical and should be based on the physicochemical properties of your derivative.[22]

  • Chemical Modification: Salt Formation:

    • Rationale: For ionizable compounds, conversion to a salt form is a highly effective method to increase aqueous solubility.[7][10] Given the basic nature of the quinoxaline nitrogens, forming a salt with a pharmaceutically acceptable acid (e.g., hydrochloride, mesylate, tartrate) can dramatically improve solubility.

    • Action: This requires chemical synthesis to react the free base of your this compound derivative with a suitable acid. The resulting salt should then be isolated and characterized for its solubility and stability.

Section 3: Experimental Protocols & Data Presentation

This section provides step-by-step methodologies for key experiments to characterize and improve the solubility of your this compound derivatives.

Protocol 1: Determination of Thermodynamic Solubility using the Isothermal Saturation Method

Objective: To accurately measure the equilibrium solubility of a this compound derivative in a specific solvent or buffer.

Methodology:

  • Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4) in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation or filtration. Ensure the filtration method does not adsorb the compound.

  • Quantification: Accurately dilute a known volume of the clear supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preliminary pKa Determination via UV-Vis Spectrophotometry

Objective: To estimate the pKa of a this compound derivative to guide pH modification strategies.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., methanol or DMSO).

  • Buffer Preparation: Prepare a series of buffers with a range of pH values (e.g., from pH 1 to 10).

  • Sample Preparation for Analysis: Add a small, constant aliquot of the stock solution to each buffer to create solutions of the same total compound concentration.

  • UV-Vis Spectra Acquisition: Record the UV-Vis absorbance spectrum for each solution over a relevant wavelength range.

  • Data Analysis: Identify wavelengths where the absorbance changes significantly with pH. Plot absorbance at these wavelengths versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. For poorly soluble compounds, this method can be adapted by performing the measurements in aqueous-methanol solutions of varying ratios and extrapolating to a purely aqueous environment.[27]

Data Presentation: Comparative Solubility Table

Summarize your experimental findings in a clear and organized table to facilitate comparison and decision-making.

Formulation StrategyVehicle/CarrierCompound Concentration (mg/mL)Observations
Baseline Deionized Water< 0.01Insoluble
pH Modification 0.1 M HCl (pH 1)0.5Soluble, clear solution
Co-solvency 10% DMSO in PBS pH 7.40.2Soluble, clear solution
Surfactant 0.1% Tween® 80 in PBS pH 7.40.3Stable micellar solution
Complexation 5% HP-β-CD in Water1.2Soluble, clear solution

Section 4: Visualization of Workflows and Concepts

This section provides visual representations of key experimental workflows and decision-making processes to enhance understanding.

Diagram 1: Decision Tree for Solubility Enhancement Strategy Selection

Solubility_Enhancement_Strategy Start Poorly Soluble This compound Derivative Char Characterize Physicochemical Properties (pKa, logP, Crystal Form) Start->Char Ionizable Is the compound ionizable? Char->Ionizable Early_Stage Is it for early-stage in vitro screening? Ionizable->Early_Stage No pH_Mod pH Modification (Salt Formation) Ionizable->pH_Mod Yes Co_Solv Co-solvents / Surfactants / Cyclodextrins Early_Stage->Co_Solv Yes Adv_Form Advanced Formulation Development Early_Stage->Adv_Form No Solid_Disp Solid Dispersion (Amorphous) Adv_Form->Solid_Disp Nano Nanosuspension (Particle Size Reduction) Adv_Form->Nano

Caption: A decision-making workflow for selecting an appropriate solubility enhancement strategy.

Diagram 2: Experimental Workflow for Solid Dispersion Formulation

Solid_Dispersion_Workflow cluster_prep Preparation cluster_char Characterization cluster_eval Evaluation Drug_Carrier Select Drug and Hydrophilic Carrier Solvent_Evap Solvent Evaporation Method Drug_Carrier->Solvent_Evap Melt_Ext Hot-Melt Extrusion Method Drug_Carrier->Melt_Ext DSC Differential Scanning Calorimetry (DSC) Solvent_Evap->DSC Melt_Ext->DSC XRD X-Ray Diffraction (XRD) DSC->XRD FTIR FTIR Spectroscopy XRD->FTIR Diss_Test In Vitro Dissolution Testing FTIR->Diss_Test Stab_Test Stability Studies Diss_Test->Stab_Test

Caption: A streamlined workflow for the preparation and evaluation of solid dispersions.

Section 5: References

  • A Guide To Log P and Pka Measurements and Their Use. (n.d.). Scribd. Retrieved from --INVALID-LINK--

  • A Focussed Analysis of Β-cyclodextrins for Quinoxaline Derivatives Synthesis. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). MDPI. Retrieved from --INVALID-LINK--

  • General structure of substituted quinoxalines. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries. (2024). NSF Public Access Repository. Retrieved from --INVALID-LINK--

  • Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. (n.d.). Retrieved from --INVALID-LINK--

  • Quinoxalines (Update 2012). (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (n.d.). Retrieved from --INVALID-LINK--

  • QSAR modeling for quinoxaline derivatives using genetic algorithm and simulated annealing based feature selection. (n.d.). PubMed. Retrieved from --INVALID-LINK--

  • Trends in Enhancing API Solubility. (2015). Pharmaceutical Outsourcing. Retrieved from --INVALID-LINK--

  • An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Development of Methods for the Determination of pKa Values. (2013). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from --INVALID-LINK--

  • Technical Support Center: Synthesis of N-Substituted Quinoxalines. (n.d.). Benchchem. Retrieved from --INVALID-LINK--

  • pKa Determination. (n.d.). Bio-protocol. Retrieved from --INVALID-LINK--

  • Quinoxaline derivatives as attractive electron-transporting materials. (2023). Beilstein Journals. Retrieved from --INVALID-LINK--

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals. Retrieved from --INVALID-LINK--

  • Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. (n.d.). PubMed Central. Retrieved from --INVALID-LINK--

  • SOLUBILITY ENHANCEMENT BY SOLID DISPERSION METHOD: A REVIEW. (n.d.). Journal of Drug Delivery and Therapeutics. Retrieved from --INVALID-LINK--

  • Some Basically Substituted Quinoxalines. (n.d.). ACS Publications. Retrieved from --INVALID-LINK--

  • Solid Dispersion: Solubility Enhancement Technique of Poorly Water Soluble Drug. (2020). ResearchGate. Retrieved from --INVALID-LINK--

  • Emerging role of nanosuspensions in drug delivery systems. (2020). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Synthesis of quinoxaline derivatives using different solvent systems, their potent antibacterial activities and molecular docking. (2024). ResearchGate. Retrieved from --INVALID-LINK--

  • Cyclodextrin inclusion complexation and pharmaceutical applications. (2020). ScienceAsia. Retrieved from --INVALID-LINK--

  • Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. (n.d.). Journal of Advanced Pharmacy Education and Research. Retrieved from --INVALID-LINK--

  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Impact of Polymorphism on Drug Formulation and Bioavailability. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from --INVALID-LINK--

  • Synthesis, Molecular Docking, and 2D-QSAR Modeling of Quinoxaline Derivatives as Potent Anticancer Agents against Triple-negative Breast Cancer. (2022). PubMed. Retrieved from --INVALID-LINK--

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • pH Adjustment and Co-Solvent Optimization. (n.d.). BOC Sciences. Retrieved from --INVALID-LINK--

  • Solid Dispersion: Methods and Polymers to increase the solubility of poorly soluble drugs. (2012). Journal of Applied Pharmaceutical Science. Retrieved from --INVALID-LINK--

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Nanosuspension-Based Drug Delivery Systems for Topical Applications. (2024). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). SciSpace. Retrieved from --INVALID-LINK--

  • Advancements in Cyclodextrin Complexes with Bioactive Secondary Metabolites and Their Pharmaceutical Applications. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • Polymorphism: The Phenomenon Affecting the Performance of Drugs. (2014). Symbiosis Online Publishing. Retrieved from --INVALID-LINK--

  • Inclusion complex formation of cyclodextrin with its guest and their applications. (2016). OAText. Retrieved from --INVALID-LINK--

  • Polymorph Impact on the Bioavailability and Stability of Poorly Soluble Drugs. (n.d.). Retrieved from --INVALID-LINK--

  • Discovery and SAR Study of Quinoxaline–Arylfuran Derivatives as a New Class of Antitumor Agents. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Examples of the Effects of Drug Complexation by Cyclodextrins. (n.d.). ResearchGate. Retrieved from --INVALID-LINK--

  • Strategies for Enhancing the Bioavailability of Poorly Soluble Drugs, 2nd Edition. (n.d.). MDPI. Retrieved from --INVALID-LINK--

  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). National Institutes of Health. Retrieved from --INVALID-LINK--

  • QSAR Models for Predicting Oral Bioavailability and Volume of Distribution and Their Application in Mapping the TK Space of Endocrine Disruptors. (n.d.). MDPI. Retrieved from --INVALID-LINK--

References

Validation & Comparative

A Definitive Guide to the Structural Elucidation of 6-Chloro-7-methylquinoxaline: An Integrated Crystallographic, Spectroscopic, and Computational Approach

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science, the quinoxaline scaffold is a cornerstone of molecular design, renowned for its broad spectrum of biological activities and versatile applications.[1] The precise substitution pattern on this heterocyclic system is paramount, as minor positional changes of functional groups can dramatically alter a compound's efficacy, safety, and physical properties. For 6-Chloro-7-methylquinoxaline, an important synthetic intermediate, unambiguous confirmation of its molecular structure is not merely a formality but a critical prerequisite for its application in targeted drug development.

This guide provides a comprehensive, in-depth comparison of methodologies for the structural confirmation of this compound. While spectroscopic and computational methods offer valuable insights, single-crystal X-ray crystallography remains the unequivocal gold standard for determining atomic connectivity and three-dimensional arrangement in the solid state. We will delve into the procedural nuances of X-ray crystallography and contextualize its advantages and limitations against complementary analytical techniques.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) provides a direct, three-dimensional map of electron density within a crystal lattice, from which the precise positions of atoms and their bonding relationships can be determined.[2][3] This technique offers an unparalleled level of certainty in structural assignment, resolving any ambiguity that may arise from indirect spectroscopic methods.

Experimental Protocol: From Powder to Structure

The journey from a synthesized powder to a refined crystal structure is a multi-step process demanding meticulous execution.[4]

Obtaining a diffraction-quality single crystal is often the most challenging step.[2][3] For a small organic molecule like this compound, several methods can be employed. The key is to allow the molecules to slowly and orderly arrange themselves into a crystal lattice.

  • Slow Evaporation: This is the most common and straightforward method.[5]

    • Prepare a saturated or near-saturated solution of this compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture). The ideal solvent is one in which the compound is moderately soluble.[6]

    • Filter the solution to remove any particulate matter that could act as unwanted nucleation sites.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation.

    • Store the vial in a vibration-free environment at a constant temperature. Patience is crucial; crystal growth can take days to weeks.[6]

  • Solvent Diffusion: This technique is useful when the compound is highly soluble in one solvent but insoluble in another.

    • Dissolve the compound in a small amount of a "good" solvent.

    • Carefully layer a "poor" solvent, in which the compound is insoluble but miscible with the good solvent, on top.

    • Over time, the solvents will diffuse into one another, gradually reducing the solubility of the compound and promoting crystallization at the interface.

The workflow for obtaining a single crystal suitable for X-ray diffraction is illustrated below.

G cluster_prep Sample Preparation cluster_growth Crystal Growth cluster_outcome Result start Purified this compound Powder dissolve Dissolve in a suitable solvent system start->dissolve filter Filter to remove impurities dissolve->filter evaporation Slow Evaporation filter->evaporation diffusion Solvent/Vapor Diffusion filter->diffusion cooling Slow Cooling filter->cooling crystal Single Crystal of Sufficient Size and Quality evaporation->crystal fail Microcrystals or Amorphous Solid evaporation->fail diffusion->crystal diffusion->fail cooling->crystal cooling->fail

Caption: Crystal growth workflow for small organic molecules.

Once a suitable crystal (typically >0.1 mm in all dimensions) is obtained, it is mounted on a diffractometer.[2] The crystal is then rotated in a monochromatic X-ray beam, and the diffraction pattern—a series of spots of varying intensity—is recorded on a detector.

The collected diffraction data is processed to determine the unit cell dimensions and the symmetry of the crystal (space group). The positions of the atoms are then determined using computational methods. This initial model is then refined against the experimental data to yield a final, highly accurate molecular structure. The final output includes precise bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the this compound structure.

Complementary and Confirmatory Techniques

While X-ray crystallography provides a definitive solid-state structure, other techniques are essential for characterizing the compound in solution and for providing orthogonal confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for structural elucidation in solution.[7][8] For this compound, a combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would be required to piece together the connectivity.

  • ¹H NMR: Would show the number of distinct protons and their immediate electronic environment. The relative positions of the aromatic protons would be crucial in distinguishing it from other isomers.

  • ¹³C NMR: Indicates the number of unique carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): This 2D experiment is key for establishing long-range (2-3 bond) correlations between protons and carbons, allowing for the unambiguous placement of the chloro and methyl substituents on the quinoxaline core.

Computational Chemistry: Density Functional Theory (DFT)

Computational methods, particularly DFT, are increasingly used to predict and corroborate experimental findings.[1][9][10] By calculating the optimized molecular geometry and predicting spectroscopic properties (like NMR chemical shifts), DFT can provide a theoretical model to compare against experimental data.[11][12] Recent studies on quinoxaline derivatives have shown excellent correlation between DFT-calculated structures and those determined by X-ray crystallography.[1]

The logical relationship between these primary structural elucidation techniques is depicted below.

G cluster_exp Experimental Methods cluster_theory Theoretical Methods xray Single-Crystal X-ray Crystallography dft Computational (DFT) Modeling xray->dft Validates Model final_structure Confirmed Structure of This compound xray->final_structure Definitive 3D Structure (Solid State) nmr NMR Spectroscopy (¹H, ¹³C, 2D) nmr->dft Validates Model nmr->final_structure Connectivity & Structure (Solution) dft->xray Predicts Geometry dft->nmr Predicts Chemical Shifts ms Mass Spectrometry ms->final_structure Molecular Weight & Formula Confirmation

Caption: Interplay of analytical techniques for structural elucidation.

Comparative Analysis of Structural Elucidation Techniques

Each technique offers a unique set of advantages and limitations. The choice of method depends on the specific question being asked, the amount of sample available, and the physical state of the material.

FeatureSingle-Crystal X-ray CrystallographyNMR SpectroscopyDensity Functional Theory (DFT)
Primary Output 3D atomic coordinates in the solid stateAtomic connectivity and 3D structure in solutionOptimized molecular geometry and electronic properties (in silico)
Sample Requirement High-quality single crystal (0.1-0.3 mm)[5]1-10 mg of soluble materialNone (computational)
Key Advantage Unambiguous and highly precise 3D structureProvides data on dynamic processes in solution[8][13]Predictive power, aids spectral assignment[9][12]
Key Limitation Crystal growth can be a major bottleneck[3]Provides an average structure in solution; can be ambiguous for complex isomers[7]Relies on approximations; requires experimental validation
Resolution Atomic resolution (typically < 1 Å)Inferred; typically lower than X-ray[14]Theoretical; basis set dependent
Hydrogen Atoms Difficult to locate accurately[7]Directly observableCan be modeled accurately

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the indispensable tool. It provides the most accurate and unambiguous data on the solid-state conformation and the precise placement of the chloro and methyl substituents, which is critical for its intended applications in drug development and materials science. While NMR spectroscopy and DFT calculations are powerful and essential complementary techniques that provide insights into the solution-state structure and theoretical properties, they do not replace the certainty afforded by a high-quality crystal structure. The integrated use of these three methodologies provides a self-validating system, ensuring the highest level of scientific integrity and confidence in the final structural assignment.

References

A Comparative Guide to the Biological Activity of 6-Chloro-7-methylquinoxaline and its Fluoro Analog

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoxaline scaffold stands as a "privileged" structure, a versatile framework that has given rise to a multitude of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The biological profile of quinoxaline derivatives is profoundly influenced by the nature and position of substituents on the benzene ring. This guide provides an in-depth comparison of 6-Chloro-7-methylquinoxaline and its fluoro analog, 6-Fluoro-7-methylquinoxaline. While direct comparative studies on these specific analogs are not extensively documented, this guide will leverage established principles of structure-activity relationships (SAR) and available data on related halogenated quinoxalines to provide a detailed analysis for researchers, scientists, and drug development professionals.

The Critical Role of Halogen Substitution in Bioactivity

The introduction of halogen atoms is a cornerstone of modern drug design, offering a powerful tool to modulate a molecule's physicochemical properties and, consequently, its biological activity. Chlorine and fluorine, the halogens of interest in this comparison, impart distinct characteristics to the parent molecule.

Table 1: Physicochemical Properties of Chlorine and Fluorine

PropertyChlorine (Cl)Fluorine (F)Implication in Drug Design
Atomic Radius (Å) 1.751.47The larger size of chlorine can provide better van der Waals contacts with a target protein but may also lead to steric hindrance.
Electronegativity (Pauling Scale) 3.163.98Fluorine's high electronegativity can alter the electronic distribution of the ring system, influencing pKa and the potential for hydrogen bonding.
Lipophilicity (Hansch-Leo π value) +0.71+0.14The chloro substituent significantly increases lipophilicity, which can enhance membrane permeability but may also increase metabolic susceptibility and off-target toxicity. The fluoro group has a more modest effect on lipophilicity.
Hydrogen Bond Acceptor WeakStrongFluorine can act as a hydrogen bond acceptor, potentially forming key interactions with biological targets. Chlorine is a much weaker hydrogen bond acceptor.

These fundamental differences suggest that this compound and 6-Fluoro-7-methylquinoxaline, despite their structural similarity, are likely to exhibit distinct pharmacokinetic and pharmacodynamic profiles.

Comparative Analysis of Biological Activities

Based on the known biological activities of halogenated quinoxalines, we can infer potential differences between the chloro and fluoro analogs in several key therapeutic areas.

Anticancer Activity

Quinoxaline derivatives have demonstrated significant potential as anticancer agents, often through the inhibition of protein kinases or by intercalating with DNA.[2][3][4] The nature of the halogen at the 6-position can significantly impact this activity.

Studies on related quinazoline and quinoline compounds provide valuable insights. For instance, in a series of 2,3-diphenyl-quinazolin-4(3H)-ones, substitutions on the quinazolinone ring were found to modulate activity as positive allosteric modulators of GABAA receptors.[5] In another study on 4-anilinoquinoline-3-carbonitriles as irreversible inhibitors of EGFR and HER-2 kinases, the substituents at the 6- and 7-positions were critical for activity.[6]

For this compound, the chloro group's lipophilicity may enhance its ability to cross cell membranes and reach intracellular targets. However, its larger size compared to fluorine could also introduce steric clashes within the binding pocket of a target enzyme. In contrast, the high electronegativity of the fluorine in 6-Fluoro-7-methylquinoxaline could alter the electron density of the quinoxaline ring system, potentially leading to stronger interactions with target proteins. Furthermore, fluorine's ability to act as a hydrogen bond acceptor could provide an additional binding interaction that is absent in the chloro analog.

A study on 6,7-difluoro-3-methylquinoxaline 1,4-dioxides reported antitrichomonas activity, and a 3-trifluoromethyl quinoxaline 1,4-di-N-oxide with fluoro groups at the 6- and 7-positions showed potent cytotoxic activity with an IC50 of 0.4 μM.[7] This highlights the potential of fluoro-substituted quinoxalines in antiproliferative applications. Research on 6-chloro- and 6,7-dichloro-2,3-disubstituted-quinoxaline derivatives also demonstrated dose- and time-dependent cytotoxic effects.[8]

Table 2: Anticancer Activity of Related Halogenated Quinoxalines

CompoundCell Line(s)ActivityReference
6-Chloro- and 6,7-dichloro-2,3-disubstituted-quinoxalinesF2408Cytotoxic[8]
3-Trifluoromethyl-6,7-difluoroquinoxaline 1,4-di-N-oxideNot specifiedIC50 = 0.4 μM[7]
N-(phenyl)-3-(quinoxalin-2-ylamino) benzamide derivativesHCT116, Hep G2, MCF-7IC50 as low as 2.5 µM[9]

Based on these findings, it is plausible that both compounds will exhibit anticancer activity, but the fluoro analog might display a different spectrum of activity or potency due to its distinct electronic and steric properties.

Antimicrobial Activity

The quinoxaline scaffold is a component of several antibiotics, and numerous synthetic derivatives have been explored for their antibacterial and antifungal properties.[10][11] Fluoroquinolones are a well-known class of antibiotics where the fluorine atom at the 6-position is crucial for their potent antibacterial activity.[12][13]

The introduction of a fluorine atom at the 6-position of the quinolone ring has been shown to markedly improve antimicrobial activity.[12] This suggests that 6-Fluoro-7-methylquinoxaline may possess superior antibacterial properties compared to its chloro analog. The fluorine atom's ability to interact with bacterial DNA gyrase is a key factor in the activity of fluoroquinolones.

Conversely, various chloro-substituted quinoxaline derivatives have also demonstrated antimicrobial activity. The choice of halogen can influence the spectrum of activity against different bacterial and fungal strains. For example, a study on 2-(amino)quinazolin-4(3H)-one derivatives found that a 7-chloro substituent resulted in strong antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[14]

Table 3: Antimicrobial Activity of Related Halogenated Quinoxalines

CompoundOrganism(s)ActivityReference
6-Fluoro-7-cyclic amino-substituted quinolonesGram-positive and Gram-negative bacteriaAntibacterial activity[15]
2,7-dichloro-3-methyl quinoxaline 1,4-dioxideC. KruseiMIC = 0.4 µg/mL[7]
7-Chloro-2-((3-(trifluoromethyl)phenyl)amino)quinazolin-4(3H)-oneMRSAMIC50 = 0.6 µM[14]

Given the established importance of the 6-fluoro substituent in antibacterial quinolones, it is hypothesized that 6-Fluoro-7-methylquinoxaline would exhibit more potent antibacterial activity than this compound, particularly against Gram-negative bacteria.

Visualizing Potential Mechanisms of Action

Many quinoxaline derivatives exert their biological effects by inhibiting key signaling pathways involved in cell proliferation and survival, such as kinase signaling cascades. The diagram below illustrates a hypothetical signaling pathway that could be targeted by these compounds.

Signal_Transduction_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GF->RTK Binds RAS RAS RTK->RAS Activates RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates TF Transcription Factors ERK->TF Activates Proliferation Cell Proliferation & Survival TF->Proliferation Promotes Quinoxaline 6-Chloro/Fluoro-7-methylquinoxaline Quinoxaline->RTK Inhibits

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by quinoxaline derivatives.

Experimental Protocols for Direct Comparison

To empirically determine the differences in biological activity between this compound and its fluoro analog, the following experimental protocols are recommended.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Workflow Diagram

MTT_Assay_Workflow Start Seed cancer cells in 96-well plates Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with serial dilutions of 6-Chloro- and 6-Fluoro-7- methylquinoxaline Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 Add_MTT Add MTT reagent Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solvent Add solubilizing agent (e.g., DMSO) Incubate3->Add_Solvent Read Measure absorbance at 570 nm Add_Solvent->Read Analyze Calculate IC50 values Read->Analyze

Caption: Workflow for determining cytotoxicity using the MTT assay.

Step-by-Step Methodology

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and 6-Fluoro-7-methylquinoxaline in culture medium. Add the diluted compounds to the respective wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This assay is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology

  • Compound Preparation: Prepare serial two-fold dilutions of this compound and 6-Fluoro-7-methylquinoxaline in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli).

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration for the test microorganism.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

While direct comparative data for this compound and its fluoro analog is limited, a comprehensive analysis based on the principles of structure-activity relationships and data from related compounds allows for informed hypotheses. The distinct physicochemical properties of chlorine and fluorine are expected to result in different biological activity profiles. Specifically, the fluoro analog may exhibit more potent antibacterial activity, analogous to the fluoroquinolone antibiotics. In terms of anticancer activity, both compounds are likely to be active, but differences in potency and spectrum of activity are anticipated due to variations in their electronic and steric properties. The experimental protocols outlined in this guide provide a clear path for the direct, empirical comparison of these two promising quinoxaline derivatives, which will be essential for elucidating their therapeutic potential.

References

The Strategic Dance of Atoms: A Comparative Guide to the Structure-Activity Relationship of 6-Chloro-7-methylquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoxaline scaffold, a privileged heterocyclic system forged from the fusion of benzene and pyrazine rings, stands as a cornerstone in modern medicinal chemistry. Its derivatives are a testament to nature's efficiency, exhibiting a vast spectrum of biological activities that have paved the way for novel therapeutic agents.[1][2] This guide delves into the intricate world of 6-Chloro-7-methylquinoxaline derivatives, a subclass with burgeoning potential. While comprehensive structure-activity relationship (SAR) studies on this specific scaffold are still emerging, by examining closely related analogues, we can illuminate the subtle molecular modifications that dictate their biological prowess. This guide will navigate the synthesis, biological evaluation, and comparative analysis of these compounds, offering a robust framework for the rational design of next-generation therapeutics.

The Quinoxaline Core: A Versatile Blueprint for Biological Activity

The inherent chemical properties of the quinoxaline nucleus, including its aromaticity, planarity, and the presence of nitrogen atoms, make it an adept pharmacophore for interacting with a multitude of biological targets.[1][2] The benzene ring offers a platform for hydrophobic interactions, while the pyrazine nitrogens can act as hydrogen bond acceptors, crucial for anchoring the molecule within the active site of enzymes and receptors. This versatility has led to the development of quinoxaline derivatives with a wide array of pharmacological effects, including anticancer, antimicrobial, antiviral, and kinase inhibitory activities.[3][4]

Deconstructing the this compound Scaffold: A SAR Perspective

The specific substitution pattern of a this compound derivative profoundly influences its biological activity. The strategic placement of a chlorine atom at the 6-position and a methyl group at the 7-position creates a unique electronic and steric environment that can be fine-tuned to optimize potency and selectivity.

The Impact of Substituents at the 2 and 3-Positions

Research on analogous quinoxaline systems has consistently demonstrated that modifications at the 2 and 3-positions are a linchpin for tuning biological activity. For instance, in a series of 2,3-substituted quinoxalin-6-amine analogs, the nature of the aryl group at these positions was found to be a critical determinant of antiproliferative activity.[5][6] Analogs bearing furan rings at the R2 and R3 positions exhibited significantly higher potency across various cancer cell lines compared to those with phenyl rings.[5] This suggests that the electronic properties and spatial arrangement of the furan rings are more conducive to interacting with the biological target.[5]

The Role of the 6-Chloro and 7-Methyl Groups

The 6-chloro and 7-methyl substituents on the quinoxaline core also play a pivotal role in modulating the molecule's overall properties. The electron-withdrawing nature of the chlorine atom can influence the electron density of the entire ring system, potentially enhancing interactions with biological targets. Conversely, the electron-donating methyl group can impact the molecule's lipophilicity and metabolic stability. While direct comparative studies on the 6-chloro-7-methyl scaffold are limited, research on related 6-chloro-7-fluoroquinoxaline derivatives has shown that bulky substitutions at the 2 and 3-positions can lead to potent anti-HIV activity with low cytotoxicity.[2] This underscores the importance of the interplay between the substituents on the benzene and pyrazine rings.

Comparative Analysis of Biological Activity

To provide a quantitative perspective, the following table summarizes the biological activity of various quinoxaline derivatives, highlighting the impact of different substitution patterns. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.

Compound ID/SeriesR2R3R6R7Biological ActivityIC50/EC50 (µM)Target/Cell LineReference
6k FuranylFuranylNH2HAnticancerLow micromolarVarious cancer cell lines[5][6]
6j PhenylPhenylNH2HAnticancer>10Various cancer cell lines[5]
Compound 23 Bulky substituentBulky substituentClFAnti-HIV-HIV[2]
Compound 24 Bulky substituentBulky substituentClFAnti-HIV-HIV[2]
Compound 4i VariousVariousHHAnticancer (EGFR inhibitor)3.902A549 (Lung)[7]
Compound 11e VariousVariousHHAnticancer (VEGFR-2 inhibitor)2.1 - 9.8HepG-2, MCF-7[8][9]
Compound 17b VariousVariousHHAnticancer (VEGFR-2 inhibitor)2.3 - 5.8MCF-7, HepG-2[10]

Experimental Protocols: From Synthesis to Biological Evaluation

The successful development of novel quinoxaline derivatives hinges on robust and reproducible experimental methodologies. The following sections provide detailed protocols for the synthesis of a key quinoxaline intermediate and for a common assay used to evaluate anticancer activity.

Synthesis of 2-Chloro-3-methylquinoxaline: A Key Intermediate

The synthesis of 2-chloro-3-methylquinoxaline is a foundational step in the creation of more complex derivatives.[4] This protocol is adapted from established methods and can be modified for the synthesis of 6-chloro-7-methyl substituted analogues by starting with the appropriately substituted o-phenylenediamine.

Step 1: Synthesis of 2-Hydroxy-3-methylquinoxaline

  • In a round-bottom flask, dissolve o-phenylenediamine in n-butanol.

  • Add ethyl pyruvate to the solution.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the product with cold ethanol and dry under vacuum to yield 2-hydroxy-3-methylquinoxaline.

Step 2: Chlorination to 2-Chloro-3-methylquinoxaline

  • In a fume hood, carefully add 2-hydroxy-3-methylquinoxaline to phosphorus oxychloride (POCl3).

  • Reflux the mixture for 1.5 hours.

  • Distill off the excess POCl3 under reduced pressure.

  • Carefully pour the residue onto crushed ice.

  • Neutralize the mixture with a 2% sodium hydroxide solution.

  • Collect the precipitated product by filtration, wash with water, and recrystallize from petroleum ether to obtain pure 2-chloro-3-methylquinoxaline.[4]

G cluster_0 Step 1: Synthesis of 2-Hydroxy-3-methylquinoxaline cluster_1 Step 2: Chlorination o-phenylenediamine o-phenylenediamine reflux_1 Reflux in n-butanol o-phenylenediamine->reflux_1 ethyl pyruvate ethyl pyruvate ethyl pyruvate->reflux_1 product_1 2-Hydroxy-3-methylquinoxaline reflux_1->product_1 product_1_ref 2-Hydroxy-3-methylquinoxaline reflux_2 Reflux product_1_ref->reflux_2 POCl3 POCl3 POCl3->reflux_2 product_2 2-Chloro-3-methylquinoxaline reflux_2->product_2

Caption: Synthetic pathway for 2-Chloro-3-methylquinoxaline.

Evaluation of Anticancer Activity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]

Materials:

  • Cancer cell lines (e.g., A549, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well microtiter plates

  • Quinoxaline derivatives dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoxaline derivatives in complete medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth).[7]

G start Start seed_cells Seed cancer cells in 96-well plates start->seed_cells incubate_1 Incubate for 24h seed_cells->incubate_1 treat_cells Treat cells with quinoxaline derivatives incubate_1->treat_cells incubate_2 Incubate for 48-72h treat_cells->incubate_2 add_mtt Add MTT solution incubate_2->add_mtt incubate_3 Incubate for 4h add_mtt->incubate_3 solubilize Solubilize formazan crystals incubate_3->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance analyze_data Calculate IC50 values read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for the MTT assay.

Conclusion and Future Directions

The this compound scaffold represents a promising frontier in the quest for novel therapeutic agents. While a comprehensive SAR for this specific derivative is still being charted, the wealth of data from related quinoxaline analogues provides a strong foundation for rational drug design. The insights gleaned from the impact of substitutions at the 2, 3, 6, and 7-positions offer a clear roadmap for optimizing the biological activity of these compounds. Future research should focus on the systematic synthesis and evaluation of a dedicated library of this compound derivatives to build a more detailed and predictive SAR model. Such endeavors, guided by the principles outlined in this guide, will undoubtedly accelerate the discovery of potent and selective drug candidates with the potential to address a range of unmet medical needs.

References

A Researcher's Guide to Validating Novel Quinoxaline Anticancer Activity In-Vitro

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quinoxaline scaffold represents a privileged structure in medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities.[1] This guide provides an in-depth technical comparison of essential in-vitro assays to validate the anticancer activity of novel quinoxaline compounds. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The Enduring Promise of Quinoxalines in Oncology

The quinoxaline framework, a fusion of benzene and pyrazine rings, has been the foundation for a multitude of compounds demonstrating significant anticancer properties.[2][3] These derivatives exert their cytotoxic effects through a variety of mechanisms, including the inhibition of critical enzymes in cancer progression like topoisomerase II and receptor tyrosine kinases (e.g., EGFR, VEGFR-2), as well as the induction of programmed cell death (apoptosis).[1][4] The ongoing development of novel quinoxaline-based molecules aims to enhance specificity, overcome drug resistance, and minimize the side effects commonly associated with chemotherapy.[5]

Foundational Assay: Assessing Cytotoxicity with the MTT Assay

The initial step in evaluating a novel compound's anticancer potential is to determine its cytotoxicity across various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.

The "Why" Behind the MTT Assay

The principle of the MTT assay lies in the metabolic activity of living cells. Mitochondrial dehydrogenases in viable cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals. The intensity of the resulting color is directly proportional to the number of viable cells. This allows for the quantitative determination of cell viability and the calculation of the half-maximal inhibitory concentration (IC50), a critical parameter for comparing the potency of different compounds.

Experimental Workflow: A Self-Validating Approach

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis prep_cells Cell Seeding in 96-well plate treatment Treat cells with compounds (24-72h) prep_cells->treatment prep_compounds Prepare serial dilutions of Quinoxaline derivatives prep_compounds->treatment add_mtt Add MTT solution and incubate (2-4h) treatment->add_mtt solubilize Solubilize formazan crystals with DMSO add_mtt->solubilize read_absorbance Measure absorbance at 570 nm solubilize->read_absorbance calc_ic50 Calculate IC50 values read_absorbance->calc_ic50

Caption: A streamlined workflow for determining the cytotoxicity of novel quinoxaline derivatives using the MTT assay.

Detailed Protocol for the MTT Assay
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with a range of concentrations of the novel quinoxaline derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.

  • Formazan Solubilization: Carefully remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Unraveling the Mechanism of Cell Death: Apoptosis Assays

Once a compound has demonstrated significant cytotoxicity, the next crucial step is to determine the mechanism of cell death. Many effective anticancer agents, including numerous quinoxaline derivatives, induce apoptosis.[6][7] The Annexin V-FITC/Propidium Iodide (PI) assay is a robust method to differentiate between healthy, apoptotic, and necrotic cells.

The Rationale Behind Annexin V/PI Staining

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorophore like FITC, can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells, staining the nucleus red. By using both stains, we can distinguish between different cell populations via flow cytometry.

Experimental Protocol for Annexin V-FITC/PI Apoptosis Assay
  • Cell Treatment: Treat cancer cells with the quinoxaline derivative at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer and add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Live cells will be negative for both stains, early apoptotic cells will be Annexin V-FITC positive and PI negative, and late apoptotic/necrotic cells will be positive for both.

Investigating Cell Cycle Perturbations

Many anticancer drugs, including quinoxalines, exert their effects by disrupting the cell cycle, often leading to arrest at specific checkpoints.[6][8] Analyzing the cell cycle distribution of treated cells can provide valuable insights into the compound's mechanism of action.

Why Analyze the Cell Cycle?

Flow cytometry analysis of DNA content allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant accumulation of cells in a particular phase following treatment with a quinoxaline derivative suggests that the compound interferes with the molecular machinery governing that stage of cell division. For instance, some quinoxaline 1,4-dioxides have been shown to induce G2/M cell cycle arrest.[6]

Visualizing the Cell Cycle Analysis Workflow

CellCycle_Workflow cluster_prep Preparation & Treatment cluster_fixation Fixation cluster_staining Staining cluster_analysis Analysis cell_treatment Treat cells with Quinoxaline derivative fixation Harvest and fix cells in cold ethanol cell_treatment->fixation staining Stain with Propidium Iodide (PI) and RNase A fixation->staining flow_cytometry Analyze by flow cytometry staining->flow_cytometry data_analysis Quantify cell cycle phases flow_cytometry->data_analysis

Caption: A schematic representation of the workflow for cell cycle analysis using propidium iodide staining and flow cytometry.

Detailed Protocol for Cell Cycle Analysis
  • Cell Treatment: Seed cells and treat them with the quinoxaline compound at the desired concentrations for 24-48 hours.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix them by adding the cell pellet dropwise to ice-cold 70% ethanol while vortexing. Store the cells at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in a PI staining solution containing RNase A and incubate for 30 minutes in the dark at room temperature.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, acquiring data for at least 10,000 events per sample.

  • Data Analysis: Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Comparative Efficacy of Quinoxaline Derivatives

The following table summarizes the in-vitro anticancer activity of selected quinoxaline derivatives against various human cancer cell lines, providing a benchmark for comparison of newly synthesized compounds.

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound VIIIcHCT116 (Colon)2.5Cell Cycle Arrest (G2/M)[1]
Compound XVaHCT116 (Colon)4.4Not specified[1]
Compound IVPC-3 (Prostate)2.11Topoisomerase II Inhibition, Apoptosis Induction[1][9]
FQMDA-MB-231 (Breast)< 16c-Met Kinase Inhibition[1]
Compound 11Multiple cell lines0.81 - 2.91EGFR and COX-2 inhibition[10]
Compound 13Multiple cell lines0.81 - 2.91EGFR and COX-2 inhibition[10]

Note: IC50 values can vary depending on the experimental conditions, including the cell line used and the duration of treatment.

Delving Deeper: Exploring Molecular Mechanisms

To gain a more comprehensive understanding of a novel quinoxaline's anticancer activity, further mechanistic studies are warranted. Based on the initial assay results, you can investigate specific molecular targets. For example, if apoptosis is induced, Western blot analysis can be used to examine the expression levels of key apoptotic proteins.

Potential Signaling Pathways Targeted by Quinoxalines

Apoptosis_Pathway Quinoxaline Quinoxaline Derivative TopoII Topoisomerase II Quinoxaline->TopoII Inhibition EGFR EGFR Quinoxaline->EGFR Inhibition Bcl2 Bcl-2 (anti-apoptotic) Quinoxaline->Bcl2 Downregulation Bax Bax (pro-apoptotic) Quinoxaline->Bax Upregulation Apoptosis Apoptosis TopoII->Apoptosis EGFR->Apoptosis Caspases Caspase Cascade Bcl2->Caspases Bax->Caspases Caspases->Apoptosis

Caption: A simplified diagram illustrating potential molecular mechanisms of quinoxaline-induced apoptosis.

Some quinoxaline derivatives have been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[6] This shift in the Bcl-2/Bax ratio leads to the activation of the caspase cascade and subsequent apoptosis. Additionally, the inhibition of topoisomerase II by certain quinoxalines can also trigger apoptotic cell death.[9][11]

Conclusion

The validation of novel quinoxaline derivatives as anticancer agents requires a multi-faceted in-vitro approach. By systematically progressing from initial cytotoxicity screening to more detailed mechanistic studies, researchers can build a comprehensive and robust data package. This guide provides a framework for these investigations, emphasizing the importance of understanding the underlying principles of each assay to make informed experimental choices. The continued exploration of the vast chemical space of quinoxalines holds great promise for the discovery of the next generation of targeted cancer therapies.

References

A Comparative Guide to the Purity Assessment of Synthesized 6-Chloro-7-methylquinoxaline by HPLC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Purity in Drug Discovery

In the landscape of pharmaceutical research and drug development, the molecular purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and safe preclinical and clinical outcomes. 6-Chloro-7-methylquinoxaline is a heterocyclic compound of significant interest, often serving as a key intermediate or building block in the synthesis of novel therapeutic agents. Given its role, ensuring its purity is paramount. Impurities, which can arise from starting materials, by-products, intermediates, or degradation products, can have unintended pharmacological or toxicological effects, confounding research data and posing safety risks.[1][2]

Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[1][3][4] This guide provides a comprehensive comparison of two powerful and complementary analytical techniques—High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy—for the rigorous purity assessment of a newly synthesized batch of this compound.

Orthogonal Techniques for Comprehensive Purity Analysis

No single analytical method can provide a complete picture of a compound's purity. A robust assessment relies on "orthogonal" methods—techniques that measure the same property using different underlying principles. For purity analysis, Reversed-Phase HPLC (RP-HPLC) and quantitative NMR (qNMR) represent an industry-standard orthogonal pair.

  • RP-HPLC separates compounds based on their hydrophobicity, providing a high-resolution view of the number and relative abundance of impurities.[5][6][7]

  • NMR Spectroscopy , particularly quantitative ¹H NMR (qNMR), offers structural confirmation and an absolute purity assessment against a certified internal standard, based on the direct proportionality between signal integral and the number of nuclei.[8][9][10]

This guide will detail the experimental protocols for each technique, interpret the resulting data, and provide a head-to-head comparison of their capabilities and limitations in the context of analyzing this compound.

High-Performance Liquid Chromatography (HPLC) Purity Assessment

HPLC is the workhorse of purity analysis in the pharmaceutical industry. Its high resolving power makes it ideal for detecting and quantifying trace-level impurities. We employ a reversed-phase method, where the stationary phase is nonpolar (C18) and the mobile phase is polar.[5][6] Hydrophobic compounds, like this compound, interact more strongly with the stationary phase and thus take longer to elute.[5][7]

Experimental Rationale & Protocol

The goal is to develop a method that provides sharp, symmetrical peaks with good resolution between the main compound and any potential process-related impurities or degradation products.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 (octadecylsilane) column is selected due to its versatility and strong hydrophobic retention, which is well-suited for aromatic heterocyclic compounds.[11]

  • Mobile Phase: A gradient of water (Solvent A) and acetonitrile (Solvent B) is used. Acetonitrile is a common organic modifier that is water-miscible and has a low UV cutoff, making it ideal for UV detection.[5] A gradient elution, where the concentration of the stronger organic solvent (acetonitrile) is increased over time, is necessary to elute both early-eluting polar impurities and late-eluting nonpolar impurities within a reasonable timeframe while maintaining good peak shape.

  • Additive: A small amount of formic acid (0.1%) is added to both mobile phases to improve peak shape and reproducibility by suppressing the ionization of any free silanol groups on the silica-based stationary phase.

  • Detection: UV detection at 254 nm is chosen as this wavelength is commonly absorbed by aromatic systems like the quinoxaline core, providing good sensitivity for the main peak and related impurities.

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing SamplePrep 1. Prepare 1 mg/mL stock of this compound in Acetonitrile Dilution 2. Dilute to 0.1 mg/mL with 50:50 Water:Acetonitrile MobilePhase 3. Prepare Mobile Phases A: 0.1% Formic Acid in Water B: 0.1% Formic Acid in Acetonitrile Equilibrate 4. Equilibrate Column with initial mobile phase MobilePhase->Equilibrate Inject 5. Inject 5 µL of Sample Equilibrate->Inject Gradient 6. Run Gradient Elution Program Inject->Gradient Detect 7. Detect at 254 nm Gradient->Detect Integrate 8. Integrate Peak Areas in Chromatogram Detect->Integrate Calculate 9. Calculate % Purity (Area_main / Area_total) * 100 Integrate->Calculate Report 10. Report Results and Identify Impurities >0.05% Calculate->Report

Caption: Workflow for HPLC purity determination.

Table 1: HPLC Method Parameters

ParameterValue
Instrument Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in HPLC-grade Water
Mobile Phase B 0.1% Formic Acid in HPLC-grade Acetonitrile
Gradient 10% B to 95% B over 15 min, hold 2 min, return to 10% B over 1 min, equilibrate 5 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 5 µL
Detection UV at 254 nm
Sample Prep. 0.1 mg/mL in 50:50 Water:Acetonitrile
Data Interpretation and Results

The resulting chromatogram is analyzed by integrating the area under each peak. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks detected. According to ICH guidelines, impurities present at a level above the reporting threshold (typically 0.05%) should be reported.[1]

Table 2: Hypothetical HPLC Purity Data

Peak No.Retention Time (min)Area (mAU*s)Area %Status
13.4515.60.06%Process Impurity A
28.9225890.199.71%This compound
311.2156.80.22%Unidentified Impurity B
412.042.5<0.05%Below Reporting Threshold
Total 25965.0 100.00%

Quantitative NMR (qNMR) Purity Assessment

While HPLC provides excellent relative purity, qNMR is a primary analytical method capable of determining absolute purity without needing a reference standard of the analyte itself.[10][12] The quantification is performed by comparing the integral of a specific, well-resolved signal from the analyte with the integral of a signal from a certified internal standard of known purity and mass.[8][13]

Experimental Rationale & Protocol

The success of a qNMR experiment hinges on careful planning, sample preparation, and data acquisition.[8]

Causality Behind Experimental Choices:

  • Internal Standard Selection: Maleic acid is chosen as the internal standard. It meets the key criteria:

    • High Purity: It is available as a certified reference material (CRM).[14]

    • Solubility: It is soluble in the chosen NMR solvent, DMSO-d₆.[15]

    • Non-overlapping Signals: It produces a sharp singlet in a region of the ¹H spectrum (~6.3 ppm) that is typically free of signals from aromatic compounds like our analyte, ensuring accurate integration.[15]

    • Stability: It is chemically stable and does not react with the analyte or solvent.[15]

  • Solvent: DMSO-d₆ is selected because it is an excellent solvent for a wide range of organic compounds and its residual peak does not interfere with key signals.

  • Acquisition Parameters: A long relaxation delay (D1) of at least 5 times the longest T1 (spin-lattice relaxation time) of both the analyte and standard is crucial. This ensures all protons are fully relaxed before the next pulse, which is essential for accurate integration and quantification. A 90° pulse angle is used to maximize signal for each scan.[8]

qNMR Experimental Workflow

QNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Data Acquisition cluster_data Data Processing & Calculation WeighStd 1. Accurately weigh ~5 mg of Internal Standard (Maleic Acid) WeighAnalyte 2. Accurately weigh ~20 mg of This compound WeighStd->WeighAnalyte Dissolve 3. Dissolve both solids in a known volume of DMSO-d6 (~0.75 mL) in an NMR tube WeighAnalyte->Dissolve Tune 4. Tune and Shim Spectrometer Dissolve->Tune Acquire 5. Acquire 1H NMR Spectrum with quantitative parameters (e.g., long D1 delay) Tune->Acquire Process 6. Process FID (Phase and Baseline Correction) Acquire->Process Integrate 7. Integrate non-overlapping peaks of analyte and standard Process->Integrate Calculate 8. Calculate Purity using the standard qNMR equation Integrate->Calculate

Caption: Workflow for qNMR purity determination.

Table 3: qNMR Method Parameters

ParameterValue
Instrument Bruker Avance III 400 MHz or equivalent
Solvent DMSO-d₆
Internal Standard Maleic Acid (Certified Purity: 99.95%)
Pulse Program zg30 (or equivalent)
Pulse Angle 90°
Relaxation Delay (D1) 30 seconds
Acquisition Time 4 seconds
Number of Scans 16
Data Interpretation and Calculation

The purity is calculated using the following equation[8]:

Purity (%) = (Ia / Istd) * (Nstd / Na) * (Ma / Mstd) * (mstd / ma) * Pstd

Where:

  • I : Integral of the signal for the analyte (a) or standard (std)

  • N : Number of protons giving rise to the signal

  • M : Molar mass

  • m : Mass

  • P : Purity of the internal standard

Table 4: Hypothetical qNMR Purity Data & Calculation

ParameterAnalyte (this compound)Standard (Maleic Acid)
Mass (m) 20.15 mg5.25 mg
Molar Mass (M) 178.62 g/mol 116.07 g/mol
Purity (P) To be determined 99.95%
Signal Used Singlet at ~2.7 ppm (CH₃)Singlet at ~6.3 ppm (2x =CH)
Number of Protons (N) 32
Integral (I) 1.000.25

Calculation: Purity = (1.00 / 0.25) * (2 / 3) * (178.62 / 116.07) * (5.25 / 20.15) * 99.95% Purity = 4 * 0.6667 * 1.5389 * 0.2605 * 99.95% Purity = 99.55%

Comparative Analysis: HPLC vs. qNMR

Both techniques provide valuable, complementary information. The slight difference in purity values (99.71% vs. 99.55%) is expected and highlights the different principles of each method.

Table 5: Comparison of HPLC and qNMR for Purity Assessment

FeatureHPLC (UV Detection)qNMR
Principle Separation by hydrophobicity; relative quantification based on UV absorbance.Absolute quantification based on the molar ratio to a certified internal standard.[8]
Information Provided Relative purity (Area %), number of impurities, retention times.Absolute mass purity (%), structural confirmation, identification of impurities if signals are assignable.
Strengths - High sensitivity for detecting trace impurities.- Excellent resolving power for complex mixtures.- High throughput.- A primary ratio method; high accuracy and precision.- Does not require a reference standard of the analyte.- Provides structural information simultaneously.
Limitations - Assumes all compounds have the same response factor (UV absorbance), which can introduce bias.- Cannot detect non-UV active impurities.- Provides no structural information on unknown impurities.- Lower sensitivity compared to HPLC.- Requires a pure, stable, and non-reactive internal standard.[15]- Signal overlap can complicate quantification.
Best For Detecting and quantifying low-level impurities; routine quality control.Accurate, absolute purity assignment of the main component; reference material characterization.[16]

Conclusion and Best Practices

The purity assessment of synthesized this compound demonstrates the synergistic power of using orthogonal analytical techniques.

  • HPLC analysis revealed a relative purity of 99.71% , effectively separating and quantifying two minor impurities that were present above the 0.05% reporting threshold. This makes it the superior tool for impurity profiling.

  • qNMR analysis provided an absolute mass purity of 99.55% against a certified standard, while simultaneously confirming the chemical structure of the target compound. This establishes a highly accurate value for the active substance content.

For comprehensive characterization and to meet rigorous regulatory standards, a dual approach is recommended. HPLC should be used for routine purity checks and impurity profiling, while qNMR should be employed to assign the definitive, absolute purity value for key batches, such as those used in pivotal safety and clinical studies. This combined strategy ensures the highest level of confidence in the quality and integrity of the synthesized compound.

References

A Head-to-Head Comparison of 6-Chloro-7-methylquinoxaline-based Kinase Inhibitors for Oncological Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern oncology drug discovery, the quinoxaline scaffold has emerged as a privileged structure, demonstrating significant potential in the development of targeted therapies.[1] This guide provides a comprehensive, head-to-head comparison of 6-chloro-7-methylquinoxaline-based inhibitors, with a particular focus on their role as kinase inhibitors. We will delve into their synthesis, mechanism of action, and structure-activity relationships (SAR), supported by experimental data to offer researchers, scientists, and drug development professionals a detailed understanding of this promising class of compounds.

The strategic placement of a chloro group at the 6-position and a methyl group at the 7-position of the quinoxaline ring system has been explored to modulate the pharmacokinetic and pharmacodynamic properties of these inhibitors, leading to enhanced potency and selectivity against various cancer-related kinases. This guide will synthesize findings from multiple studies to present a cohesive analysis of these compounds.

The this compound Scaffold: A Privileged Core in Kinase Inhibition

The quinoxaline core, a fusion of benzene and pyrazine rings, serves as an excellent framework for designing kinase inhibitors.[2] Its bicyclic aromatic nature allows for diverse substitutions, enabling the fine-tuning of inhibitory activity and selectivity. The introduction of a chlorine atom at the 6-position and a methyl group at the 7-position can significantly influence the electronic and steric properties of the molecule, impacting its interaction with the ATP-binding pocket of kinases.[3]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives typically involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound. A general synthetic scheme is outlined below.

General Synthetic Protocol:

The synthesis of the this compound core generally proceeds via the reaction of 4-chloro-5-methyl-1,2-phenylenediamine with a suitable α-dicarbonyl compound, such as glyoxal or a substituted benzil, in a solvent like ethanol or acetic acid. This condensation reaction readily forms the quinoxaline ring system. Further modifications at other positions can be achieved through various organic reactions to generate a library of derivatives for biological screening.[4]

G

Head-to-Head Comparison of Inhibitory Activity

A study on 6,7-dimethyl quinoxaline analogs as inhibitors of kinases involved in Alzheimer's disease, such as GSK3β, provides a relevant starting point.[5] Another key source is a study on variously substituted quinoxalines as inhibitors of Apoptosis Signal-Regulating Kinase 1 (ASK1), a critical component of stress-induced signaling pathways implicated in cancer.[4]

Compound IDQuinoxaline CoreR1R2Target KinaseIC50 (nM)Reference
Compound A 6,7-dimethyl(E)-N'-(4-bromobenzylidene)HGSK3β>10,000[5]
Compound B 6,7-dimethyl(E)-N'-(4-chlorobenzylidene)HGSK3β>10,000[5]
ASK1-Inhibitor 1 6,7-dichloromethylAmide derivativeASK1>10,000[4]
ASK1-Inhibitor 2 6,7-dibromomethylAmide derivativeASK130.17[4]

Analysis of Inhibitory Data:

The data, though from different studies and on slightly different scaffolds, allows for some critical observations. In the study on GSK3β inhibitors, the 6,7-dimethylquinoxaline core did not yield highly potent inhibitors when combined with the tested side chains.[5] However, the study on ASK1 inhibitors reveals a dramatic effect of the halogen substitution at the 6 and 7 positions. While the 6,7-dichloro derivative was inactive, the 6,7-dibromo analog (ASK1-Inhibitor 2) demonstrated potent inhibition of ASK1 with an IC50 of 30.17 nM.[4] This highlights the sensitivity of kinase inhibition to the nature of the substituent at these positions. It is plausible that a 6-chloro-7-methyl substitution could offer a balance of steric and electronic properties that leads to potent and selective inhibition of specific kinases.

Targeted Signaling Pathways

This compound-based inhibitors, by targeting various kinases, can modulate critical signaling pathways involved in cancer cell proliferation, survival, and angiogenesis. A primary target for many quinoxaline derivatives is the Receptor Tyrosine Kinase (RTK) family and their downstream signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.

G

Experimental Protocols

To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are standardized protocols for key assays used in the evaluation of this compound-based inhibitors.

In Vitro Kinase Inhibition Assay (Example: ASK1)

This protocol is adapted from methodologies used for evaluating quinoxaline-based ASK1 inhibitors.[4]

Objective: To determine the in vitro inhibitory activity of test compounds against a specific kinase.

Materials:

  • Recombinant human ASK1 enzyme

  • ATP

  • Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 1 mM DTT)

  • Substrate peptide

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add 2.5 µL of the test compound solution.

  • Add 2.5 µL of a solution containing the ASK1 enzyme and substrate peptide in kinase buffer.

  • Initiate the kinase reaction by adding 5 µL of ATP solution in kinase buffer.

  • Incubate the reaction mixture at room temperature for 1 hour.

  • Stop the kinase reaction and detect the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

G

Cell-Based Proliferation Assay (MTT Assay)

This assay is crucial for determining the cytotoxic effects of the inhibitors on cancer cell lines.

Objective: To assess the effect of test compounds on the proliferation of cancer cells.

Materials:

  • Cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with FBS and antibiotics

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel kinase inhibitors with potential applications in oncology. While direct comparative data for a series of these specific inhibitors is limited in publicly available literature, analysis of structurally related compounds provides valuable insights into their structure-activity relationships. The potent activity of the 6,7-dibromoquinoxaline derivative against ASK1 suggests that further exploration of halogen and methyl substitutions at these positions is warranted.

Future research should focus on the systematic synthesis and evaluation of a library of this compound derivatives against a panel of cancer-related kinases to establish a clear SAR and identify lead compounds for further preclinical development. The detailed protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers embarking on such investigations.

References

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 6-Chloro-7-methylquinoxaline-based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For drug discovery researchers and scientists, the journey from a promising hit compound to a clinical candidate is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The 6-chloro-7-methylquinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, particularly for the development of potent kinase inhibitors targeting various signaling pathways implicated in oncology and inflammatory diseases.[1][2][3] However, the highly conserved nature of the ATP-binding site across the human kinome presents a significant risk of off-target binding, which can lead to unforeseen toxicities or a dilution of on-target efficacy.[4]

This guide provides an in-depth comparison of methodologies for profiling the cross-reactivity of this compound-based compounds. We will delve into the causality behind experimental choices, present detailed protocols for key assays, and offer a framework for interpreting the resulting data to guide lead optimization and candidate selection. Our focus is on building a self-validating system of assays that provides a comprehensive and trustworthy assessment of a compound's selectivity profile.

The Imperative of Early and Comprehensive Cross-Reactivity Profiling

Identifying and characterizing off-target interactions early in the drug discovery pipeline is not merely a regulatory requirement but a strategic necessity.[5] Undesirable pharmacodynamic properties are a major cause of attrition in later stages of development.[5] Early-stage safety pharmacology and secondary pharmacology screening help to de-risk compounds by identifying potential liabilities associated with major organ systems like the cardiovascular, central nervous, and respiratory systems.[5][6][7] For kinase inhibitors, promiscuity can sometimes be harnessed for a desired polypharmacological effect, but unintended cross-reactivity is more often a liability.[8] Therefore, a multi-faceted approach combining computational and experimental methods is essential for building a complete picture of a compound's interaction landscape.

A Multi-Pronged Approach to De-risking Quinoxaline-Based Inhibitors

We advocate for a tiered approach to cross-reactivity profiling, beginning with broad, cost-effective in vitro screens and progressing to more complex, physiologically relevant cell-based assays for promising candidates. This strategy allows for the early elimination of promiscuous compounds and focuses resources on those with the highest potential.

Our comparative analysis will focus on three key experimental workflows:

  • Broad Kinase Panel Screening: A biochemical approach to assess direct inhibitory activity against a large, representative panel of the human kinome.

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method to validate target engagement and assess off-target binding within the complex milieu of a living cell.[9][10][11]

  • Activity-Based Kinome Profiling (KiNativ™): A chemical proteomics approach to quantify inhibitor binding to native kinases in cell lysates, providing a functional readout of target engagement.[12][13][14]

Below is a logical workflow for integrating these techniques in a drug discovery program.

G cluster_0 Initial Screening & Lead Identification cluster_1 Cross-Reactivity Profiling cluster_2 Lead Optimization & Candidate Selection Compound Library Compound Library Primary Assay (On-Target) Primary Assay (On-Target) Compound Library->Primary Assay (On-Target) Hit Compounds Hit Compounds Primary Assay (On-Target)->Hit Compounds Broad Kinase Panel Broad Kinase Panel Hit Compounds->Broad Kinase Panel Biochemical Screen CETSA CETSA Broad Kinase Panel->CETSA Cellular Validation KiNativ KiNativ CETSA->KiNativ Functional Proteomics Data Integration & SAR Data Integration & SAR KiNativ->Data Integration & SAR Lead Candidates Lead Candidates Data Integration & SAR->Lead Candidates Safety Pharmacology Safety Pharmacology Lead Candidates->Safety Pharmacology Preclinical Assessment

Caption: Integrated workflow for cross-reactivity profiling.

Comparative Analysis of Profiling Methodologies

To illustrate the application and interpretation of these techniques, we will consider a hypothetical case study involving three this compound-based compounds (Qx-A, Qx-B, and Qx-C) designed as inhibitors of a primary target kinase, "Kinase X."

Broad Kinase Panel Screening

Causality Behind Experimental Choice: This is the workhorse of selectivity profiling. By screening against a large panel (e.g., >300 kinases), we can rapidly identify both expected and unexpected off-target interactions based on direct enzymatic inhibition.[4] This biochemical assay provides clean IC50 values, which are essential for initial structure-activity relationship (SAR) analysis and for calculating selectivity scores.

Experimental Protocol: Radiometric Kinase Assay (e.g., HotSpot)

  • Reaction Setup: Prepare a reaction mixture containing the purified recombinant kinase, a specific substrate peptide, and ATP radiolabeled with ³³P (γ-³³P-ATP) in a suitable kinase buffer.

  • Compound Addition: Add the test compounds (Qx-A, Qx-B, Qx-C) at various concentrations (typically a 10-point dose-response curve, e.g., from 10 µM to 0.5 nM). Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Initiation and Incubation: Initiate the kinase reaction by adding the γ-³³P-ATP. Incubate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is in the linear range.

  • Termination and Capture: Stop the reaction and spot the mixture onto a filter membrane that captures the phosphorylated substrate.

  • Washing: Wash the membranes extensively to remove unincorporated γ-³³P-ATP.

  • Detection: Measure the radioactivity on the filter using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Fit the data to a dose-response curve to determine the IC50 value for each kinase-inhibitor interaction.

Hypothetical Data Presentation:

CompoundPrimary Target (Kinase X) IC50 (nM)Off-Target 1 (Kinase Y) IC50 (nM)Off-Target 2 (Kinase Z) IC50 (nM)Selectivity Score (S10)¹
Qx-A 15150>10,0001
Qx-B 252,5008,0002
Qx-C 8406000

¹Selectivity Score (S10) is the number of non-mutant kinases with an IC50 < 100 nM. A lower score indicates higher selectivity.

Interpretation:

  • Qx-C is the most potent inhibitor of Kinase X but exhibits poor selectivity, inhibiting Kinase Y at only a 5-fold higher concentration. This compound would be a high risk for off-target effects.

  • Qx-A shows good potency and a 10-fold selectivity over Kinase Y, which may be acceptable depending on the therapeutic window of Kinase Y.

  • Qx-B is less potent but demonstrates the best selectivity profile, with a 100-fold window over its nearest off-target. This compound represents a more promising starting point for further optimization.

Cellular Thermal Shift Assay (CETSA®)

Causality Behind Experimental Choice: While kinase panels are invaluable, they use purified recombinant enzymes, which may not reflect the true conformational state or complex interactions of kinases within a cell. CETSA measures the thermal stabilization of a protein upon ligand binding in intact cells or cell lysates.[9][10][15] This provides crucial evidence of target engagement in a physiological context and can uncover off-target interactions that might be missed in biochemical assays.[11]

Experimental Protocol: CETSA® in Intact Cells

  • Cell Treatment: Culture cells to an appropriate density and treat with the test compound (e.g., Qx-B at its cellular IC50) or vehicle (DMSO) for a specified time (e.g., 1 hour).

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the precipitated proteins.

  • Protein Quantification: Collect the supernatant (soluble fraction) and quantify the amount of the target protein (and suspected off-targets) using a specific antibody-based method like Western blotting or an immunoassay.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and therefore, binding.[16]

Hypothetical Data Visualization:

G cluster_0 CETSA Melt Curve for Kinase X Y_axis->X_axis V1 V2 V1->V2 Vehicle V3 V2->V3 Vehicle V4 V3->V4 Vehicle V5 V4->V5 Vehicle Q1 Q2 Q1->Q2 Qx-B Q3 Q2->Q3 Qx-B Q4 Q3->Q4 Qx-B Q5 Q4->Q5 Qx-B Q6 Q5->Q6 Qx-B

Caption: CETSA melt curve showing stabilization of Kinase X by Qx-B.

Interpretation: The rightward shift of the melting curve for Kinase X in the presence of Qx-B confirms that the compound engages and stabilizes its intended target in a cellular environment. This same experiment should be repeated for high-interest off-targets identified in the kinase panel (e.g., Kinase Y). A lack of a thermal shift for Kinase Y would provide strong evidence that Qx-B does not engage this off-target in cells, increasing confidence in its selectivity.

Activity-Based Kinome Profiling (KiNativ™)

Causality Behind Experimental Choice: This powerful chemical proteomics platform assesses the ability of a compound to compete with an ATP-based probe for binding to the active site of kinases in their native state within a complex cell lysate.[12][14] It provides a quantitative measure of target engagement across a large portion of the expressed kinome and can reveal off-targets that are context-dependent (e.g., requiring post-translational modifications or scaffolding proteins not present in recombinant assays).[13]

Experimental Protocol: KiNativ™ Profiling

  • Lysate Preparation: Prepare cell lysates under native conditions that preserve kinase activity and protein complexes.

  • Inhibitor Incubation: Treat aliquots of the lysate with the test compound (e.g., Qx-B) at various concentrations or with a vehicle control (DMSO).

  • Probe Labeling: Add a biotin-labeled, acyl-phosphate ATP probe. This probe will covalently label the active site lysine of active kinases. The test compound will compete with the probe for binding, thus reducing the labeling of its targets.

  • Digestion and Enrichment: Digest the proteome with trypsin. Enrich the biotin-labeled peptides using streptavidin affinity chromatography.

  • LC-MS/MS Analysis: Analyze the enriched peptides by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the labeled kinase-derived peptides. The abundance of a peptide in the compound-treated sample relative to the vehicle control reflects the degree of inhibition. Plotting this ratio against compound concentration yields an IC50 value for each kinase detected.

Hypothetical Data Presentation:

Kinase TargetFunction / PathwayQx-B Cellular IC50 (nM)Interpretation
Kinase X Proliferation28Confirmed on-target engagement in a native cellular context.
MAP2K5 MAPK Signaling3,100Weak off-target engagement, consistent with biochemical data. Low risk.
RAF1 MAPK Signaling>10,000No significant engagement. High selectivity confirmed.
GSK3B Wnt Signaling>10,000No significant engagement. High selectivity confirmed.

Interpretation: The KiNativ™ data for Qx-B would corroborate the findings from the previous assays. It confirms potent engagement of the primary target, Kinase X, in a native environment. Crucially, it provides quantitative IC50 values for hundreds of other kinases simultaneously, offering a broad and unbiased view of selectivity. The lack of potent inhibition of other kinases like RAF1 and GSK3B provides strong, self-validating evidence of Qx-B's specificity. The weak inhibition of MAP2K5 aligns with the biochemical panel data, confirming it as a low-potency off-target.

Synthesizing the Data for a Go/No-Go Decision

By integrating the data from these three orthogonal approaches, we can build a high-confidence profile of our this compound-based lead compounds.

  • Qx-C , despite its high potency, would be deprioritized due to its poor selectivity demonstrated in the initial kinase screen.

  • Qx-A might be considered a backup candidate, but the modest 10-fold selectivity over Kinase Y would require further investigation into the physiological role and potential toxicity of inhibiting Kinase Y.

  • Qx-B emerges as the strongest candidate. Its excellent selectivity in the biochemical panel is validated by confirmed on-target engagement in CETSA and a clean profile in the comprehensive KiNativ™ analysis.

This multi-pronged, self-validating system of assays provides the trustworthiness required to make informed decisions, ensuring that only the most selective and de-risked compounds advance toward preclinical development. By understanding the "why" behind each experimental choice and meticulously interpreting the integrated data, we can navigate the complexities of kinase inhibitor development with greater confidence and success.

References

The Strategic Placement of Chlorine: How a C6-Chloro Group Modulates the Biological Activity of Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Medicinal Chemists and Drug Development Professionals

The quinoxaline scaffold, a fused bicyclic system of benzene and pyrazine rings, is a cornerstone in medicinal chemistry, celebrated for its broad spectrum of biological activities.[1][2] These activities, ranging from anticancer and antimicrobial to anti-inflammatory and antiviral, are profoundly influenced by the nature and position of substituents on the quinoxaline core.[3][4] This guide delves into the specific, yet significant, role of a chloro group at the C6 position, providing a comparative analysis of how this single substitution can dramatically alter the therapeutic potential of quinoxaline derivatives.

The Chloro Group: An Electron-Withdrawing Powerhouse

From a medicinal chemistry perspective, the introduction of a halogen, such as chlorine, is a classic strategy to modulate a drug candidate's properties. Chlorine is an electron-withdrawing group, which can influence the molecule's electronics, lipophilicity, and metabolic stability. When placed at the C6 position of the quinoxaline ring, these effects can lead to enhanced binding affinity for biological targets, altered pharmacokinetic profiles, and ultimately, improved biological activity.

Comparative Analysis: C6-Chloro Quinoxalines in Action

The impact of the C6-chloro substitution is best understood through direct comparison with non-chlorinated or differently substituted analogs across various therapeutic areas.

Anticancer Activity: A Tale of Enhanced Potency

In the realm of oncology, quinoxaline derivatives have shown immense promise as inhibitors of various kinases and other enzymes crucial for cancer cell proliferation and survival.[5][6] The addition of a chloro group at the C6 position has, in several studies, been linked to a significant boost in anticancer efficacy.

For instance, a study on quinoxaline derivatives as potential anticancer agents revealed that the introduction of a chloro group at the C6 or C7 position could be a key determinant of cytotoxicity.[7] While the parent quinoxaline might show modest activity, the 6-chloro derivative often exhibits a lower IC50 value, indicating higher potency against cancer cell lines. This enhancement is often attributed to the chloro group's ability to form favorable interactions, such as halogen bonds, within the active site of the target protein.

One structure-activity relationship (SAR) study highlighted that in a series of amide derivatives, the introduction of a small electron-withdrawing group like chlorine into the quinoxaline ring slightly improved the anticancer activity.[6] This suggests that the electronic effect of the C6-chloro group can fine-tune the molecule's ability to interact with its biological target.

Table 1: Comparative Anticancer Activity of Quinoxaline Derivatives

CompoundR1R2Cancer Cell LineIC50 (µM)
Analog A HPhenylHCT-116 (Colon)> 50
Analog B 6-ClPhenylHCT-116 (Colon)15.2
Analog C H4-MethoxyphenylMCF-7 (Breast)22.5
Analog D 6-Cl4-MethoxyphenylMCF-7 (Breast)8.7

This table is a representative example based on general trends observed in the literature and is for illustrative purposes.

Antimicrobial Effects: Broadening the Spectrum

Quinoxaline derivatives have also been extensively investigated for their antimicrobial properties.[8][9] The C6-chloro substitution can play a crucial role in enhancing the antibacterial and antifungal activity of these compounds. The increased lipophilicity imparted by the chloro group can facilitate the molecule's passage through microbial cell membranes, leading to higher intracellular concentrations and greater efficacy.

Studies have shown that 6-chloro-quinoxaline derivatives can exhibit potent activity against a range of Gram-positive and Gram-negative bacteria, as well as various fungal strains.[10] When compared to their non-chlorinated counterparts, the 6-chloro analogs often demonstrate lower Minimum Inhibitory Concentrations (MICs).

Table 2: Comparative Antimicrobial Activity (MIC in µg/mL)

CompoundRS. aureusE. coliC. albicans
Analog E H64128>256
Analog F 6-Cl163264

This table is a representative example based on general trends observed in the literature and is for illustrative purposes.

Experimental Workflows: Synthesizing and Evaluating C6-Chloro Quinoxalines

The synthesis of 6-chloro-quinoxaline derivatives typically involves the condensation of a substituted o-phenylenediamine with a 1,2-dicarbonyl compound.[7] The biological evaluation of these compounds follows standard protocols to determine their efficacy and mechanism of action.

General Synthetic Protocol

A common route to synthesize 6-chloro-2,3-disubstituted-quinoxalines involves reacting 4-chloro-1,2-phenylenediamine with a suitable 1,2-dicarbonyl compound in a solvent like glacial acetic acid under reflux.[7]

Workflow for Synthesis and Biological Evaluation

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start 4-chloro-1,2-phenylenediamine + 1,2-dicarbonyl compound reaction Condensation Reaction (e.g., in acetic acid, reflux) start->reaction purification Purification (Crystallization/Chromatography) reaction->purification characterization Structural Characterization (NMR, MS, IR) purification->characterization in_vitro In Vitro Assays characterization->in_vitro Pure 6-chloro-quinoxaline derivative cytotoxicity Cytotoxicity Assay (e.g., MTT Assay) in_vitro->cytotoxicity antimicrobial Antimicrobial Assay (MIC Determination) in_vitro->antimicrobial mechanism Mechanism of Action Studies cytotoxicity->mechanism kinase Kinase Inhibition Assay mechanism->kinase apoptosis Apoptosis Assay mechanism->apoptosis

Caption: Workflow from synthesis to biological evaluation of 6-chloro-quinoxaline derivatives.

Key Experimental Protocols

MTT Assay for Cytotoxicity:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized 6-chloro-quinoxaline derivatives and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated.

Mechanistic Insights: How the C6-Chloro Group Exerts its Influence

The enhanced biological activity of 6-chloro-quinoxalines can be attributed to several factors. The electron-withdrawing nature of the chloro group can modulate the pKa of the quinoxaline ring system, affecting its interaction with biological targets. Furthermore, the chloro group can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity and selectivity of a ligand for its receptor.

In the context of anticancer activity, many quinoxaline derivatives function as inhibitors of protein kinases.[6] The C6-chloro group can influence the orientation of the molecule within the ATP-binding pocket of the kinase, leading to more potent inhibition.

Potential Mechanism of Action in Cancer

G compound 6-Chloro-quinoxaline Derivative kinase Protein Kinase (e.g., EGFR, VEGFR) compound->kinase Inhibits apoptosis Apoptosis compound->apoptosis Induces pathway Downstream Signaling Pathway (e.g., PI3K/AKT) kinase->pathway Activates atp ATP atp->kinase proliferation Cancer Cell Proliferation, Survival pathway->proliferation Promotes proliferation->apoptosis Inhibited by

Caption: Inhibition of kinase signaling pathways by 6-chloro-quinoxaline derivatives.

Conclusion

The strategic placement of a chloro group at the C6 position of the quinoxaline scaffold is a powerful tool in the medicinal chemist's arsenal. This seemingly simple modification can significantly enhance the biological activity of quinoxaline derivatives, leading to more potent anticancer and antimicrobial agents. The electron-withdrawing properties and the potential for halogen bonding interactions contribute to this improved efficacy. As researchers continue to explore the vast chemical space of quinoxaline derivatives, the C6-chloro-quinoxaline motif will undoubtedly remain a key building block in the design of novel and effective therapeutics.

References

A Senior Application Scientist's Guide to the Spectroscopic Analysis of Substituted Quinoxalines

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of spectroscopic data for substituted quinoxalines, designed for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of data, this document delves into the causal relationships between substituent effects and spectroscopic outcomes, offering field-proven insights into the structural elucidation of this critical class of heterocyclic compounds.

Quinoxaline derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a broad spectrum of biological activities and finding applications in organic electronics.[1][2] The precise characterization of these molecules is paramount, and spectroscopic techniques remain the most powerful tools for this purpose. This guide will navigate the nuances of UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data, providing a comparative framework for understanding the influence of various substituents on the quinoxaline core.

The Foundational Role of UV-Visible Spectroscopy in Quinoxaline Characterization

UV-Visible spectroscopy provides valuable information about the electronic transitions within a molecule, which are highly sensitive to the extent of conjugation and the presence of electron-donating or electron-withdrawing groups. For quinoxaline derivatives, the absorption spectra typically exhibit multiple bands corresponding to π–π* and n–π* transitions.[2]

The position and intensity of the absorption maxima (λmax) are significantly influenced by the nature of the substituents. Electron-donating groups (EDGs) such as -NH2, -OH, and -OCH3 tend to cause a bathochromic (red) shift in the λmax, indicating a decrease in the energy required for electronic excitation. Conversely, electron-withdrawing groups (EWGs) like -NO2, -CN, and -COOH typically lead to a hypsochromic (blue) shift or a more complex change in the spectrum depending on their interaction with the quinoxaline ring.

Experimental Protocol: UV-Visible Spectroscopy of Quinoxaline Derivatives

A robust and reproducible protocol is essential for obtaining high-quality UV-Vis data. The following is a generalized procedure that can be adapted for various substituted quinoxalines.

Instrumentation: A dual-beam UV-Vis spectrophotometer is recommended for accurate measurements.

Sample Preparation:

  • Solvent Selection: Choose a UV-grade solvent in which the quinoxaline derivative is fully soluble and that does not absorb in the region of interest. Common solvents include ethanol, methanol, acetonitrile, and chloroform.

  • Concentration: Prepare a stock solution of the analyte at a known concentration (e.g., 1 mg/mL). From this, prepare a series of dilutions to determine a concentration that gives an absorbance reading between 0.2 and 0.8 AU for the λmax. This ensures adherence to the Beer-Lambert law.

  • Blank Measurement: Use the same solvent as a blank to zero the instrument.

Data Acquisition:

  • Scan the sample over a wavelength range of 200–800 nm.

  • Record the wavelength of maximum absorbance (λmax) and the corresponding absorbance value.

  • Calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).

dot graphdiv { graph [fontname="Arial", fontsize=12, label="UV-Vis Spectroscopy Workflow for Quinoxaline Analysis", labelloc=t, rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: A generalized workflow for the UV-Visible spectroscopic analysis of substituted quinoxalines.

Comparative UV-Vis Data for Substituted Quinoxalines

The following table summarizes the effect of different substituents on the λmax of the quinoxaline core.

Substituent TypeExample SubstituentPositionEffect on λmaxReference
Electron-Donating -NH26Bathochromic Shift[2]
-OCH36,7Bathochromic Shift[2]
Electron-Withdrawing -NO26Hypsochromic Shift[1]
-COOH6Hypsochromic Shift[1]
Aryl Phenyl2,3Bathochromic Shift[3]
Thienyl2,3Greater Bathochromic Shift than Phenyl[3]

Elucidating Structure with Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For substituted quinoxalines, both ¹H and ¹³C NMR are crucial.

¹H NMR Spectroscopy

The chemical shifts of the protons on the quinoxaline ring are sensitive to the electronic effects of the substituents. Aromatic protons in quinoxaline typically resonate in the region of δ 7.5–8.5 ppm. The introduction of an electron-donating group generally causes an upfield shift (lower ppm) of the aromatic protons, particularly those in the ortho and para positions relative to the substituent. Conversely, an electron-withdrawing group will cause a downfield shift (higher ppm).

¹³C NMR Spectroscopy

¹³C NMR provides valuable information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the quinoxaline ring are also influenced by the nature and position of the substituents. A key study by McNab (1982) provides a comprehensive analysis of the ¹³C NMR spectra of a series of 5-, 6-, and 2-substituted quinoxalines, demonstrating the additivity of substituent effects on the chemical shifts.[4]

Key Observations from ¹³C NMR of Substituted Quinoxalines:

  • Electron-Donating Groups (-NH2, -OCH3): Cause a significant upfield shift (shielding) of the carbon atom to which they are attached (ipso carbon) and the carbons ortho and para to it.

  • Electron-Withdrawing Groups (-NO2, -Br): Lead to a downfield shift (deshielding) of the ipso carbon and have a more complex effect on the other ring carbons.

  • Substituent Position: The position of the substituent significantly affects the chemical shifts of all carbons in the ring, allowing for the differentiation of isomers.

Experimental Protocol: NMR Spectroscopy of Quinoxaline Derivatives

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.

Sample Preparation:

  • Solvent Selection: Use a deuterated solvent that completely dissolves the sample. Common choices include CDCl3, DMSO-d6, and acetone-d6.

  • Concentration: Dissolve 5–10 mg of the sample in approximately 0.5–0.7 mL of the deuterated solvent in an NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard (δ 0.00 ppm).

Data Acquisition:

  • Acquire a ¹H NMR spectrum.

  • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

  • For more complex structures, 2D NMR experiments such as COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be employed to establish proton-proton and proton-carbon correlations, respectively.

dot graphdiv { graph [fontname="Arial", fontsize=12, label="NMR Spectroscopy Workflow for Quinoxaline Elucidation", labelloc=t, rankdir=TB]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: A workflow for the structural elucidation of substituted quinoxalines using NMR spectroscopy.

Comparative ¹³C NMR Chemical Shift Data for 6-Substituted Quinoxalines

The following table presents a comparison of ¹³C NMR chemical shifts for various 6-substituted quinoxalines, demonstrating the influence of electron-donating and electron-withdrawing groups. Data is referenced to TMS.

Substituent (at C-6)C-2C-3C-5C-6C-7C-8C-9C-10Reference
-H (Unsubstituted) 145.4145.4129.5129.5129.5129.5142.1142.1[4]
-OCH3 (EDG) 144.3143.1121.3158.2107.1129.9138.8142.5[4]
-Br (EWG) 145.8146.4132.5120.9132.5129.5141.0142.9[4]

Confirming Molecular Weight and Fragmentation with Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. For substituted quinoxalines, electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺•) and various fragment ions.

The fragmentation of the quinoxaline ring is influenced by the nature and position of the substituents. Common fragmentation pathways for the quinoxaline core involve the loss of HCN or C2H2.[5] The substituents themselves can also undergo characteristic fragmentation.

Influence of Substituents on Fragmentation:

  • Electron-Donating Groups: May stabilize the molecular ion, leading to a more abundant M⁺• peak.

  • Electron-Withdrawing Groups: Can influence the fragmentation pathways. For example, a nitro group often leads to the characteristic loss of NO• (30 Da) and NO2• (46 Da).[6]

  • Alkyl and Aryl Substituents: Can undergo cleavage at the bond connecting them to the quinoxaline ring, leading to characteristic fragment ions.

Experimental Protocol: Mass Spectrometry of Quinoxaline Derivatives

Instrumentation: A mass spectrometer with an electron ionization (EI) source is commonly used for the analysis of relatively volatile and thermally stable compounds like many quinoxaline derivatives. For less volatile or thermally labile compounds, soft ionization techniques such as electrospray ionization (ESI) may be more suitable.

Sample Introduction:

  • Direct Infusion: The sample, dissolved in a suitable volatile solvent, is directly infused into the ion source.

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile and thermally stable quinoxalines, GC can be used to separate a mixture of compounds before they enter the mass spectrometer.

Data Acquisition:

  • Acquire a full scan mass spectrum to determine the molecular weight and observe the overall fragmentation pattern.

  • The mass spectrum is a plot of relative intensity versus the mass-to-charge ratio (m/z).

dot graphdiv { graph [fontname="Arial", fontsize=12, label="Mass Spectrometry Workflow for Quinoxaline Analysis", labelloc=t, rankdir=LR]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} } Caption: A generalized workflow for the mass spectrometric analysis of substituted quinoxalines.

Comparative Fragmentation Analysis of Substituted Quinoxalines

The following table provides a conceptual comparison of the expected key fragmentation patterns for quinoxalines with different types of substituents under electron ionization.

Substituent TypeExample SubstituentKey Fragmentation Pathways
Unsubstituted -HLoss of HCN, C2H2
Alkyl -CH3Loss of H• to form a stable tropylium-like ion, loss of CH3•
Nitro (EWG) -NO2Loss of NO• (M-30), loss of NO2• (M-46), loss of CO from fragment ions
Methoxy (EDG) -OCH3Loss of CH3• (M-15), loss of CH2O (M-30), loss of CHO• (M-29)

Synthesis and Conclusion

The comprehensive structural elucidation of substituted quinoxalines relies on the synergistic application of multiple spectroscopic techniques. UV-Visible spectroscopy provides initial insights into the electronic nature of the molecule, while NMR spectroscopy offers a detailed map of the molecular framework. Finally, mass spectrometry confirms the molecular weight and provides further structural clues through the analysis of fragmentation patterns.

By understanding how different substituents influence the spectroscopic data, researchers can confidently identify and characterize novel quinoxaline derivatives, accelerating their development in medicinal chemistry and materials science. This guide has provided a comparative framework and detailed protocols to empower scientists in this endeavor. The causality behind the observed spectroscopic trends is rooted in the fundamental electronic and steric effects of the substituents, and a thorough understanding of these principles is key to mastering the structural analysis of this important class of compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 6-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and application of novel heterocyclic compounds like 6-Chloro-7-methylquinoxaline are central to discovery. However, rigorous scientific practice extends beyond the benchtop; it encompasses the entire lifecycle of a chemical, including its safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles for halogenated organic compounds.

While a specific Safety Data Sheet (SDS) for this compound is not consistently available, a thorough review of data for structurally analogous compounds, such as other chlorinated quinoxalines and quinolines, provides a robust framework for its management.[1] The cardinal rule for the disposal of this compound is to entrust it to a licensed and approved hazardous waste disposal facility.[1] Under no circumstances should this chemical or its waste be released into the environment or disposed of via standard laboratory drains.[1][2]

Hazard Profile and Risk Assessment

Understanding the potential hazards of this compound is foundational to its safe handling and disposal. Based on data from related chloro-quinoxaline and halogenated heterocyclic compounds, a comprehensive hazard profile can be anticipated.

Potential Health Hazards:

  • Acute Toxicity: Compounds in this class are often harmful if swallowed, inhaled, or in direct contact with skin.[1][3]

  • Serious Eye Damage/Irritation: A significant risk associated with similar structures is the potential for serious eye damage or irritation upon contact.[3][4][5][6]

  • Skin Corrosion/Irritation: May cause skin irritation.[1][3][5][6]

  • Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[3][5][6]

  • Long-Term Effects: Some related quinoxaline derivatives are suspected of causing cancer or damaging fertility or an unborn child. Therefore, this compound should be handled as a potential carcinogen and reproductive toxin.

Physicochemical & Environmental Hazards:

  • Hazardous Decomposition Products: During combustion, it may release toxic and corrosive gases such as carbon monoxide (CO), carbon dioxide (CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl).[1][4]

  • Environmental Persistence: As a halogenated organic compound, it may be persistent in the environment and should not be allowed to enter drains or waterways.[2][7][8] The U.S. EPA regulates many halogenated organic compounds as hazardous waste.[9][10][11]

Hazard CategoryPotential HazardRecommended Action
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][3]Wear appropriate PPE. Ensure adequate ventilation.
Eye Damage/Irritation Causes serious eye irritation or damage.[3][4][5]Wear chemical safety goggles and/or a face shield.[3]
Skin Irritation Causes skin irritation.[1][3][5]Wear chemically resistant gloves and a lab coat.[1]
Reproductive Toxicity Suspected of damaging fertility or the unborn child.Obtain special instructions before use. Do not handle until all safety precautions have been read.
Carcinogenicity Suspected of causing cancer.Work under a chemical fume hood. Avoid dust formation.
Environmental Potentially persistent and toxic to aquatic life.Do not discharge into sewers or the environment.[2][12]

Personal Protective Equipment (PPE) - Your First Line of Defense

The causality behind PPE selection is directly linked to the identified hazard profile. A multi-barrier approach is essential to prevent exposure during handling and disposal preparation.

  • Eye Protection: Wear chemical safety goggles or a full-face shield.[1] Standard safety glasses are insufficient. The potential for serious eye damage necessitates a complete seal around the eyes.

  • Hand Protection: Use chemically resistant gloves, such as nitrile or neoprene.[1] Gloves must be inspected before use and disposed of properly after handling the chemical, even if no direct contact is perceived.

  • Body Protection: A lab coat, long pants, and closed-toe shoes are mandatory to protect the skin from accidental splashes or spills.[1]

  • Respiratory Protection: All handling of solid this compound and preparation of its waste for disposal must be performed in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or aerosols.[1][3]

Detailed Disposal Protocol: A Step-by-Step Guide

The following protocol provides a self-validating system for the safe segregation, collection, and disposal of waste containing this compound.

Step 1: Waste Segregation at the Source

  • Rationale: Preventing the cross-contamination of waste streams is critical for safety and compliant disposal. Halogenated organic waste must be kept separate from non-halogenated waste.[8]

  • Procedure:

    • Designate separate, clearly labeled waste containers for solid and liquid waste containing this compound at the point of generation (e.g., in the fume hood where the work is being performed).

    • Never mix this waste with other waste streams unless compatibility has been confirmed and it is permitted by your institution's Environmental Health and Safety (EHS) department.[1]

Step 2: Waste Collection and Containment

  • Solid Waste:

    • Procedure: Collect solid this compound waste, including contaminated consumables like weigh boats, pipette tips, and gloves, in a dedicated, robust, and sealable container.[1]

    • Container: A wide-mouth polyethylene or glass jar with a screw-top lid is suitable.

  • Liquid Waste:

    • Procedure: Collect solutions containing this compound in a separate, labeled, and sealed container.[1]

    • Container: Use a chemically compatible (e.g., glass or polyethylene) container with a secure, leak-proof screw cap. Ensure the container is vented if there is any potential for gas generation, although this is not expected under normal storage conditions.

Step 3: Proper Labeling

  • Rationale: Accurate labeling is a regulatory requirement and is crucial for the safety of all personnel who may handle the container.

  • Procedure:

    • Label all waste containers clearly with the words "Hazardous Waste ".[1]

    • List the full chemical name: "This compound ". Do not use abbreviations.[8]

    • Identify all other components in the waste stream, including solvents and their approximate percentages.

    • Include the date of accumulation and the name of the generating researcher or lab.

Step 4: Storage Pending Disposal

  • Procedure:

    • Store waste containers in a designated, secure, and well-ventilated hazardous waste accumulation area.[1]

    • Ensure containers are kept tightly closed and are not leaking.[1]

    • Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Step 5: Coordination with Environmental Health and Safety (EHS)

  • Procedure:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.

    • Provide them with accurate information regarding the composition and volume of the waste.

    • Follow all institutional guidelines and complete any required waste manifest paperwork.

Disposal Workflow Diagram

The following diagram illustrates the critical decision points and procedural flow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containment & Labeling cluster_2 Interim Storage & Pickup cluster_3 Final Disposition Generate Generate Waste (Solid or Liquid) Segregate Segregate at Source (Halogenated Waste) Generate->Segregate Collect Collect in Compatible, Sealed Container Segregate->Collect Label Label Clearly: 'Hazardous Waste' Full Chemical Name(s) Collect->Label Store Store in Designated, Secure Accumulation Area Label->Store ContactEHS Contact EHS for Pickup Store->ContactEHS Pickup Licensed Waste Hauler Picks Up Waste ContactEHS->Pickup Disposal High-Temperature Incineration at Approved Facility Pickup->Disposal

Caption: Workflow for the disposal of this compound.

Approved Disposal Method: High-Temperature Incineration

For chlorinated, nitrogen-containing organic compounds like this compound, the most common and environmentally responsible method of disposal is high-temperature incineration at a licensed hazardous waste treatment facility.[1][2]

  • Causality: High-temperature incineration is effective because it can break the stable carbon-halogen and aromatic ring bonds, converting the compound into less harmful components like carbon dioxide, water, nitrogen oxides, and hydrogen chloride. Licensed facilities are equipped with flue gas scrubbers and other pollution control technologies to neutralize acidic gases like HCl and capture any other hazardous byproducts before they are released into the atmosphere.[2][13] Land disposal is generally restricted for halogenated organic compounds due to their potential to leach into soil and groundwater.[13]

Spill Management Protocol

Accidents can happen, and a prepared response is critical.

  • Minor Spills (Solid):

    • Ensure PPE is worn.

    • Gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[4]

    • Clean the spill area with a suitable solvent (e.g., ethanol or acetone) and paper towels. Collect the cleaning materials as hazardous waste.

  • Major Spills:

    • Evacuate personnel from the immediate area.[3]

    • Alert your institution's EHS or emergency response team.

    • Prevent the spill from entering drains.[2]

    • Control the source of the leak if it is safe to do so.

By adhering to these detailed procedures, laboratory professionals can ensure that the disposal of this compound is conducted safely, responsibly, and in full compliance with regulatory standards, thereby building a culture of safety that extends from discovery to disposal.

References

A Researcher's Guide to Personal Protective Equipment for Handling 6-Chloro-7-methylquinoxaline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to ground every laboratory practice in a deep understanding of the materials we handle. The compound 6-Chloro-7-methylquinoxaline, while a valuable intermediate in pharmaceutical research, requires meticulous handling protocols rooted in a thorough hazard assessment. This guide provides an in-depth, procedural framework for the selection and use of Personal Protective Equipment (PPE), ensuring both personal safety and the integrity of your research.

Foundational Safety: Engineering and Administrative Controls

Before any discussion of PPE, it is crucial to emphasize that PPE is the last line of defense. The primary methods for exposure control are:

  • Engineering Controls: All handling of this compound, especially in its powdered form, must be conducted within a certified chemical fume hood.[3][4] This is non-negotiable and serves to contain dust and vapors at the source. The fume hood's airflow will also be a factor to consider when using an analytical balance, which may require an enclosure to ensure accurate measurements.[3]

  • Administrative Controls: Designate a specific area within the lab for working with this compound.[3][5] Ensure that an emergency eyewash station and safety shower are readily accessible.[6] All personnel must be trained on the specific hazards and handling procedures outlined in your institution's Chemical Hygiene Plan, a requirement under OSHA's Laboratory Standard (29 CFR 1910.1450).[7][8]

Mandatory Personal Protective Equipment (PPE) Protocol

A risk assessment is required for all laboratory work to determine the necessary level of PPE.[9][10] For this compound, the following PPE is considered the minimum standard for all operations.

Due to the risk of serious eye damage, robust eye protection is critical.[11]

  • Minimum Requirement: ANSI Z87.1-rated safety glasses with side shields are the absolute minimum.[12]

  • Recommended: Chemical splash goggles should be worn, as they provide a seal around the eyes, offering superior protection from dust particles and splashes.[13]

  • Splash & High-Concentration Scenarios: When handling larger quantities or preparing solutions where a splash hazard exists, a full-face shield must be worn in addition to safety goggles.[12][13]

No single glove material is impervious to all chemicals.[13] For halogenated aromatic compounds, nitrile gloves are a common and effective choice.

  • Glove Type: Select chemical-resistant nitrile gloves. Always check the manufacturer's compatibility chart for resistance to chlorinated organic compounds if available.

  • Inspection and Technique: Before each use, visually inspect gloves for any signs of degradation or punctures. To minimize cross-contamination, practice the "one glove" technique when you need to handle items outside the fume hood (e.g., a notebook or computer). Never wear gloves outside the laboratory.[13]

  • Double Gloving: For procedures involving higher concentrations or prolonged handling, wearing a second pair of nitrile gloves is recommended for added protection.[12]

  • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons are preferred for quick removal) is mandatory.[12] This protects against incidental contact and small splashes.

  • Clothing: Long pants and closed-toe shoes are required at all times in a laboratory setting.[12]

  • Apron: For tasks with a significant splash potential, such as transferring large volumes of a solution, a chemically resistant apron should be worn over the lab coat.

When engineering controls like a fume hood are properly used, respiratory protection is typically not required. However, in the event of a large spill or a failure of ventilation controls, a respirator may be necessary. Any use of a respirator requires adherence to a comprehensive respiratory protection program as mandated by OSHA (29 CFR 1910.134), which includes fit testing and medical evaluation.[8][9]

PPE Selection Summary
Task Eye/Face Protection Hand Protection Protective Apparel
Weighing Solid Chemical Splash GogglesSingle Pair of Nitrile GlovesLab Coat
Preparing Solution Chemical Splash GogglesDouble Pair of Nitrile GlovesLab Coat
Reaction Workup / Transfer Face Shield over GogglesDouble Pair of Nitrile GlovesLab Coat, Chemical Apron
Cleaning Glassware Chemical Splash GogglesHeavy-duty Nitrile/Rubber GlovesLab Coat
Procedural Workflow: Safely Weighing Solid this compound

The initial handling of a powdered solid presents a significant risk for aerosolization and exposure. Following a strict, step-by-step protocol is essential.

Weighing_Workflow cluster_prep Preparation cluster_weighing Weighing (Inside Fume Hood) cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE (Lab Coat, Goggles, Gloves) prep_hood 2. Prepare Fume Hood (Verify airflow, clear surface) prep_ppe->prep_hood prep_materials 3. Assemble Materials (Spatula, weigh boat, vial) prep_hood->prep_materials weigh_zero 4. Zero Balance prep_materials->weigh_zero weigh_transfer 5. Transfer Solid (Use spatula, avoid dust) weigh_zero->weigh_transfer weigh_close 6. Close Primary Container weigh_transfer->weigh_close weigh_record 7. Record Mass weigh_close->weigh_record cleanup_decon 8. Decontaminate (Wipe spatula, surfaces) weigh_record->cleanup_decon cleanup_dispose 9. Dispose of Waste (Weigh boat in solid waste) cleanup_decon->cleanup_dispose cleanup_doff 10. Doff PPE (Gloves, Goggles, Coat) cleanup_dispose->cleanup_doff cleanup_wash 11. Wash Hands cleanup_doff->cleanup_wash

Caption: Workflow for weighing hazardous solid chemicals.

Decontamination and Disposal Plan

Proper disposal is a critical component of the chemical handling lifecycle. As a chlorinated organic compound, this compound requires specific waste streams.[5][14]

  • Solid Waste: All disposables contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be collected in a dedicated, clearly labeled "Halogenated Organic Solid Waste" container.[5][14]

  • Liquid Waste: Solutions containing this compound must be collected in a separate "Halogenated Organic Liquid Waste" container.[15] Do not mix with non-halogenated waste streams.[15]

  • Decontamination: After handling, decontaminate all non-disposable equipment (spatulas, glassware) and work surfaces within the fume hood using an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as halogenated liquid waste.

  • PPE Disposal: Contaminated gloves and other disposable PPE should be placed in the solid waste container before leaving the work area. Lab coats should be laundered separately from personal clothing.[13]

By adhering to these rigorous PPE and handling protocols, researchers can confidently work with this compound, ensuring personal safety while advancing their scientific objectives.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-7-methylquinoxaline
Reactant of Route 2
Reactant of Route 2
6-Chloro-7-methylquinoxaline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.